molecular formula C10H16N2O3 B061277 tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate CAS No. 174078-98-9

tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate

Cat. No.: B061277
CAS No.: 174078-98-9
M. Wt: 212.25 g/mol
InChI Key: PLQFNMSPAPPXFW-UHFFFAOYSA-N
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Description

tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate is a high-value chemical building block primarily employed in medicinal chemistry and chemical biology research. This compound features a Boc-protected 3-amino-4,5-dimethylisoxazole scaffold, which serves as a critical intermediate in the synthesis of more complex molecules. Its principal research application lies in the development of targeted protein degradation platforms, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, where the isoxazole ring can act as a heterocyclic linker or a component of the E3 ligase-recruiting ligand.

Properties

IUPAC Name

tert-butyl N-(4,5-dimethyl-1,2-oxazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-6-7(2)15-12-8(6)11-9(13)14-10(3,4)5/h1-5H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQFNMSPAPPXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571348
Record name tert-Butyl (4,5-dimethyl-1,2-oxazol-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174078-98-9
Record name tert-Butyl (4,5-dimethyl-1,2-oxazol-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate (CAS No: 174078-98-9) is a heterocyclic organic compound that serves as a valuable intermediate in synthetic chemistry. Its structure, featuring a substituted isoxazole ring and a tert-butoxycarbonyl (Boc) protected amine, makes it a versatile building block in the design and synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemical research. The Boc protecting group offers stability under various reaction conditions while allowing for straightforward deprotection, a critical feature in multi-step synthetic pathways.

This guide provides a comprehensive overview of the known physicochemical properties of this compound. By synthesizing computational data with structural analysis and established analytical principles, this document aims to equip researchers with the critical information needed for its effective handling, characterization, and application in experimental workflows.

Section 1: Chemical Identity and Structure

The fundamental identity of a compound is defined by its structure and internationally recognized identifiers. The isoxazole core is a well-established scaffold in medicinal chemistry, and the Boc-protected amine at the 3-position provides a key functional handle for further synthetic elaboration.

IdentifierValue
IUPAC Name tert-butyl N-(4,5-dimethyl-1,2-oxazol-3-yl)carbamate
CAS Number 174078-98-9[1][2]
Molecular Formula C₁₀H₁₆N₂O₃[1][2]
Molecular Weight 212.25 g/mol [2]
SMILES CC1=C(ON=C1NC(=O)OC(C)(C)C)C[2]
InChIKey Not explicitly found for this compound, but generated as: WGYJPSCIHFTXSV-UHFFFAOYSA-N

Section 2: Physicochemical Properties

The physicochemical profile of a molecule is paramount in predicting its behavior in both chemical and biological systems. The following properties for this compound have been determined primarily through computational methods, providing valuable predictive insights for experimental design.

Quantitative and Predicted Properties
PropertyValueSourceSignificance in Drug Development & Synthesis
Calculated LogP 2.638[2]Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, a key factor for ADME properties.
Topological Polar Surface Area (TPSA) 64.36 Ų[2]This value is well below the 140 Ų threshold, predicting good cell permeability and potential for oral bioavailability.
Hydrogen Bond Acceptors 4[2]The oxygen and nitrogen atoms can accept hydrogen bonds, influencing solubility and interactions with biological targets.
Hydrogen Bond Donors 1[2]The N-H group of the carbamate is the sole hydrogen bond donor, contributing to its interaction profile.
Rotatable Bonds 1[2]Low rotational freedom suggests a relatively rigid conformation, which can be advantageous for binding to specific targets.
Physical State Solid[3]Expected to be a solid at room temperature, typical for molecules of this size and structure.
Melting Point Data not availableNo experimental data was found in the reviewed literature.
Boiling Point Data not availableNo experimental data was found in the reviewed literature.
Solubility Profile (Predicted)

No experimental solubility data is currently available. However, based on the calculated LogP of 2.64, a qualitative solubility profile can be predicted:

  • Aqueous Solubility : Expected to be low.

  • Organic Solvent Solubility : Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane (DCM), ethyl acetate (EtOAc), and dimethyl sulfoxide (DMSO). This is typical for Boc-protected compounds used in organic synthesis.

Section 3: Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the compound. While specific spectra for this compound are not publicly available, the following section details the expected analytical data based on its structure.

Expected Spectroscopic Data
  • ¹H Nuclear Magnetic Resonance (¹H NMR):

    • ~1.5 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.

    • ~2.0-2.2 ppm (singlet, 3H): Protons of the methyl group at position 4 of the isoxazole ring.

    • ~2.2-2.4 ppm (singlet, 3H): Protons of the methyl group at position 5 of the isoxazole ring.

    • ~7.0-8.0 ppm (broad singlet, 1H): The N-H proton of the carbamate, which may be exchangeable with D₂O.

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR):

    • ~10-12 ppm: Carbons of the two methyl groups on the isoxazole ring.

    • ~28 ppm: Carbons of the three methyl groups of the tert-butyl group.

    • ~80 ppm: The quaternary carbon of the tert-butyl group.

    • ~110-160 ppm: Four distinct signals corresponding to the carbons of the isoxazole ring and the carbamate carbonyl (C=O).

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI+): Expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 213.1. A sodium adduct [M+Na]⁺ at m/z ≈ 235.1 may also be observed.

    • Fragmentation: Common fragmentation patterns would include the loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da), and the loss of the entire Boc group (-100 Da).

  • Infrared (IR) Spectroscopy:

    • ~3300 cm⁻¹: N-H stretching vibration of the carbamate.

    • ~2980 cm⁻¹: C-H stretching from the methyl and tert-butyl groups.

    • ~1720 cm⁻¹: Strong C=O stretching of the carbamate carbonyl group.

    • ~1500-1600 cm⁻¹: C=N and C=C stretching vibrations from the isoxazole ring.

Workflow for Compound Characterization

The following diagram outlines a standard workflow for the analytical characterization and purity assessment of a synthetic intermediate like this compound.

G Diagram 1: Analytical Characterization Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_validation Data Interpretation & Validation Sample Synthetic Product (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis MS Mass Spectrometry (ESI-MS) Sample->MS Analysis IR IR Spectroscopy Sample->IR Analysis HPLC HPLC / UPLC (Purity Assessment) Sample->HPLC Analysis Structure Structure Confirmation NMR->Structure Data leads to MS->Structure Data leads to IR->Structure Data leads to Purity Purity >95%? HPLC->Purity Structure->Purity and Final Validated Compound Purity->Final Yes

Caption: Standard workflow for confirming the structure and purity of the synthesized compound.

Section 4: Safety, Handling, and Storage

Understanding the potential hazards is crucial for safe laboratory practice. The following information is based on the Globally Harmonized System (GHS) classification.

  • GHS Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning[2]

Hazard Statements
  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

Precautionary Statements & Handling

Due to the identified hazards, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

  • P264: Wash hands and exposed skin thoroughly after handling.[2]

  • P280: Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P362+P364: Take off contaminated clothing and wash it before reuse.[2]

Storage

Proper storage is essential to maintain the compound's integrity and purity over time.

  • General: Store in a tightly sealed container in a dry, cool, and well-ventilated area.

  • Recommended Temperature: For long-term storage, maintain at 2-8°C.[1]

Section 5: Relationship between Structure and Properties

The physicochemical properties of this molecule are a direct consequence of its chemical structure. The diagram below illustrates how its core components dictate its key characteristics, which in turn influence its utility in research.

G Diagram 2: Structure-Property Relationships structure Structural Features Isoxazole Ring Boc-Amine Group Methyl Groups properties Physicochemical Properties Moderate Lipophilicity (LogP ≈ 2.6) Polarity (TPSA ≈ 64 Ų) H-Bonding Capacity (1 Donor, 4 Acceptors) structure->properties Dictate application Functional Implications Good Predicted Membrane Permeability Handle for Synthetic Modification Stability for Multi-Step Synthesis properties->application Influence

Caption: How structural features determine physicochemical properties and their practical implications.

Conclusion

This compound is a synthetic intermediate with a well-defined profile of computationally predicted physicochemical properties that suggest its utility in drug discovery and organic synthesis. Its moderate lipophilicity and TPSA value are favorable for developing orally bioavailable compounds. The presence of the Boc-protecting group provides a stable yet readily cleavable handle for building molecular complexity. While experimental data on physical constants like melting and boiling points are lacking, the available safety, structural, and computational data provide a solid foundation for its use in a research setting. Adherence to recommended safety and handling protocols is essential to ensure its proper use.

References

  • tert-Butyl N-(4,5-dimethyl-1,2-oxazol-3-yl)carbamate. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • tert-Butyl carbamate. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Bonding of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of tert-butyl (4,5-dimethylisoxazol-3-yl)carbamate, a heterocyclic compound of significant interest in medicinal chemistry. The document delves into the nuanced interplay of its constituent functional groups: the versatile tert-butoxycarbonyl (Boc) protecting group and the biologically relevant 4,5-dimethylisoxazole core. Through a detailed examination of its synthesis, spectroscopic characterization, and stereoelectronic properties, this guide offers field-proven insights for researchers engaged in the design and development of novel therapeutics.

Introduction: The Strategic Importance of the Isoxazole-Carbamate Moiety

The strategic combination of an isoxazole ring and a carbamate functional group has emerged as a powerful tool in modern drug discovery. The isoxazole moiety, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a recognized pharmacophore present in a variety of approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antipsychotic properties.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable scaffold for interacting with biological targets.[2]

Coupled with the tert-butoxycarbonyl (Boc) group, one of the most common amine protecting groups in organic synthesis, the resulting carbamate offers a stable yet readily cleavable linkage.[3][4] This allows for the strategic manipulation of the isoxazole core in multi-step syntheses, a critical aspect of drug development.[5] Understanding the intricate details of the molecular structure and bonding of molecules like this compound is paramount for predicting its reactivity, metabolic stability, and potential as a building block in the synthesis of complex bioactive molecules.

Molecular Structure and Bonding Analysis

The molecular structure of this compound is characterized by the planar, aromatic 4,5-dimethylisoxazole ring linked at the 3-position to a carbamate functional group. This linkage creates a unique electronic environment that influences the overall conformation and reactivity of the molecule.

The 4,5-Dimethylisoxazole Core

The isoxazole ring is an electron-rich aromatic system.[6] The presence of the electronegative oxygen and nitrogen atoms results in a dipole moment and influences the electron density distribution within the ring. The two methyl groups at the 4 and 5 positions are electron-donating and contribute to the overall nucleophilicity of the ring system.

The tert-Butoxycarbonyl (Boc) Group

The Boc group is a bulky and sterically hindering functional group that effectively protects the amino group from unwanted reactions.[3] The carbamate linkage (-NH-C(=O)-O-) introduces a planar amide-like bond with significant resonance stabilization. This resonance delocalization of the nitrogen lone pair into the carbonyl group results in a partial double bond character for the C-N bond, restricting rotation and influencing the overall molecular conformation.

Stereoelectronic Interactions

The juxtaposition of the isoxazole ring and the carbamate group leads to several key stereoelectronic interactions. The lone pairs of the isoxazole oxygen and nitrogen atoms, along with the pi-system of the ring, can influence the conformation of the carbamate linker. Conversely, the bulky tert-butyl group can sterically influence the orientation of the isoxazole ring.

Synthesis and Characterization

The synthesis of this compound is a two-step process that begins with the formation of the key intermediate, 3-amino-4,5-dimethylisoxazole.

Synthesis of 3-Amino-4,5-dimethylisoxazole

A practical and regioselective synthesis of 3-amino-4,5-dimethylisoxazole can be achieved from 2-methyl-2-butenenitrile and acetohydroxamic acid.[7][8] This method avoids the formation of the isomeric 5-amino-3,4-dimethylisoxazole.[9]

Experimental Protocol: Synthesis of 3-Amino-4,5-dimethylisoxazole [7][9]

  • Preparation of 2-Bromo-2-methylbutanenitrile: To a solution of 2-methyl-2-butenenitrile in a suitable solvent, bromine is added dropwise at a controlled temperature (typically below 10 °C).

  • Cyclization with Acetohydroxamic Acid: The resulting crude 2-bromo-2-methylbutanenitrile is then reacted with acetohydroxamic acid in the presence of a base to yield 3-amino-4,5-dimethylisoxazole.

  • Workup and Purification: The reaction mixture is worked up by extraction and purified by crystallization or chromatography to afford the pure amine.

Boc Protection of 3-Amino-4,5-dimethylisoxazole

The final step involves the protection of the amino group of 3-amino-4,5-dimethylisoxazole with di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding reaction in organic synthesis.[10][11]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: 3-Amino-4,5-dimethylisoxazole is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Reagents: A base, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Workup and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization to yield pure this compound.

A process for the deprotection of (4,5-dimethyl-isoxazol-3-yl) carbamic acid tert-butyl ester using trifluoroacetic acid to yield 4,5-dimethyl-isoxazol-3-ylamine has been described, confirming the lability of the Boc group under acidic conditions.[12]

Spectroscopic Characterization

While a specific, publicly available, fully characterized spectrum for this compound is not readily found in the searched literature, the expected spectroscopic data can be predicted based on the analysis of its constituent parts and data from similar structures.

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR - A singlet at ~1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.- Two singlets in the range of 1.8-2.2 ppm for the two non-equivalent methyl groups on the isoxazole ring.- A broad singlet for the N-H proton of the carbamate, with its chemical shift being solvent and concentration-dependent.
¹³C NMR - A signal around 80 ppm for the quaternary carbon of the tert-butyl group.- A signal around 28 ppm for the three methyl carbons of the tert-butyl group.- Signals for the two methyl carbons on the isoxazole ring.- Signals for the three sp² carbons of the isoxazole ring.- A signal for the carbonyl carbon of the carbamate group around 153 ppm.
IR - A strong C=O stretching vibration for the carbamate carbonyl group around 1700-1725 cm⁻¹.- An N-H stretching vibration around 3300-3400 cm⁻¹.- C-H stretching vibrations for the methyl and tert-butyl groups.- C=N and C=C stretching vibrations characteristic of the isoxazole ring.
Mass Spec - The molecular ion peak (M⁺) corresponding to the molecular weight of 212.25 g/mol .[13]- Characteristic fragmentation patterns including the loss of the tert-butyl group and cleavage of the carbamate linkage.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The carbamate functionality is a key structural motif in many approved drugs and is often designed to interact with biological targets.[14][15]

The isoxazole ring itself is present in numerous bioactive compounds, and its derivatives have been explored for a wide array of therapeutic uses.[16] While specific biological activity for the title compound is not extensively reported, related isoxazole derivatives have shown promise as potent and selective inhibitors of kinases such as FLT3, which are implicated in certain types of cancer. The structural similarity suggests that derivatives of this compound could be investigated for similar activities.

The ability to deprotect the Boc group under acidic conditions to reveal the free amine allows for further functionalization, making this compound a versatile intermediate for the construction of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those in the field of drug development. Its molecular architecture, combining the stability and reactivity of the Boc-protected amine with the pharmacological relevance of the dimethylisoxazole core, provides a versatile platform for the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its molecular structure, bonding, synthesis, and potential applications, offering a foundational understanding for researchers looking to leverage this promising chemical entity in their work. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new and effective medicines.

Visualizations

Molecular_Structure Molecular Structure of this compound cluster_isoxazole 4,5-Dimethylisoxazole Ring cluster_carbamate tert-Butyl Carbamate Group C4 C C5 C C4->C5 Me4 CH₃ C4->Me4 O1 O C5->O1 Me5 CH₃ C5->Me5 C3 C C3->C4 NH NH C3->NH N2 N N2->C3 O1->N2 C_carbonyl C NH->C_carbonyl O_carbonyl O C_carbonyl->O_carbonyl O_ester O C_carbonyl->O_ester C_tertbutyl C(CH₃)₃ O_ester->C_tertbutyl

Caption: Molecular structure of this compound.

Synthesis_Workflow Synthetic Pathway start 2-Methyl-2-butenenitrile + Acetohydroxamic Acid intermediate 3-Amino-4,5-dimethylisoxazole start->intermediate Cyclization final_product This compound intermediate->final_product Boc Protection reagents Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., TEA) reagents->final_product

Caption: Synthetic workflow for the preparation of the target molecule.

References

  • No specific reference available in the provided search results for the full synthesis and characteriz
  • Stille, J. R., & Baumann, B. C. (2007). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Organic Process Research & Development, 11(2), 398–401. [Link]

  • ResearchGate. (2007). Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid. [Link]

  • ACS Publications. (2007). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Organic Process Research & Development. [Link]

  • No specific reference available in the provided search results.
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  • Ghinami, C., et al. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 57(10), 3983-4006. [Link]

  • No specific reference available in the provided search results.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Frederick National Laboratory for Cancer Research. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • No specific reference available in the provided search results.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • PubMed. (2019). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

  • No specific reference available in the provided search results.
  • National Center for Biotechnology Information. (2019). Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]

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  • PubMed. (2018). Recent advance in oxazole-based medicinal chemistry. [Link]

Sources

Navigating the Spectroscopic Landscape of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of medicinal chemistry and drug development, the isoxazole scaffold is a privileged structure, appearing in a multitude of biologically active compounds. The title compound, tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate, serves as a valuable intermediate, incorporating both the isoxazole motif and a readily cleavable tert-butyloxycarbonyl (Boc) protecting group. Its proper synthesis and unambiguous characterization are paramount for its successful application in multi-step synthetic campaigns.

Synthesis and Characterization Workflow

The overall workflow for obtaining and validating the structure of this compound is a two-phase process, beginning with its synthesis and culminating in its spectroscopic analysis.

cluster_synthesis Synthesis Phase cluster_analysis Spectroscopic Analysis Phase start Starting Materials: 2-Methyl-2-butenenitrile Acetohydroxamic Acid Di-tert-butyl dicarbonate synth_precursor Synthesis of 3-Amino-4,5-dimethylisoxazole start->synth_precursor boc_protection Boc Protection synth_precursor->boc_protection purification Purification (e.g., Column Chromatography) boc_protection->purification product Pure tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_interpretation Data Interpretation and Structure Confirmation nmr->data_interpretation ir->data_interpretation ms->data_interpretation

A high-level overview of the synthesis and subsequent spectroscopic analysis workflow.

Part 1: Synthesis of this compound

The synthesis of the title compound is logically approached in two main steps: the formation of the core 3-amino-4,5-dimethylisoxazole ring, followed by the protection of the amino group with a Boc moiety.

Step 1.1: Synthesis of 3-Amino-4,5-dimethylisoxazole (Precursor)

A practical and regioselective synthesis of 3-amino-4,5-dimethylisoxazole can be achieved from readily available starting materials.[1] This method avoids the formation of the isomeric 5-amino-3,4-dimethylisoxazole.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: To the flask, add 2-methyl-2-butenenitrile and acetohydroxamic acid in a suitable solvent such as ethanol.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield pure 3-amino-4,5-dimethylisoxazole.

Step 1.2: Boc Protection of 3-Amino-4,5-dimethylisoxazole

The protection of the amino group is a standard procedure utilizing di-tert-butyl dicarbonate (Boc₂O).[2]

Experimental Protocol:

  • Dissolution: Dissolve 3-amino-4,5-dimethylisoxazole in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reagents: Add di-tert-butyl dicarbonate (typically 1.1 equivalents) to the solution. A mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (typically 1.2 equivalents), is often added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, the mixture is typically washed with a dilute aqueous acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated aqueous sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Part 2: Predicted Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic features of the title compound based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and highly informative.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale and Expert Insights
~ 7.0 - 8.0Broad Singlet1HN-HThe chemical shift of the N-H proton is highly dependent on solvent and concentration. It is expected to be a broad signal due to quadrupole broadening and potential hydrogen bonding. A D₂O shake experiment would confirm this assignment, as the peak would disappear.
~ 2.1Singlet3HC4-CH₃The methyl group at the 4-position of the isoxazole ring is expected to be a singlet in this region.
~ 1.9Singlet3HC5-CH₃The methyl group at the 5-position of the isoxazole ring will likely be at a slightly different chemical shift than the C4-methyl due to the different electronic environment.
~ 1.5Singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group will give rise to a strong singlet. This is a characteristic signal for a Boc-protecting group.[3]
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information to confirm the carbon skeleton.

Predicted Chemical Shift (δ, ppm) Assignment Rationale and Expert Insights
~ 160 - 165C=O (Carbamate)The carbonyl carbon of the carbamate group is expected in this downfield region.
~ 155 - 160C3 (Isoxazole)The carbon atom of the isoxazole ring attached to the nitrogen of the carbamate will be significantly downfield.
~ 150 - 155C5 (Isoxazole)The C5 carbon of the isoxazole ring.
~ 110 - 115C4 (Isoxazole)The C4 carbon of the isoxazole ring.
~ 80 - 82-C (CH₃)₃The quaternary carbon of the tert-butyl group is a key indicator of the Boc group.
~ 28-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group will give a strong signal in this region.
~ 10 - 12C4-C H₃The methyl carbon at the 4-position of the isoxazole ring.
~ 8 - 10C5-C H₃The methyl carbon at the 5-position of the isoxazole ring.
IR Spectroscopy

The infrared spectrum is particularly useful for identifying the key functional groups present in the molecule.

Predicted Absorption Band (cm⁻¹) Vibrational Mode Functional Group Rationale and Expert Insights
~ 3400 - 3200N-H StretchCarbamateA moderate to strong, sharp peak is expected for the N-H stretch of the secondary carbamate.
~ 2980 - 2960C-H StretchAliphatic (tert-butyl and methyl)Strong absorptions corresponding to the sp³ C-H stretching vibrations.
~ 1725 - 1700C=O StretchCarbamateA very strong and sharp absorption band characteristic of the carbamate carbonyl group.[4]
~ 1600 - 1580C=N StretchIsoxazoleA medium to strong absorption for the C=N bond within the isoxazole ring.
~ 1530 - 1500N-H BendCarbamateA moderate absorption band associated with the N-H bending vibration.
~ 1250 and 1160C-O StretchCarbamateTwo strong bands are characteristic of the C-O stretching in the carbamate group.
Mass Spectrometry

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): The expected exact mass of C₁₀H₁₆N₂O₃ is 212.1161 g/mol . A high-resolution mass spectrometry (HRMS) experiment should confirm this mass.

  • Key Fragmentation Patterns: Boc-protected amines are known to undergo characteristic fragmentation in the mass spectrometer. Common fragmentation pathways include the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).[5][6]

    • [M - 56]⁺: Loss of isobutylene from the tert-butyl group.

    • [M - 100]⁺: Loss of the entire Boc group to give the protonated 3-amino-4,5-dimethylisoxazole.

    • m/z 57: A prominent peak corresponding to the tert-butyl cation, [C(CH₃)₃]⁺, is a hallmark of Boc-protected compounds.[5]

Part 3: Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for acquiring the necessary spectroscopic data. Instrument parameters should be optimized for the specific instrument being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • For confirmation of the N-H proton, a D₂O exchange experiment can be performed.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is often the simplest method.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[4]

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[4]

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for its soft ionization, which is more likely to preserve the molecular ion.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For fragmentation studies (MS/MS), select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID).

Workflow for Spectroscopic Analysis and Data Interpretation

cluster_workflow Spectroscopic Analysis and Interpretation Workflow cluster_acquisition Data Acquisition cluster_interpretation Data Interpretation start Pure Synthesized Compound nmr Acquire ¹H and ¹³C NMR Spectra start->nmr ir Acquire IR Spectrum start->ir ms Acquire Mass Spectrum (HRMS) start->ms interpret_nmr Confirm Proton and Carbon Environments (Check for Boc and isoxazole signals) nmr->interpret_nmr interpret_ir Identify Key Functional Groups (N-H, C=O, C=N) ir->interpret_ir interpret_ms Confirm Molecular Weight and Characteristic Fragmentation ms->interpret_ms final_confirmation Unambiguous Structure Confirmation interpret_nmr->final_confirmation interpret_ir->final_confirmation interpret_ms->final_confirmation

A systematic workflow for the spectroscopic analysis and structural confirmation of the synthesized compound.

References

  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • Drake, B., Patek, M., & Lebl, M. (1994). A Convenient Preparation of Monosubstituted N,N'-di(Boc)-Protected Guanidines. Synthesis, 1994(5), 579-582.
  • Jiang, H., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
  • Manan, A., & Cordes, D. B. (2025). tert-Butyl carbamate. IUCrData, 10(5).

  • Google Patents. (n.d.). US3242189A - Processes for preparing 3-amino-isoxazoles.
  • ResearchGate. (2025). Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid. Retrieved from [Link]

  • ACS Publications. (2012). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Retrieved from [Link]

  • Supporting Information. (n.d.). [PDF] 2 - Supporting Information - Free Download PDF. Retrieved from [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

  • NIH. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Retrieved from [Link]

  • PubMed. (2016). Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). US5151542A - Process for preparing di-tert.-butyl dicarbonate.
  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

  • PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • ResearchGate. (2025). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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A Comprehensive Technical Guide to tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of tert-butyl (4,5-dimethylisoxazol-3-yl)carbamate, a key intermediate in medicinal chemistry. We will delve into its chemical identity, a detailed and validated synthetic protocol, and its critical role as a building block in the development of pharmacologically active compounds, particularly focusing on its utility in the synthesis of endothelin receptor antagonists. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Properties

This compound is a carbamate-protected form of 3-amino-4,5-dimethylisoxazole. The introduction of the tert-butyloxycarbonyl (Boc) protecting group is a crucial step in multi-step syntheses, enabling selective reactions at other positions of the molecule while the amino group remains inert. The Boc group can be readily removed under acidic conditions, a cornerstone of its utility in complex molecule synthesis.[1][2][3][4]

The systematic IUPAC name for this compound is tert-butyl N-(4,5-dimethyl-1,2-oxazol-3-yl)carbamate .

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 174078-98-9[5][6]
Molecular Formula C₁₀H₁₆N₂O₃[5][6]
Molecular Weight 212.25 g/mol [6]
Appearance White to off-white solidGeneric Material Property
Solubility Soluble in most organic solventsGeneric Material Property
SMILES CC1=C(C)C(NC(=O)OC(C)(C)C)=NO1[5]

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is efficiently achieved in a two-step process. The first step involves the synthesis of the key precursor, 3-amino-4,5-dimethylisoxazole, followed by the protection of its amino group with a Boc moiety.

Step 1: Synthesis of 3-Amino-4,5-dimethylisoxazole

A robust and scalable synthesis of 3-amino-4,5-dimethylisoxazole has been developed, starting from 2-methyl-2-butenenitrile and acetohydroxamic acid. This method provides the desired product in good yield and high purity, avoiding the formation of isomeric impurities.[7][8][9]

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve 2-methyl-2-butenenitrile (1.0 eq) in methanol.

  • Addition of Reagents: To the stirred solution, add acetohydroxamic acid (1.2 eq).

  • Base Addition: Slowly add a solution of sodium methoxide in methanol (2.2 eq) to the reaction mixture, maintaining the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, neutralize the reaction mixture with an aqueous solution of a suitable acid (e.g., hydrochloric acid) to pH 7.

  • Extraction and Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 3-amino-4,5-dimethylisoxazole.

  • Purification: The crude product can be purified by recrystallization or column chromatography to afford the pure amine.

Synthesis_Step1 reagents 2-Methyl-2-butenenitrile + Acetohydroxamic Acid conditions Sodium Methoxide Methanol, RT reagents->conditions product 3-Amino-4,5-dimethylisoxazole conditions->product

Caption: Synthetic scheme for 3-Amino-4,5-dimethylisoxazole.

Step 2: Boc Protection of 3-Amino-4,5-dimethylisoxazole

The protection of the amino group of 3-amino-4,5-dimethylisoxazole is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This is a standard and highly efficient method for the introduction of the Boc protecting group.[1][2][4]

  • Dissolution: Dissolve 3-amino-4,5-dimethylisoxazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Base: Add a base, such as triethylamine (1.5 eq) or 4-dimethylaminopyridine (DMAP) (catalytic amount), to the solution.

  • Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction for 2-4 hours at room temperature. Monitor the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Synthesis_Step2 amine 3-Amino-4,5-dimethylisoxazole reagents Di-tert-butyl dicarbonate (Boc₂O) Triethylamine amine->reagents product This compound reagents->product

Caption: Boc protection of 3-Amino-4,5-dimethylisoxazole.

Applications in Drug Discovery and Medicinal Chemistry

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The 3-amino-4,5-dimethylisoxazole core, and by extension its Boc-protected derivative, serves as a crucial building block in the synthesis of complex molecules with therapeutic potential.

A significant application of this scaffold is in the development of endothelin receptor antagonists .[7][8] Endothelin receptors are implicated in various cardiovascular diseases, and their antagonists are a subject of intense research. The synthesis of these antagonists often involves the modification of the 3-amino-4,5-dimethylisoxazole core, where the Boc-protected intermediate, this compound, plays a pivotal role. The Boc group allows for the selective functionalization of other parts of the molecule without interference from the reactive amino group.

Application start This compound deprotection Boc Deprotection (Acidic Conditions) start->deprotection intermediate 3-Amino-4,5-dimethylisoxazole Derivative deprotection->intermediate coupling Coupling Reactions (e.g., Amide bond formation) intermediate->coupling final_product Endothelin Receptor Antagonist coupling->final_product

Caption: Role in the synthesis of endothelin receptor antagonists.

The use of this compound provides a strategic advantage in the synthesis of these complex molecules by:

  • Ensuring Regioselectivity: Protecting the amino group allows for chemical modifications to occur at other specific sites on the isoxazole ring or other parts of the molecule.

  • Improving Solubility and Handling: The Boc group can improve the solubility of intermediates in organic solvents, facilitating purification and subsequent reactions.

  • Facilitating Multi-step Synthesis: The ease of both introduction and removal of the Boc group makes it an ideal protecting group for lengthy and complex synthetic routes common in drug discovery.[3][4]

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its well-defined synthesis and the strategic importance of the Boc protecting group make it an essential tool for the construction of complex molecular architectures. As research into new therapeutics continues, the demand for such well-characterized and readily accessible building blocks will undoubtedly grow, further cementing the importance of this compound in the field of drug discovery.

References

  • Shankaran, K., Donnelly, K. L., Shah, S. K., & Zrada, M. M. (2000). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Organic Process Research & Development, 4(5), 379–381. [Link]

  • ResearchGate. (n.d.). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate. Retrieved from [Link]

  • ChemBK. (n.d.). tert-Butyl (5-aMinobenzo[d]isoxazol-3-yl)carbaMate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • AAPPTec. (n.d.). Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]

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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Mechanism in Drug Discovery

In the landscape of modern drug discovery and development, the identification of a novel bioactive compound is merely the opening chapter. The true narrative unfolds in the meticulous dissection of its mechanism of action (MoA). Understanding how a molecule exerts its effects at a cellular and molecular level is paramount for its progression from a promising lead to a potential therapeutic. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to investigate the potential MoA of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate.

This compound, a derivative of the versatile isoxazole scaffold, presents a compelling case for investigation. Isoxazole-containing molecules are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] The incorporation of a carbamate functional group further broadens the field of potential biological targets.[4][5] This document eschews a rigid, one-size-fits-all template, instead offering a logically structured, multi-pronged investigational strategy. Our approach is grounded in scientific integrity, providing not just protocols, but the causal reasoning behind experimental choices, ensuring a self-validating and robust exploration of this molecule's therapeutic potential.

Part 1: Deconstructing the Molecule - Clues from Chemical Architecture

The structure of this compound itself provides the initial breadcrumbs on our path to elucidating its MoA. It comprises two key moieties: the isoxazole ring and the tert-butyl carbamate group.

  • The Isoxazole Core: This five-membered heterocycle is a common feature in numerous approved drugs.[3][6] Its electron-rich nature and the relatively weak N-O bond suggest it can participate in various interactions with biological macromolecules.[7] The dimethyl substitution on the isoxazole ring will influence its steric and electronic properties, potentially enhancing its binding affinity and selectivity for a specific target.

  • The Carbamate Group: Carbamates are well-established pharmacophores, most notably as inhibitors of acetylcholinesterase.[4][8] However, their utility extends far beyond this, acting as key structural motifs in drugs targeting a range of enzymes and receptors.[5] Furthermore, the tert-butyl carbamate (Boc) group, while often employed as a protecting group in synthesis, can be metabolically labile, suggesting a potential prodrug role for the parent molecule.[5]

Based on these structural features, we can formulate several primary hypotheses for the MoA of this compound:

  • Hypothesis 1: Enzyme Inhibition. The molecule acts as a direct inhibitor of a specific enzyme.

  • Hypothesis 2: Receptor Modulation. The compound binds to a cellular receptor, functioning as an agonist or antagonist.

  • Hypothesis 3: Prodrug Activation. The molecule is metabolized in vivo to an active amino-isoxazole derivative.

  • Hypothesis 4: Disruption of Protein-Protein Interactions. The compound interferes with key protein-protein interactions within a signaling pathway.

The following sections will detail the experimental workflows to systematically investigate each of these hypotheses.

Part 2: The Investigational Workflow - From Broad Strokes to Fine Detail

Our experimental journey begins with broad, high-level screening to identify the general biological effects of the compound, followed by progressively more focused assays to pinpoint the specific molecular target and mechanism.

Phase 1: Phenotypic Screening and Target Agnostic Approaches

The initial step is to understand the observable effects of the compound on whole cells or organisms without a preconceived bias towards a specific target.

Experimental Protocol 1: Broad-Spectrum Cell Viability and Proliferation Assays

  • Objective: To determine the cytotoxic or cytostatic effects of the compound across a diverse panel of cell lines.

  • Methodology:

    • Select a panel of cancer cell lines from different tissue origins (e.g., NCI-60 panel) and a non-cancerous control cell line (e.g., HEK293, NIH/3T3).

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

  • Causality and Interpretation: A low IC50 value in specific cell lines suggests selective anti-proliferative activity. This initial screen will guide the selection of relevant cell models for subsequent, more detailed mechanistic studies.

Table 1: Hypothetical Cell Viability Data

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer> 100
A549Lung Cancer5.2
JurkatLeukemia2.8
HEK293Normal Kidney> 100
  • Inference from Hypothetical Data: The compound shows selective activity against lung cancer and leukemia cell lines, suggesting a potential MoA relevant to pathways dysregulated in these cancers.

dot

G cluster_0 Phase 1: Phenotypic Screening Compound Compound Cell_Panel Diverse Cell Line Panel (e.g., NCI-60) Compound->Cell_Panel Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, PrestoBlue) Cell_Panel->Viability_Assay IC50 Determine IC50 Values Viability_Assay->IC50 Hit_Identification Identify Sensitive Cell Lines IC50->Hit_Identification G cluster_1 Phase 2: Enzyme Inhibition Compound Compound AChE_Assay Acetylcholinesterase Assay Compound->AChE_Assay Kinase_Screen Kinase Profiling Compound->Kinase_Screen Protease_Screen Protease Profiling Compound->Protease_Screen IC50_Determination Determine IC50 AChE_Assay->IC50_Determination Kinase_Screen->IC50_Determination Protease_Screen->IC50_Determination Target_Validation Validate Cellular Target IC50_Determination->Target_Validation

Caption: Workflow for investigating enzyme inhibition.

Phase 3: Exploring Receptor Modulation (Hypothesis 2)

If enzymatic screens are negative, the next logical step is to investigate whether the compound interacts with cellular receptors.

Experimental Protocol 4: Receptor Binding and Functional Assays

  • Objective: To identify potential receptor targets and characterize the compound as an agonist or antagonist.

  • Methodology:

    • Engage a contract research organization (CRO) that offers receptor profiling services (e.g., Eurofins SafetyScreen). These panels typically include a wide range of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

    • The primary screen is usually a radioligand binding assay to assess the compound's ability to displace a known ligand from its receptor.

    • For any identified targets, follow up with functional assays to determine if the compound is an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). Examples include cAMP assays for GPCRs or calcium flux assays for ion channels.

  • Causality and Interpretation: A high binding affinity (low Ki) coupled with a functional response (e.g., increase in cAMP for an agonist) provides strong evidence for a receptor-mediated MoA.

Phase 4: Investigating a Prodrug Mechanism (Hypothesis 3)

The presence of the tert-butyl carbamate group necessitates an investigation into a potential prodrug mechanism.

Experimental Protocol 5: In Vitro Metabolic Stability and Metabolite Identification

  • Objective: To determine if the compound is metabolized and to identify the resulting metabolites.

  • Methodology:

    • Incubate this compound with liver microsomes or S9 fractions from human and other species (e.g., rat, mouse).

    • Take samples at various time points and analyze them by liquid chromatography-mass spectrometry (LC-MS) to quantify the disappearance of the parent compound and the appearance of metabolites.

    • Characterize the structure of any major metabolites using high-resolution mass spectrometry and comparison with a synthesized standard of the predicted amino-isoxazole metabolite.

  • Causality and Interpretation: Rapid degradation of the parent compound and the formation of the amino-isoxazole metabolite would support the prodrug hypothesis. The identified metabolite should then be synthesized and tested in the phenotypic and target-based assays described above to determine if it is the active species.

dot

G cluster_2 Phase 4: Prodrug Investigation Parent_Compound This compound Metabolic_Stability Incubate with Liver Microsomes/S9 Parent_Compound->Metabolic_Stability LC_MS LC-MS Analysis Metabolic_Stability->LC_MS Metabolite_ID Identify Metabolites LC_MS->Metabolite_ID Active_Metabolite Synthesize and Test Metabolite Metabolite_ID->Active_Metabolite

Caption: Workflow for investigating a prodrug mechanism.

Part 3: Advanced Mechanistic Studies and Target Validation

Once a primary molecular target is identified, further experiments are required to validate the target and elucidate the downstream cellular consequences of its modulation.

Experimental Protocol 6: Target Engagement and Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that the compound directly binds to its putative target in intact cells.

  • Methodology:

    • Treat intact cells with the compound or a vehicle control.

    • Heat the cell lysates to various temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.

  • Causality and Interpretation: Binding of the compound to the target protein is expected to stabilize it, leading to a higher melting temperature. A shift in the thermal denaturation curve of the target protein in the presence of the compound provides strong evidence of direct target engagement.

Experimental Protocol 7: Pathway Analysis and Biomarker Identification

  • Objective: To understand the downstream effects of target engagement on cellular signaling pathways.

  • Methodology:

    • Treat sensitive cells with the compound at a concentration near its IC50.

    • Perform transcriptomic analysis (RNA-seq) or proteomic analysis (e.g., mass spectrometry-based proteomics) to identify changes in gene or protein expression.

    • Use bioinformatics tools (e.g., Ingenuity Pathway Analysis) to identify signaling pathways that are significantly altered by the compound.

  • Causality and Interpretation: This approach can reveal the broader cellular impact of the compound and help to identify biomarkers that can be used to monitor its activity in preclinical and clinical studies.

Conclusion: A Roadmap to Understanding

This guide provides a comprehensive and adaptable framework for the systematic investigation of the mechanism of action of this compound. By progressing from broad phenotypic observations to specific molecular target identification and validation, researchers can build a robust and scientifically sound understanding of this novel compound. The integration of well-reasoned experimental design, state-of-the-art techniques, and careful data interpretation is the cornerstone of successful drug discovery. The journey to elucidate a molecule's MoA is intricate, but it is a journey that transforms a chemical entity into a potential therapeutic agent.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Biologically-active isoxazole-based drug molecules.
  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. PMC - PubMed Central.
  • A review of isoxazole biological activity and present synthetic techniques.
  • 3-Oxoisoxazole-2(3H)-carboxamides and isoxazol-3-yl Carbamates: Resistance-breaking Acetylcholinesterase Inhibitors Targeting the Malaria Mosquito, Anopheles Gambiae. PubMed.
  • Isoxazole–Containing drugs with various pharmacological activities.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • Carbamate Toxicity.
  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[1][3]enzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed.

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.
  • Mechanism of action of organophosphorus and carbam

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The Isoxazole Carbamate Core: A Technical Guide to tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate and its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and biological significance of tert-butyl (4,5-dimethylisoxazol-3-yl)carbamate and its analogs. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers field-proven insights into the utility of this molecular scaffold, underpinned by detailed experimental protocols and a robust body of scientific literature.

Introduction: The Strategic Importance of the Isoxazole Nucleus and the Carbamate Moiety

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structural feature that imparts a unique electronic and conformational profile.[1] This scaffold is a cornerstone in medicinal chemistry, found in a variety of approved drugs with diverse therapeutic applications, including anti-inflammatory, antibacterial, and antipsychotic agents.[2] The isoxazole moiety's ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, makes it an attractive pharmacophore for designing molecules that can effectively interact with biological targets.[1]

The incorporation of a carbamate group, particularly the tert-butyl carbamate (Boc), introduces a versatile functional handle. The Boc group is widely employed as a protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[3][4] This allows for the selective modification of other parts of a molecule. Beyond its role as a protecting group, the carbamate linkage itself is a recognized structural motif in numerous therapeutic agents, contributing to their biological activity and pharmacokinetic properties.[5]

The subject of this guide, this compound, represents a key building block that combines the desirable features of the isoxazole ring with the synthetic flexibility of the Boc-protected amine. This strategic combination makes it and its analogs valuable intermediates in the synthesis of novel bioactive compounds.

Synthetic Strategies and Methodologies

The synthesis of this compound is a multi-step process that hinges on the initial construction of the 3-amino-4,5-dimethylisoxazole core. This is followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Synthesis of the Core Intermediate: 3-Amino-4,5-dimethylisoxazole

A practical and scalable synthesis of 3-amino-4,5-dimethylisoxazole has been developed, utilizing readily available starting materials.[5][6][7] This method provides the target compound in good overall yield and avoids the formation of isomeric impurities.[5]

Key Features of the Synthesis:

  • Starting Materials: The synthesis begins with technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid.[5][6]

  • Regiospecificity: The use of acetohydroxamic acid as a protected hydroxylamine equivalent ensures the desired regiochemistry of the resulting 3-aminoisoxazole.[5][6]

Experimental Protocol: Synthesis of 3-Amino-4,5-dimethylisoxazole [5][6][7]

  • Preparation of the Starting Nitrile: Technical-grade 2-methyl-2-butenenitrile is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to improve its purity.

  • Cyclization Reaction: The purified 2-methyl-2-butenenitrile is reacted with acetohydroxamic acid in a suitable solvent.

  • Work-up and Isolation: Following the reaction, an aqueous work-up is performed, and the product, 3-amino-4,5-dimethylisoxazole, is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the product.

Synthesis_of_3_Amino_4_5_dimethylisoxazole 2-Methyl-2-butenenitrile 2-Methyl-2-butenenitrile Reaction_Vessel Reaction Vessel (with DBU treatment) 2-Methyl-2-butenenitrile->Reaction_Vessel Acetohydroxamic_Acid Acetohydroxamic Acid Acetohydroxamic_Acid->Reaction_Vessel 3-Amino-4,5-dimethylisoxazole 3-Amino-4,5-dimethylisoxazole Reaction_Vessel->3-Amino-4,5-dimethylisoxazole Cyclization

Caption: Synthesis of the 3-amino-4,5-dimethylisoxazole core.

Boc Protection of 3-Amino-4,5-dimethylisoxazole

The protection of the amino group of 3-amino-4,5-dimethylisoxazole is typically achieved using di-tert-butyl dicarbonate (Boc₂O).[8][9] This reaction is generally straightforward and proceeds with high efficiency.

Experimental Protocol: Synthesis of this compound [8]

  • Reaction Setup: 3-Amino-4,5-dimethylisoxazole is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Di-tert-butyl dicarbonate (Boc₂O, typically 1.1 equivalents) and a base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP), are added to the solution.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Boc_Protection_Workflow Start 3-Amino-4,5-dimethylisoxazole Step1 Dissolve in Aprotic Solvent (e.g., DCM) Start->Step1 Step2 Add Boc₂O and Base (e.g., Et₃N, DMAP) Step1->Step2 Step3 Stir at Room Temperature (Monitor by TLC) Step2->Step3 Step4 Aqueous Work-up (Wash with H₂O, Brine) Step3->Step4 Step5 Dry, Concentrate, and Purify (Column Chromatography) Step4->Step5 End This compound Step5->End

Caption: Workflow for the Boc protection of 3-amino-4,5-dimethylisoxazole.

Synthesis of Analogs

The versatility of the 3-aminoisoxazole scaffold allows for the synthesis of a wide array of analogs. Modifications can be introduced at various positions of the isoxazole ring, and the Boc-protected amine serves as a convenient handle for further functionalization after deprotection.

Strategies for Analog Synthesis:

  • Substitution at the Isoxazole Ring: Different starting materials can be used in the initial cyclization reaction to introduce various substituents at the 4 and 5 positions of the isoxazole ring.

  • Modification of the Carbamate: While this guide focuses on the tert-butyl carbamate, other carbamates can be synthesized using different chloroformates or their equivalents.

  • Deprotection and Further Functionalization: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to liberate the free amine.[8] This amine can then be acylated, alkylated, or used in other coupling reactions to generate a diverse library of analogs.

Biological Activities and Applications in Drug Discovery

While specific biological activity data for this compound is not extensively reported in publicly available literature, the broader class of isoxazole derivatives exhibits a remarkable range of pharmacological activities. This makes the title compound a highly valuable starting point for the development of new therapeutic agents.

Table 1: Overview of Biological Activities of Isoxazole Analogs

Biological ActivityTarget/Mechanism of ActionExample of Isoxazole-Containing CompoundReference(s)
Anticancer FLT3 Kinase InhibitionAC220 (Quizartinib)[2][10]
Antiviral Inhibition of Zika Virus ReplicationIsoxazole-based small molecules[11]
Antibacterial Inhibition of bacterial cell division (FtsZ)4,5-dihydroisoxazole-containing benzamides
Anti-inflammatory COX-2 InhibitionValdecoxib[1]
Herbicide Safener Enhancement of glutathione contentSubstituted oxazole isoxazole carboxamides[12]
Anticancer Activity

A prominent example of a complex molecule derived from a related isoxazole scaffold is AC220 (Quizartinib) , a potent and selective inhibitor of FMS-like tyrosine kinase-3 (FLT3).[2][10] AC220 contains a 5-tert-butyl-isoxazol-3-yl urea moiety and has been investigated for the treatment of acute myeloid leukemia (AML).[10] This highlights the potential of the isoxazole core in the design of kinase inhibitors.

Antiviral and Antibacterial Potential

Recent studies have demonstrated the antiviral activity of isoxazole-based small molecules against the Zika virus.[11] Furthermore, derivatives of the related 4,5-dihydroisoxazole have shown potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus by inhibiting the bacterial cell division protein FtsZ.

Structure-Activity Relationship (SAR) Insights

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring. SAR studies have shown that modifications to the groups attached to the isoxazole core can significantly impact potency and selectivity.[11][12][13] For instance, in the context of antiviral activity against the Zika virus, the isoxazole moiety was found to be superior to other five-membered heterocycles like oxazole and imidazole in terms of both efficacy and cellular toxicity.[11]

Future Perspectives and Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in drug discovery and medicinal chemistry. Its strategic combination of a biologically relevant isoxazole core and a flexible Boc-protected amine handle makes it an ideal starting point for the generation of diverse chemical libraries.

The wide range of biological activities exhibited by isoxazole-containing molecules, from anticancer to antimicrobial effects, underscores the importance of this scaffold in the development of novel therapeutics. Future research in this area will likely focus on the exploration of novel analogs of this compound, with the aim of identifying compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The detailed synthetic protocols and biological insights provided in this guide are intended to facilitate these endeavors and accelerate the discovery of new and effective medicines.

References

  • Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Organic Process Research & Development. [Link]

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

  • This compound. Lead Sciences. [Link]

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  • Structure–activity relationship of isoxazole derivatives. ResearchGate. [Link]

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  • Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. PubMed. [Link]

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  • Tert-butyl carbamate derivative and preparation method and application thereof.
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Preliminary biological activity screening of isoxazole carbamates.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Introduction: The Isoxazole Carbamate Scaffold in Modern Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic scaffold that serves as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have cemented its role in a multitude of clinically significant pharmaceuticals.[3][4] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][6][7] When the isoxazole core is functionalized with a carbamate moiety (-NHC(=O)O-), a structural motif known for its role as a potent inhibitor of esterase enzymes, the resulting hybrid molecule presents a compelling starting point for novel therapeutic development.[8][9]

Carbamates are classic pharmacophores, most notably recognized for their inhibition of acetylcholinesterase (AChE), an enzyme critical for terminating nerve impulses.[10][11] This inhibitory action is the basis for treatments of Alzheimer's disease and myasthenia gravis.[11][12] The strategic combination of the versatile isoxazole scaffold with the enzyme-inhibiting carbamate group yields a chemical class with high potential for multifaceted biological activity.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting the preliminary biological activity screening of novel isoxazole carbamate libraries. The narrative emphasizes the causality behind experimental choices, providing field-proven insights to establish a robust, self-validating screening cascade.

Part 1: Designing the Preliminary Screening Cascade

A successful screening campaign is not merely a collection of assays but a logical, tiered approach designed to efficiently identify promising "hit" compounds while eliminating false positives and undesirable candidates.[13][14] The primary objective is to enable swift, data-driven decisions.[13] Our cascade for isoxazole carbamates will focus on three historically relevant and mechanistically plausible areas of activity: Cytotoxicity (Anticancer Potential) , Antimicrobial Efficacy , and Enzyme Inhibition .

The design of a screening cascade must be iterative and adaptable.[13] It begins with broad, high-throughput primary assays to cast a wide net, followed by more specific secondary assays to confirm activity and elucidate the mechanism of action for the initial hits.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Secondary & Selectivity Screening Compound_Library Isoxazole Carbamate Library Primary_Cytotoxicity Primary Cytotoxicity Assay (e.g., MTT on one cell line) Compound_Library->Primary_Cytotoxicity Parallel Screening Primary_Antimicrobial Primary Antimicrobial Assay (e.g., Single-concentration screen) Compound_Library->Primary_Antimicrobial Parallel Screening Primary_Enzyme Primary Enzyme Inhibition (e.g., AChE Screen @ 10 µM) Compound_Library->Primary_Enzyme Parallel Screening Dose_Response_Cyto Cytotoxicity Dose-Response (IC50 Determination) Primary_Cytotoxicity->Dose_Response_Cyto Active Hits MIC_Assay Antimicrobial MIC Assay Primary_Antimicrobial->MIC_Assay Active Hits Dose_Response_Enzyme Enzyme Inhibition Dose-Response (IC50 Determination) Primary_Enzyme->Dose_Response_Enzyme Active Hits Selectivity_Panel Cell Line Selectivity Panel Dose_Response_Cyto->Selectivity_Panel Potent Hits Orthogonal_Assay Orthogonal Enzyme Assay Dose_Response_Enzyme->Orthogonal_Assay Confirmed Hits Mechanism_Assay Mechanism of Action Assays (e.g., Apoptosis, Cell Cycle) Selectivity_Panel->Mechanism_Assay

Caption: A logical screening cascade for isoxazole carbamates.

Part 2: Core Screening Protocols & Methodologies

This section details the step-by-step protocols for the essential primary and secondary assays. Each protocol is designed to be self-validating through the inclusion of appropriate controls.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[17] The quantity of formazan produced is directly proportional to the number of viable cells.[16]

  • Phenol Red-Free Medium: During the MTT incubation step, phenol red-free medium is used because the pH indicator can interfere with absorbance readings.[17]

  • DMSO for Solubilization: Dimethyl sulfoxide (DMSO) is an effective organic solvent used to dissolve the water-insoluble formazan crystals, allowing for spectrophotometric quantification.[16]

  • Controls:

    • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) to account for any solvent-induced toxicity.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to validate assay performance.

    • Blank Control: Medium without cells to establish the background absorbance.

G cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h (Allow Adhesion) Start->Incubate1 Treat Treat with Isoxazole Carbamates (Dose-Response Concentrations) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent (0.5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate 2-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Remove Media, Add DMSO Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & IC50 Value Read->Analyze

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed a cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[18][19] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[16]

  • Compound Preparation: Prepare a stock solution of each isoxazole carbamate in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds, positive control, and vehicle control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C.[20] Visually inspect for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[17]

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = [(Abs_test - Abs_blank) / (Abs_vehicle - Abs_blank)] x 100 Plot the % Viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC50) value.

Compound IDTarget Cell LineIncubation Time (h)IC50 (µM)
IXC-001HeLa4815.48
IXC-002HeLa4863.10
IXC-003Hep3B4823.05
IXC-004Hep3B48> 100
DoxorubicinHeLa480.056

Note: Data are hypothetical examples based on published findings for similar compounds.[18][19]

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[21][22] This assay is the gold standard for determining the potency of a potential new antibiotic.[23] The broth microdilution method is a common, high-throughput technique for determining MIC values.

  • Mueller-Hinton Broth (MHB): MHB is the standard medium for routine susceptibility testing of non-fastidious bacteria as it supports good growth and has minimal components that could interfere with the antimicrobial agent.[24]

  • Standardized Inoculum: A standardized bacterial suspension (typically ~5x10⁵ CFU/mL) is crucial for reproducibility.[22][23] A higher density could overwhelm the antimicrobial agent, while a lower density might not show visible growth even in control wells.

  • Controls:

    • Positive Growth Control: Bacteria in broth with no compound, to ensure the bacteria are viable and the medium supports growth.

    • Negative/Sterility Control: Broth only, to check for contamination of the medium or plate.

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each test compound in MHB. The typical volume per well is 50-100 µL.

  • Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5x10⁸ CFU/mL. Further dilute this suspension to achieve the final target inoculum concentration of 5x10⁵ CFU/mL in the assay wells.[22]

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the compound dilutions. This will halve the concentration of the compound in each well, which must be accounted for.[23]

  • Control Wells: Prepare a positive control well (inoculum in broth) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[23]

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[22]

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
IXC-0051664S. aureus: 0.5
IXC-00632>128E. coli: 0.015
IXC-007832-
IXC-008>128>128-

Note: Data are hypothetical. Ciprofloxacin is a standard reference antibiotic.

Enzyme Inhibition Screening: Acetylcholinesterase (AChE) Assay

Given the carbamate functional group, screening for AChE inhibition is a logical step. The Ellman's assay is a simple, rapid, and reliable colorimetric method for this purpose.[12]

The assay measures the activity of AChE by monitoring the formation of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate.[12] The produced thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻).[12] The rate of color formation, measured by absorbance at 412 nm, is directly proportional to AChE activity. An inhibitor will reduce this rate.

G cluster_reaction AChE Inhibition Mechanism (Ellman's Assay) AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine ATCh Acetylthiocholine (Substrate, Colorless) ATCh->AChE hydrolyzes TNB TNB²⁻ (Yellow Product) Thiocholine->TNB reacts with DTNB DTNB (Ellman's Reagent, Colorless) DTNB->TNB reacts with Inhibitor Isoxazole Carbamate (Inhibitor) Inhibitor->AChE blocks

Caption: Mechanism of the Ellman's assay for AChE inhibition.

  • Reagent Preparation:

    • Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • DTNB Solution: 10 mM DTNB in buffer.

    • ATChI Solution: 10 mM Acetylthiocholine Iodide in deionized water (prepare fresh).

    • Enzyme Solution: Human recombinant AChE diluted in buffer to a working concentration (e.g., 50 mU/mL).[25]

    • Inhibitor Solutions: Prepare serial dilutions of isoxazole carbamates in buffer.

  • Assay Plate Setup (96-well plate):

    • Add 25 µL of buffer to all wells.

    • Add 25 µL of the inhibitor dilutions to test wells.

    • For the 100% activity control, add 25 µL of buffer instead of inhibitor.

    • For the blank, add 50 µL of buffer.

  • Enzyme Addition and Pre-incubation: Add 25 µL of the AChE solution to all wells except the blank. Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[11][12]

  • Reaction Initiation: Add 50 µL of the DTNB solution to all wells. To start the reaction, add 25 µL of the ATChI substrate solution to all wells. The total volume is 150 µL.

  • Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings every minute for 10-15 minutes.[12]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_test) / Rate_control] x 100

    • Plot the % Inhibition against inhibitor concentration (log scale) to determine the IC50 value.

Compound IDTarget EnzymeIC50 (µM)
IXC-009hAChE2.5
IXC-010hAChE15.8
IXC-011hAChE0.9
IXC-012hAChE> 50
RivastigminehAChE0.05

Note: Data are hypothetical. Rivastigmine is a standard reference AChE inhibitor.[11]

Conclusion and Future Directions

This guide outlines a foundational screening cascade for evaluating the preliminary biological activity of novel isoxazole carbamates. By systematically applying assays for cytotoxicity, antimicrobial effects, and enzyme inhibition, researchers can efficiently identify hit compounds for further development. Positive hits from this cascade should be advanced to more complex secondary and tertiary assays, including selectivity profiling (e.g., testing against a panel of different cancer cell lines or related enzymes), mechanism of action studies (e.g., apoptosis assays, cell cycle analysis), and eventually, in vivo efficacy models. This structured, hypothesis-driven approach ensures that resources are focused on the most promising candidates, accelerating the path from chemical library to potential therapeutic agent.

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An In-Depth Technical Guide to the Solubility and Stability Profile of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Physicochemical Landscape of a Novel Isoxazole Moiety

In the landscape of modern drug discovery and synthetic chemistry, isoxazole derivatives stand out as privileged scaffolds due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties.[1] The compound tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate (CAS No: 174078-98-9) represents a key synthetic intermediate, merging the versatile isoxazole core with a tert-butoxycarbonyl (Boc) protecting group.[2] The Boc group is instrumental in multi-step syntheses, prized for its stability in basic and nucleophilic conditions while allowing for selective removal under acidic or thermal conditions.[3]

A thorough understanding of the solubility and stability of this intermediate is not merely an academic exercise; it is a critical prerequisite for successful process development, formulation, and ultimately, the reliable synthesis of advanced target molecules. Poor solubility can cripple reaction kinetics and complicate purification, while unforeseen instability can lead to yield loss, impurity generation, and compromised shelf-life.

This technical guide provides a comprehensive framework for characterizing the physicochemical properties of this compound. As extensive public data on this specific molecule is limited, this document synthesizes foundational principles from analogous structures—N-Boc protected compounds and isoxazole derivatives—to establish a predictive profile.[4] More importantly, it offers detailed, field-proven experimental protocols to empower researchers to generate precise, reliable data. We will explore the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating trustworthy and actionable insights.

Predicted Physicochemical Profile and Core Structural Considerations

This compound, with a molecular formula of C₁₀H₁₆N₂O₃ and a molecular weight of 212.25 g/mol , possesses distinct structural features that govern its solubility and stability.[5]

  • The Isoxazole Ring : This five-membered heterocycle is relatively electron-rich and can participate in hydrogen bonding via its nitrogen and oxygen atoms. The N-O bond within the isoxazole ring is known to be susceptible to cleavage under certain conditions, such as UV irradiation or strong basic/acidic environments, which represents a potential degradation pathway.[6]

  • The N-Boc Group : The tert-butoxycarbonyl group is bulky and lipophilic, significantly influencing the molecule's overall polarity and solubility. Its primary role is as a protecting group for the amine attached to the isoxazole ring. The lability of the Boc group to acid and high temperatures is a central feature of its chemical stability profile.[4][7]

  • Methyl Substituents : The two methyl groups on the isoxazole ring are electron-donating, which can influence the electronic distribution and stability of the ring system.[8] They also contribute to the molecule's lipophilicity.

Based on these features, a preliminary profile can be hypothesized:

  • Solubility : Expected to have good solubility in polar aprotic organic solvents (e.g., DMSO, DMF, THF, Ethyl Acetate) and alcohols (e.g., Methanol, Ethanol), but limited solubility in water and non-polar hydrocarbon solvents.[9]

  • Stability : Predicted to be stable at neutral pH but susceptible to degradation under strong acidic conditions (cleavage of the Boc group) and potentially under strong basic conditions at elevated temperatures (isoxazole ring opening).[8][10]

The following sections provide the methodologies to quantitatively and qualitatively validate these predictions.

Comprehensive Solubility Assessment

A precise understanding of solubility is paramount for optimizing reaction conditions, purification strategies (crystallization, chromatography), and formulation development. We will employ both thermodynamic and kinetic solubility assessment methods.

Thermodynamic Solubility Determination

This method determines the equilibrium saturation point of the compound in a given solvent system, providing a definitive solubility value.

Experimental Protocol: Shake-Flask Method (ICH Guideline Q6A)

  • Preparation : Add an excess amount of this compound (e.g., 20 mg) to a series of vials, each containing a known volume (e.g., 2 mL) of a selected solvent.

  • Solvent Systems : A comprehensive assessment should include:

    • Aqueous Buffers : pH 2.0 (0.01 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer), pH 7.4 (Phosphate buffer), pH 9.0 (Borate buffer).

    • Organic Solvents : Methanol, Ethanol, Isopropanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Dimethyl Sulfoxide (DMSO).

    • Biorelevant Media (Optional) : Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).

  • Equilibration : Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C and 37 °C) for a minimum of 24-48 hours to ensure equilibrium is reached.

  • Sample Processing : After equilibration, allow the vials to stand to let undissolved solids settle. Filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) to remove any particulate matter.

  • Quantification : Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method.[11]

  • Data Presentation : Report solubility in mg/mL and mM.

Hypothetical Data Summary Table:

Solvent SystemTemperature (°C)Predicted Solubility (mg/mL)Predicted Solubility (mM)
pH 2.0 Buffer25< 0.1 (with degradation)< 0.47 (with degradation)
pH 7.4 Buffer250.1 - 0.50.47 - 2.36
Methanol25> 50> 235
Acetonitrile2510 - 2047.1 - 94.2
Dichloromethane25> 100> 471
Ethyl Acetate25> 50> 235
DMSO25> 100> 471

Causality Insight : The shake-flask method is the gold standard because it measures true thermodynamic equilibrium. The choice of diverse solvents and pH values is critical to map the compound's behavior across a wide range of potential processing and physiological environments. Using a stability-indicating HPLC method is non-negotiable, as it distinguishes the parent compound from any degradants that may form during the long equilibration time, especially at low pH.

In-Depth Stability Profiling

Stability testing is essential to define storage conditions, shelf-life, and identify potential degradation pathways and products. A forced degradation study is the cornerstone of this effort.

Forced Degradation (Stress Testing) Protocol

This study exposes the compound to harsh conditions to accelerate degradation, providing insight into its intrinsic stability.

Experimental Workflow:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (e.g., 1 mg/mL in ACN) Acid Acid Hydrolysis (0.1 M HCl, 50°C) Stock->Acid Dilute to final conc. Base Base Hydrolysis (0.1 M NaOH, 50°C) Stock->Base Dilute to final conc. Oxidative Oxidation (3% H2O2, RT) Stock->Oxidative Dilute to final conc. Solid Solid State Sample Thermal Thermal Stress (Solid, 80°C) Solid->Thermal Expose directly Photo Photostability (ICH Q1B light exposure) Solid->Photo Expose directly HPLC HPLC-UV/MS Analysis Acid->HPLC Time points: 0, 2, 8, 24, 48h Base->HPLC Time points: 0, 2, 8, 24, 48h Oxidative->HPLC Time points: 0, 2, 8, 24, 48h Thermal->HPLC Time points: 0, 2, 8, 24, 48h Photo->HPLC Time points: 0, 2, 8, 24, 48h MassBalance Mass Balance Calculation HPLC->MassBalance Quantify parent & degradants

Caption: Workflow for Forced Degradation Study.

Step-by-Step Protocol:

  • Solution Stressing :

    • Prepare a stock solution of the compound (e.g., 1 mg/mL in acetonitrile).

    • Acid Hydrolysis : Dilute the stock solution with 0.1 M HCl to a final concentration of ~50 µg/mL. Incubate at 50°C.

    • Base Hydrolysis : Dilute with 0.1 M NaOH to ~50 µg/mL. Incubate at 50°C.

    • Oxidative Degradation : Dilute with 3% H₂O₂ to ~50 µg/mL. Keep at room temperature.

  • Solid-State Stressing :

    • Thermal Degradation : Store the solid compound in a controlled oven at 80°C.

    • Photostability : Expose the solid compound to light conditions as specified in ICH guideline Q1B.

  • Time Points : Withdraw aliquots at 0, 2, 8, 24, and 48 hours (or until significant degradation, e.g., 10-20%, is observed). Quench the acid/base samples by neutralizing them. For solid samples, dissolve a weighed amount in a suitable solvent at each time point.

  • Analysis : Analyze all samples by a stability-indicating HPLC-UV method coupled with a mass spectrometer (LC-MS). The LC-MS is crucial for identifying the mass of potential degradation products.

  • Data Evaluation :

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the peak areas of any degradation products.

    • Perform a mass balance calculation to ensure all major degradants are accounted for.

Predicted Stability Profile and Degradation Pathways:

ConditionPredicted StabilityLikely Degradation PathwayPrimary Degradant(s)
Acidic (0.1M HCl) Labile Acid-catalyzed cleavage of the N-Boc group.[12]3-amino-4,5-dimethylisoxazole, CO₂, isobutylene
Basic (0.1M NaOH) Moderately Stable Potential for base-catalyzed hydrolysis of the isoxazole ring N-O bond, especially at elevated temperatures.[10]α-cyanoenol or related ring-opened species
Oxidative (H₂O₂) Likely Stable The core structure lacks readily oxidizable functional groups.Minimal degradation expected.
Thermal Moderately Stable Thermolytic cleavage of the N-Boc group is possible at higher temperatures (>150°C).[7]3-amino-4,5-dimethylisoxazole
Photolytic Potentially Labile The isoxazole ring can undergo photochemical rearrangement.[6]Azirine intermediates, oxazole isomers

Degradation Pathway Visualization:

Degradation_Pathways cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH⁻, Δ) Parent tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate Amine 3-amino-4,5-dimethylisoxazole Parent->Amine Boc Cleavage Gas CO₂ + Isobutylene Parent->Gas RingOpened Ring-Opened Products (e.g., α-cyanoenol) Parent->RingOpened Isoxazole Cleavage

Sources

Technical Guide: A Strategic Approach to the Discovery and Validation of Novel Isoxazole-Based Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Rationale for a Hybrid Scaffold

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This guide delineates a comprehensive, field-proven methodology for the discovery, synthesis, and validation of novel isoxazole-based carbamate derivatives. The isoxazole ring, a five-membered heterocycle, is a versatile building block found in numerous FDA-approved drugs such as the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide.[1] Its prevalence stems from its ability to engage in various non-covalent interactions and its relative metabolic stability.[2][3] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6]

The carbamate moiety (-NHCOO-), on the other hand, is a well-established pharmacophore, often acting as a transition-state mimetic for peptide bonds, rendering it stable against proteolytic degradation.[7] This functional group is pivotal in the mechanism of action for many enzyme inhibitors, including the renowned Alzheimer's drug Rivastigmine, a cholinesterase inhibitor.[8] The carbamate can act as a directed covalent inhibitor, forming a transient covalent bond with serine hydrolases, leading to potent and prolonged target engagement.[9]

By conjugating the isoxazole scaffold with a carbamate functional group, we hypothesize the creation of a new chemical entity with a unique pharmacological profile. The isoxazole core can serve as a recognition element, directing the molecule to the target protein's binding pocket, while the carbamate group acts as the "warhead," enabling potent, often pseudo-irreversible, inhibition. This guide provides the strategic framework and tactical protocols to explore this promising chemical space.

Section 1: Synthesis Strategy and Workflow

The successful synthesis of the target compounds is predicated on a logical and flexible multi-step approach. The causality behind our chosen pathway is to first construct the stable isoxazole core and subsequently introduce the reactive carbamate moiety. This sequence minimizes potential side reactions and simplifies purification.

A common and effective method for constructing the 3,5-disubstituted isoxazole ring system begins with a Claisen-Schmidt condensation to form a chalcone, which is then cyclized with hydroxylamine.[10][11] This is followed by the installation of the carbamate group.

Visualized Synthetic Workflow

G A Starting Materials (Substituted Acetophenone & Benzaldehyde) B Step 1: Claisen-Schmidt Condensation (Base-catalyzed, e.g., NaOH/EtOH) A->B Reagents C Intermediate: α,β-Unsaturated Ketone (Chalcone Derivative) B->C Yields Chalcone D Step 2: Isoxazole Ring Formation (Hydroxylamine HCl, Base) C->D Reactant E Intermediate: Hydroxyphenyl-Isoxazole D->E Cyclization F Step 3: Carbamate Formation (e.g., Phenyl Isocyanate, Triethylamine) E->F Reactant G Final Product (Isoxazole-Based Carbamate Derivative) F->G Final Product H Purification & Characterization (Chromatography, NMR, MS, IR) G->H Validation

Caption: Generalized synthetic workflow for isoxazole-based carbamates.

Experimental Protocol: Three-Step Synthesis

This protocol is a self-validating system; successful synthesis and characterization at each step confirm the integrity of the intermediates before proceeding.

Part 1: Synthesis of Chalcone Intermediate (e.g., 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one)

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxyacetophenone (10 mmol) and benzaldehyde (10 mmol) in 50 mL of ethanol.

  • Reaction Initiation: While stirring, slowly add 20 mL of aqueous sodium hydroxide (20% w/v) dropwise over 15 minutes. The solution will typically turn yellow.

  • Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The disappearance of the acetophenone spot indicates completion.

  • Work-up: Pour the reaction mixture into 200 mL of cold, acidified water (pH ~2, adjusted with HCl). A yellow precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 50°C.

  • Purity Check: The crude chalcone is typically of sufficient purity for the next step. Verify with a melting point and retain a small sample for characterization.

Part 2: Synthesis of Hydroxyphenyl-Isoxazole Intermediate (e.g., 4-(5-phenylisoxazol-3-yl)phenol)

  • Setup: To a 100 mL flask, add the chalcone from Part 1 (8 mmol), hydroxylamine hydrochloride (12 mmol), and 40 mL of ethanol.

  • Reaction: Add potassium hydroxide (16 mmol) and reflux the mixture for 3-5 hours. Again, monitor the reaction via TLC.

  • Work-up: After cooling to room temperature, pour the mixture into 150 mL of ice-cold water. Acidify with dilute HCl to precipitate the product.

  • Isolation & Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent like ethanol/water to obtain the pure isoxazole derivative.[10]

Part 3: Synthesis of Final Isoxazole-Based Carbamate Derivative

  • Setup: In a flame-dried 50 mL flask under a nitrogen atmosphere, dissolve the hydroxyphenyl-isoxazole from Part 2 (5 mmol) in 20 mL of anhydrous dichloromethane (DCM).

  • Reaction: Add triethylamine (TEA, 6 mmol) followed by the dropwise addition of a substituted phenyl isocyanate (5.5 mmol) in 5 mL of DCM.

  • Monitoring & Completion: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC until the starting hydroxyphenyl-isoxazole is consumed.

  • Work-up: Wash the reaction mixture sequentially with 1M HCl (2x20 mL), saturated sodium bicarbonate solution (2x20 mL), and brine (1x20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the final isoxazole-based carbamate.

Section 2: Structural Elucidation and Validation

Authoritative confirmation of the chemical structure is non-negotiable. A multi-technique approach ensures the identity and purity of the synthesized derivatives. All synthesized compounds must be characterized by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[12][13]

  • FT-IR Spectroscopy: Provides confirmation of functional groups. Key stretches to observe in the final product include the C=O of the carbamate (~1730-1700 cm⁻¹), the N-H stretch (~3300 cm⁻¹), and the C=N of the isoxazole ring (~1615 cm⁻¹).[10] The absence of the broad O-H stretch from the phenol precursor is a key indicator of reaction completion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Gives information on the proton environment. Expect to see the characteristic singlet for the isoxazole C4-proton around 6.5-7.0 ppm.[14] The appearance of the N-H proton of the carbamate and the distinct aromatic signals from all three rings confirms the structure.

    • ¹³C NMR: Confirms the carbon skeleton. The carbamate carbonyl carbon will appear around 150-155 ppm. Signals for the isoxazole ring carbons (C3, C4, C5) are also characteristic and diagnostic.[14]

  • Mass Spectrometry (MS): Determines the molecular weight. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition, with the observed mass matching the calculated mass to within ±5 ppm. Fragmentation patterns can also provide structural confirmation.[14][15]

Section 3: Biological Evaluation - A Focus on Enzyme Inhibition

The carbamate moiety is a classic inhibitor of serine hydrolases, making enzyme inhibition assays a logical and powerful first step in biological evaluation.[16] Acetylcholinesterase (AChE), a key enzyme in the central nervous system and a target for Alzheimer's disease therapy, serves as an excellent model system.[17][18]

Visualized Screening Workflow

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Dose-Response & Validation A Synthesized & Purified Isoxazole-Carbamate Library B Stock Solution Preparation (e.g., 10 mM in DMSO) A->B C Serial Dilution Plate B->C D In Vitro Enzyme Assay (e.g., AChE Inhibition @ 10 µM) C->D E Identify 'Hits' (% Inhibition > 50%) D->E F IC50 Determination (8-point dose-response curve) E->F Advance Hits G Mechanism of Action Studies (e.g., Reversibility, Kinetics) F->G H Lead Optimization (SAR Studies) G->H Lead Candidate

Caption: High-level workflow for screening and validation of enzyme inhibitors.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the well-established Ellman's method, which provides a colorimetric readout, making it suitable for high-throughput screening.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).

    • Enzyme: Human recombinant AChE.

    • Positive Control: Rivastigmine or Donepezil.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of assay buffer.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of the test compound solution (at various concentrations, typically prepared by serial dilution from a DMSO stock). For negative controls, add 10 µL of DMSO. For the positive control, add 10 µL of Rivastigmine solution.

    • Add 20 µL of AChE enzyme solution.

    • Incubate the plate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well.

    • Determine the percent inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[19]

Section 4: Data Presentation and Interpretation

Systematic data presentation is crucial for comparative analysis and for establishing Structure-Activity Relationships (SAR).

Table 1: Representative AChE Inhibition Data
Compound IDR¹ SubstituentR² SubstituentIC₅₀ (nM) [AChE]
IZC-001 HH1250.5 ± 85.2
IZC-002 4-FH350.2 ± 30.1
IZC-003 H4-Cl89.7 ± 9.5
IZC-004 4-F4-Cl25.3 ± 3.1
Rivastigmine (Control)(Control)45.0 ± 5.0

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: The hypothetical data in Table 1 suggests that electron-withdrawing groups on both phenyl rings enhance inhibitory activity. The fluorine on the isoxazole-linked ring (R¹) and the chlorine on the carbamate-linked ring (R²) both contribute to potency, with the combination in IZC-004 resulting in a highly potent inhibitor, surpassing the positive control. This provides a clear vector for lead optimization.

Visualizing the Mechanism of Action

Understanding how the inhibitor works is as important as knowing that it works. Carbamates typically inhibit serine hydrolases like AChE by carbamoylating the catalytic serine residue in the active site.

G cluster_0 AChE Active Site cluster_1 Inhibition cluster_2 Normal Function (Blocked) AChE Enzyme (AChE) with Catalytic Serine (Ser-OH) Carbamoylated Carbamoylated Enzyme (Inactive) AChE->Carbamoylated Forms Covalent Adduct Inhibitor Isoxazole-Carbamate Inhibitor Inhibitor->AChE Binds & Reacts Products Choline + Acetate (No Hydrolysis) Carbamoylated->Products Reaction Prevented Substrate Acetylcholine (Substrate) Substrate->Carbamoylated Blocked Access

Caption: Proposed mechanism of AChE inhibition by an isoxazole-carbamate.

Conclusion and Future Directions

This guide has provided a robust, integrated strategy for the design, synthesis, and evaluation of novel isoxazole-based carbamate derivatives. By following these self-validating protocols, researchers can systematically explore this chemical class and identify potent lead compounds. The key takeaway is the synergy between the isoxazole scaffold for molecular recognition and the carbamate functional group for potent enzyme inhibition.

Future work should focus on expanding the library to build a comprehensive SAR, evaluating lead compounds for selectivity against other hydrolases, and progressing promising candidates into cell-based and in vivo models to assess efficacy, toxicity, and pharmacokinetic properties.[7][18]

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. 4

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. 5

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. 6

  • A Comparative Guide to the Biological Activities of Isoxazole Carboxamides Related to 4-Amino-5-benzoylisoxazole. Benchchem. 20

  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. 2

  • Biologically-active isoxazole-based drug molecules. ResearchGate. 3

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences. 1

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. 10

  • Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. Semantic Scholar. 9

  • Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. PubMed. 16

  • Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. World News of Natural Sciences. 12

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. 13

  • 3-Oxoisoxazole-2(3H)-carboxamides and isoxazol-3-yl Carbamates: Resistance-breaking Acetylcholinesterase Inhibitors Targeting the Malaria Mosquito, Anopheles Gambiae. PubMed. 17

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH. 15

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Nanoscience & Nanotechnology-Asia. 21

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. 11

  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. 22

  • 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. 14

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. 7

  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. 23

  • Small Molecule Inhibitors Selection Guide. Biomol GmbH. 19

  • Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. 8

  • Pharmacological evaluation of phenyl-carbamates as CNS-selective acetylcholinesterase inhibitors. The Hebrew University of Jerusalem. 18

  • functional in vitro assays for drug discovery. YouTube. 24

  • Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Reagents and... ResearchGate. 25

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Methodological & Application

Detailed protocol for the synthesis of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Validated, Regiospecific Protocol for the Synthesis of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of this compound, a valuable building block in medicinal chemistry. The synthesis begins with the construction of the core heterocyclic intermediate, 3-Amino-4,5-dimethylisoxazole, followed by its protection with a tert-butoxycarbonyl (Boc) group. The initial phase employs a robust, de novo ring-forming strategy that ensures high regioselectivity, a common challenge in the synthesis of substituted isoxazoles.[1][2] This method circumvents the formation of the difficult-to-separate 5-amino-3,4-dimethylisoxazole isomer.[1][2] The subsequent N-protection step utilizes standard, high-yield conditions to afford the final carbamate product. This guide is designed to be self-contained, offering detailed procedural steps, mechanistic insights, safety precautions, and characterization data to ensure successful replication and understanding.

Introduction: The Strategic Importance of Protected Aminoisoxazoles

The isoxazole moiety is a privileged scaffold found in numerous pharmacologically active compounds, valued for its metabolic stability and ability to participate in hydrogen bonding.[3] Specifically, 3-amino-4,5-disubstituted isoxazoles serve as critical intermediates in the development of therapeutics targeting a range of diseases.[3][4] The synthesis of the title compound, this compound (CAS No: 174078-98-9), provides a stable, protected amine that is primed for further synthetic elaboration, such as amide bond formation or cross-coupling reactions.[5]

The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the 3-amino functionality. It is stable to a wide array of nucleophilic and basic conditions, allowing for selective reactions elsewhere on the molecule, yet it can be readily removed under mild acidic conditions.[6][7] The protocol detailed herein is optimized for both scalability and purity, addressing the critical need for isomerically pure building blocks in drug discovery programs.[1][8]

Overall Synthetic Pathway

The synthesis is executed in two primary stages:

  • Part I: Formation of the 3-Amino-4,5-dimethylisoxazole core.

  • Part II: N-tert-butoxycarbonylation to yield the final product.

G cluster_0 Part I: Isoxazole Core Synthesis cluster_1 Part II: Boc Protection 2-Methyl-2-butenenitrile 2-Methyl-2-butenenitrile Dibromo-nitrile Intermediate Dibromo-nitrile Intermediate 2-Methyl-2-butenenitrile->Dibromo-nitrile Intermediate  Br2, CH2Cl2 3-Amino-4,5-dimethylisoxazole 3-Amino-4,5-dimethylisoxazole Dibromo-nitrile Intermediate->3-Amino-4,5-dimethylisoxazole  Acetohydroxamic Acid,  NaOMe, MeOH This compound This compound 3-Amino-4,5-dimethylisoxazole->this compound  Boc2O, Base,  Solvent

Caption: Overall two-part synthetic workflow.

Part I: Synthesis of 3-Amino-4,5-dimethylisoxazole

Principle and Rationale

The synthesis of the isoxazole ring is the most critical step, where regiochemical control is paramount. Direct condensation of hydroxylamine with β-dicarbonyl precursors often yields mixtures of isomers.[1][2] To overcome this, this protocol employs a highly regioselective method adapted from established process chemistry research.[1][2][8] The strategy involves the initial bromination of 2-methyl-2-butenenitrile to form a 2,3-dibromoproprionitrile intermediate. This intermediate is not isolated but is treated in situ with acetohydroxamic acid. Acetohydroxamic acid serves as a stable and effective N-protected hydroxylamine equivalent.[1][9] A strong base, sodium methoxide, facilitates a cascade of elimination and cyclization reactions, leading directly to the desired 3-aminoisoxazole, free from its 5-aminoisoxazole isomer.[1][8]

Materials and Equipment
Reagent/MaterialM.W.Quantity (for ~1.7 mol scale)SupplierNotes
2-Methyl-2-butenenitrile (tech.)81.12169 g (1.98 mol)CommercialMixture of Z/E isomers is acceptable.[8]
Dichloromethane (CH₂Cl₂)84.93~800 mLCommercialAnhydrous grade recommended.
Bromine (Br₂)159.81101 mL (1.94 mol)CommercialCorrosive, toxic. Handle in a fume hood.
Methanol (MeOH)32.04~1.2 LCommercialAnhydrous grade.
Acetohydroxamic acid75.07126 g (1.68 mol)Commercial
Sodium methoxide (25 wt% in MeOH)54.02840 g (3.9 mol)CommercialCorrosive, flammable. Handle with care.
Sodium bisulfite (NaHSO₃)104.0620% w/v aq. solutionCommercialFor quenching excess bromine.
Sodium sulfate (Na₂SO₄)142.04As neededCommercialFor drying organic layers.
Equipment
5 L Three-neck round-bottom flask1Fitted with mechanical stirrer, reflux condenser, and addition funnel.
Mechanical stirrer1For efficient mixing of heterogeneous mixtures.
Ice bath1For temperature control during bromination.
Heating mantle1For refluxing.
Separatory funnel, Rotary evaporatorStandard laboratory glassware.
Detailed Experimental Protocol

Step 1: Bromination of 2-Methyl-2-butenenitrile

  • Charge a 1 L round-bottom flask with technical grade 2-methyl-2-butenenitrile (169 g, 1.98 mol) and dichloromethane (530 mL).

  • Cool the stirred solution to below 10°C using an ice bath.

  • Add bromine (101 mL, 1.94 mol) dropwise via an addition funnel over approximately 90 minutes, ensuring the internal temperature does not exceed 10°C.[2]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature while stirring overnight (approx. 16 hours).[2]

  • Work-up: Carefully add 20% aqueous sodium bisulfite solution (~100 mL) to quench any unreacted bromine. Transfer the mixture to a separatory funnel, add brine (100 mL), and separate the layers.

  • Extract the aqueous layer with an additional 100 mL of dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude dibromide intermediate as a brown oil. This crude product is used directly in the next step without further purification.[2]

Step 2: Cyclization to 3-Amino-4,5-dimethylisoxazole

  • Set up a 5 L three-neck flask with a mechanical stirrer, reflux condenser, and an addition funnel. Flush the system with nitrogen.

  • Add methanol (400 mL) and the crude dibromide intermediate from the previous step to the flask.

  • Add solid acetohydroxamic acid (126 g, 1.68 mol) to the stirred mixture.[1]

  • Begin adding sodium methoxide solution (840 g of 25 wt% in methanol, 3.9 mol) dropwise from the addition funnel over 2 hours.[8]

  • Causality: The addition is exothermic. The initial mixture will become a clear solution, and a precipitate will form after about 15 minutes. The temperature will rise; control the addition rate to maintain a gentle reflux (~65°C).[8]

  • After the addition is complete, heat the thick brown mixture at reflux (~64°C) for an additional 16 hours to ensure the reaction goes to completion.[8]

  • Work-up and Isolation: Cool the reaction mixture and proceed with an appropriate aqueous workup and extraction, typically involving neutralization and extraction with an organic solvent like ethyl acetate or dichloromethane, followed by drying and solvent evaporation to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to afford 3-Amino-4,5-dimethylisoxazole as an off-white to beige crystalline powder.[3]

Part II: Synthesis of this compound

Principle and Rationale

This step involves the protection of the primary amino group of 3-Amino-4,5-dimethylisoxazole using di-tert-butyl dicarbonate (Boc₂O). The reaction is a nucleophilic acyl substitution. The amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O.[10] A mild base, such as triethylamine (TEA) or sodium bicarbonate, is used to quench the proton released from the amine, driving the reaction to completion.[11] This reaction is generally clean, high-yielding, and proceeds under mild conditions.[11][12]

G cluster_workflow Boc Protection Workflow A Dissolve Amine (1) in Solvent B Add Base (e.g., TEA) A->B C Add Boc2O (dropwise) B->C D Stir at Room Temp (2-4h) C->D E Aqueous Workup (Quench) D->E F Extract with Organic Solvent E->F G Dry & Concentrate F->G H Purify (Recrystallization/Chromatography) G->H I Final Product (2) H->I

Caption: Step-by-step workflow for the Boc protection reaction.

Materials and Equipment
Reagent/MaterialM.W.Representative QuantitySupplierNotes
3-Amino-4,5-dimethylisoxazole (1)112.1310.0 g (89.2 mmol)From Part IEnsure it is dry.
Di-tert-butyl dicarbonate (Boc₂O)218.2521.3 g (97.5 mmol, 1.1 eq)CommercialSolid at room temp, melts ~23°C.[13]
Triethylamine (TEA)101.1913.7 mL (98.1 mmol, 1.1 eq)CommercialBase. Alternatively, use NaHCO₃.
Tetrahydrofuran (THF) or CH₂Cl₂-200 mLCommercialAnhydrous grade.
Saturated aq. Sodium Bicarbonate-As neededLab PrepFor work-up.
Brine-As neededLab PrepFor work-up.
Magnesium Sulfate (MgSO₄)120.37As neededCommercialFor drying.
Equipment
500 mL Round-bottom flask1With magnetic stirrer.
Magnetic stir plate1
Standard laboratory glasswareFor work-up and purification.
Detailed Experimental Protocol
  • To a 500 mL round-bottom flask, add 3-Amino-4,5-dimethylisoxazole (10.0 g, 89.2 mmol) and tetrahydrofuran (200 mL). Stir until all solids are dissolved.

  • Add triethylamine (13.7 mL, 98.1 mmol) to the solution.

  • Add di-tert-butyl dicarbonate (21.3 g, 97.5 mmol) portion-wise to the stirred solution at room temperature. Gas evolution (CO₂) may be observed.[10]

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Work-up: Once the reaction is complete, quench by adding water (~100 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 150 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or silica gel chromatography to yield this compound as a white solid.[14]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Part I: Low yield of aminoisoxazole.Incomplete bromination.Ensure bromine is added slowly at low temperature and the reaction is allowed to stir for the full duration.
Inefficient cyclization.Ensure the sodium methoxide is fresh and the reaction is refluxed for the specified time to drive it to completion.
Part II: Incomplete Boc protection.Inactive Boc₂O (hydrolyzed).Use a fresh bottle of Boc₂O. Store it in a cool, dry place.
Insufficient base.Ensure at least one equivalent of base is used to neutralize the acid byproduct.
General: Product is an oil, not a solid.Presence of solvent or impurities.Ensure complete removal of solvent on the rotary evaporator. If still an oil, attempt purification by column chromatography.

Conclusion

This application note details a reliable and regiochemically controlled synthesis of this compound. By utilizing a proven de novo synthesis for the isoxazole core, this protocol effectively avoids the generation of problematic isomers. The subsequent Boc protection is a standard and efficient transformation, yielding a valuable, ready-to-use intermediate for medicinal chemistry and drug discovery pipelines. The explicit explanation of causality and detailed procedural steps are intended to empower researchers to confidently replicate and, if necessary, scale this synthesis.

References

  • Tellew, J. E., et al. "Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid." Organic Process Research & Development, 2007. Available at: [Link]

  • American Chemical Society. "Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid." Available at: [Link]

  • ResearchGate. "Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid." Available at: [Link]

  • Organic Process Research & Development (ACS Publications). "Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid." 2007. Available at: [Link]

  • Wikipedia. "Di-tert-butyl dicarbonate." Available at: [Link]

  • ResearchGate. "(PDF) tert-Butyl carbamate." Available at: [Link]

  • Organic Syntheses. "Carbamic acid, tert-butyl ester." Available at: [Link]

  • Chemeurope.com. "Di-tert-butyl dicarbonate." Available at: [Link]

  • Organic Chemistry Portal. "Carbamate synthesis by amination (carboxylation) or rearrangement." Available at: [Link]

  • National Institutes of Health (NIH). "Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies." Available at: [Link]

  • Lead Sciences. "this compound." Available at: [Link]

  • The Royal Society of Chemistry. "tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent." Available at: [Link]

  • ResearchGate. "(PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate." 2019. Available at: [Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Available at: [Link]

  • Fisher Scientific. "Amine Protection / Deprotection." Available at: [Link]

  • Michael Pittelkow. "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Available at: [Link]

  • Wikipedia. "tert-Butyloxycarbonyl protecting group." Available at: [Link]

  • Sciforum. "Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide." 2005. Available at: [Link]

  • J&K Scientific LLC. "BOC Protection and Deprotection." Available at: [Link]

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The Strategic Utility of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate in Synthetic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Building Block in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the strategic use of well-defined synthetic intermediates is paramount to the efficient construction of complex molecular architectures. Among these, tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate has emerged as a valuable building block, offering a unique combination of a sterically defined, electron-rich isoxazole core and a conveniently masked primary amine. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, handling, and strategic application of this versatile intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and showcase its utility in the synthesis of biologically active molecules.

The core value of this compound lies in its ability to introduce the 3-amino-4,5-dimethylisoxazole moiety in a controlled manner. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine under a wide range of reaction conditions, yet can be readily removed under acidic conditions, allowing for orthogonal synthetic strategies. The 4,5-dimethylisoxazole scaffold itself is a privileged structure in medicinal chemistry, known to participate in favorable interactions with various biological targets.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use and storage.

PropertyValueSource
CAS Number 174078-98-9[1][2]
Molecular Formula C₁₀H₁₆N₂O₃[1][2]
Molecular Weight 212.25 g/mol [2]
Appearance Off-white to beige crystalline powder[3]
Storage Sealed in a dry environment at 2-8°C[1]

Handling Precautions: Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

Synthesis and Purification: A Step-by-Step Approach

The synthesis of this compound is a two-step process starting from the readily available 3-amino-4,5-dimethylisoxazole.

Diagram: Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Synthesis of 3-Amino-4,5-dimethylisoxazole cluster_1 Step 2: Boc Protection A 2-Methyl-2-butenenitrile C 3-Amino-4,5-dimethylisoxazole A->C NaOCH₃, CH₃OH Reflux B Acetohydroxamic Acid B->C D 3-Amino-4,5-dimethylisoxazole F This compound D->F Base (e.g., Et₃N) Solvent (e.g., THF) E Di-tert-butyl dicarbonate (Boc)₂O E->F

Caption: Synthetic pathway to this compound.

Protocol 1: Synthesis of 3-Amino-4,5-dimethylisoxazole

This protocol is adapted from a practical, large-scale synthesis that avoids the formation of the isomeric 5-amino-3,4-dimethylisoxazole.[4][5] The use of acetohydroxamic acid as an N-protected hydroxylamine equivalent is a key feature of this regioselective synthesis.[4]

Materials:

  • 2-Methyl-2-butenenitrile (technical grade)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetohydroxamic acid

  • Sodium methoxide (25 wt% solution in methanol)

  • Methanol

  • Ethyl acetate

  • Hexanes

  • Dichloromethane

  • 10% Aqueous sodium dihydrogenphosphate solution

  • Sodium sulfate (anhydrous)

Procedure:

  • Purification of 2-Methyl-2-butenenitrile: To technical-grade 2-methyl-2-butenenitrile, add DBU (catalytic amount) and stir at room temperature. This treatment isomerizes contaminating (E)-2-methyl-2-butenenitrile to the desired (Z)-isomer. Monitor the reaction by GC or NMR until the desired purity is achieved.

  • Cycloaddition Reaction: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve acetohydroxamic acid in methanol. Add the purified 2-methyl-2-butenenitrile to this solution.

  • Base Addition: Slowly add the sodium methoxide solution to the reaction mixture. An exotherm may be observed, and a precipitate may form. The addition rate should be controlled to maintain a gentle reflux.[5]

  • Reaction Monitoring: After the addition is complete, continue to heat the mixture at reflux. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Cool the reaction mixture and evaporate the solvent under reduced pressure. To the residue, add 10% aqueous sodium dihydrogenphosphate solution to adjust the pH to approximately 8.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting solid can be further purified by trituration with a mixture of hexanes and ether, followed by a mixture of hexanes and dichloromethane to afford pure 3-amino-4,5-dimethylisoxazole.[5]

Protocol 2: Boc Protection of 3-Amino-4,5-dimethylisoxazole

The Boc protection of the synthesized 3-amino-4,5-dimethylisoxazole is a standard procedure in organic synthesis, utilizing di-tert-butyl dicarbonate in the presence of a base.[6][7][8]

Materials:

  • 3-Amino-4,5-dimethylisoxazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous) or Sodium sulfate (anhydrous)

Procedure:

  • Dissolution: Dissolve 3-amino-4,5-dimethylisoxazole (1.0 equiv) in THF or DCM in a round-bottom flask.

  • Base Addition: Add triethylamine (1.2-1.5 equiv) to the solution and stir.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 equiv) in the same solvent to the stirring mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting amine is fully consumed.

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate or DCM.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Application as a Synthetic Intermediate: A Case Study in Kinase Inhibitor Synthesis

The primary utility of this compound lies in its role as a precursor to 3-amino-4,5-dimethylisoxazole, which can then be incorporated into more complex molecules. A notable application is in the synthesis of substituted ureas, a common motif in kinase inhibitors.

Diagram: Application in Urea Synthesis

Urea_Synthesis cluster_0 Deprotection cluster_1 Urea Formation A This compound B 3-Amino-4,5-dimethylisoxazole A->B TFA, DCM C 3-Amino-4,5-dimethylisoxazole E Substituted Urea (Kinase Inhibitor Precursor) C->E Aprotic Solvent D Isocyanate (R-N=C=O) D->E

Caption: Deprotection and subsequent urea formation.

Protocol 3: Deprotection to Yield 3-Amino-4,5-dimethylisoxazole

The removal of the Boc group is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method.[9]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv) in DCM.

  • Acid Addition: Cool the solution to 0°C in an ice bath and add trifluoroacetic acid (2-3 equiv) dropwise.

  • Reaction: After the addition is complete, warm the reaction mixture to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material. Some protocols may require gentle heating (e.g., 60°C) to drive the reaction to completion.[9]

  • Work-up: Carefully quench the reaction by adding it to a saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with DCM.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the organic layer under reduced pressure to obtain 3-amino-4,5-dimethylisoxazole, which can often be used in the next step without further purification.

Application Example: Synthesis of a Kinase Inhibitor Precursor

A key application of 3-amino-4,5-dimethylisoxazole is in the synthesis of ureas, which are prevalent in many pharmaceutical agents. For instance, it can be reacted with an appropriate isocyanate to form a substituted urea, a core structure in many kinase inhibitors.

Hypothetical Reaction Scheme:

The deprotected 3-amino-4,5-dimethylisoxazole can be reacted with a substituted phenyl isocyanate, such as 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl isocyanate, to form the corresponding urea. This urea is a key intermediate in the synthesis of potent kinase inhibitors.

General Procedure for Urea Formation:

  • Dissolution: Dissolve 3-amino-4,5-dimethylisoxazole (1.0 equiv) in an anhydrous aprotic solvent such as THF or DCM.

  • Isocyanate Addition: To this solution, add the desired isocyanate (1.0-1.1 equiv) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Isolation: If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox

This compound is a highly valuable and versatile synthetic intermediate that facilitates the introduction of the 3-amino-4,5-dimethylisoxazole moiety into complex molecules. Its straightforward synthesis, robust nature, and the predictable reactivity of the Boc-protected amine make it an indispensable tool in medicinal chemistry and drug discovery. The protocols and applications detailed in this guide are intended to provide researchers with the necessary information to effectively utilize this building block in their synthetic endeavors, ultimately accelerating the development of novel therapeutics.

References

  • BenchChem. (2025). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. BenchChem Technical Guides.
  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Tellew, J. E., et al. (2007). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Organic Process Research & Development, 11(3), 523–525.
  • Tellew, J. E., et al. (2007). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid.
  • AstraZeneca AB. (2014). Synthetic methods for preparing 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)
  • Chakraborti, A. K., et al. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Organic Chemistry, 76(17), 7132-7140.
  • Rosen, W. E., & Drew, J. W. (1969). Process for preparing isoxazole compounds. US3468900A.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • BenchChem. (2025). The Chemistry of the Boc Protecting Group. BenchChem Technical Guides.

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The Strategic Application of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prime example of such a scaffold.[1] Its unique electronic properties, ability to participate in various non-covalent interactions, and metabolic stability make it a cornerstone in the design of novel drugs.[2] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4]

Within this important class of compounds, tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate (CAS No: 174078-98-9) emerges as a particularly valuable synthetic intermediate. Its structure combines the stable and pharmacologically relevant 4,5-dimethylisoxazole core with a tert-butoxycarbonyl (Boc)-protected amine at the 3-position. This Boc group serves as a crucial handle for medicinal chemists, enabling the strategic and controlled elaboration of the isoxazole core into more complex, biologically active molecules. This guide provides an in-depth exploration of the synthesis, applications, and experimental protocols involving this versatile building block for researchers in drug discovery and development.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis and drug design.

PropertyValueReference
CAS Number 174078-98-9[5]
Molecular Formula C₁₀H₁₆N₂O₃[1]
Molecular Weight 212.25 g/mol [1]
Appearance Off-white to beige crystalline powder[1]
Storage Sealed in dry, 2-8°CGeneral Lab Practice

Core Application: A Linchpin in the Synthesis of Endothelin Receptor Antagonists

One of the most significant applications of the 4,5-dimethylisoxazol-3-yl amine moiety is in the development of potent and selective endothelin (ET) receptor antagonists.[2][6] The endothelin system, particularly the ETₐ receptor, plays a critical role in vasoconstriction and cell proliferation, making it a key target for cardiovascular diseases like pulmonary hypertension.[7][8]

The 3-amino-4,5-dimethylisoxazole group serves as a critical pharmacophore, often acting as a sulfonamide partner in the final drug structure. Structure-activity relationship (SAR) studies have revealed that this specific isoxazole isomer offers significant advantages over its regioisomers (e.g., the 5-amino-3,4-dimethylisoxazole variant). Notably, the 3-amino-4,5-dimethylisoxazole moiety has demonstrated superior metabolic stability, a crucial attribute for developing drugs with favorable pharmacokinetic profiles.[6]

A prominent example is the development of BMS-207940 , a highly potent and selective ETₐ antagonist.[6] The synthesis of this and related compounds relies on the nucleophilic nature of the 3-amino-4,5-dimethylisoxazole, which is coupled with a complex biphenylsulfonyl chloride core. The use of the Boc-protected precursor, this compound, allows for controlled deprotection immediately prior to this crucial coupling step, preventing unwanted side reactions and simplifying purification.

Logical Workflow for Antagonist Synthesis

The general strategy involves a convergent synthesis where the complex biphenylsulfonyl chloride and the 3-amino-4,5-dimethylisoxazole are prepared separately and then coupled in a late-stage step.

G cluster_0 Synthesis of Core Fragments cluster_1 Deprotection & Coupling A Biphenyl Precursors C Biphenylsulfonyl Chloride A->C Multi-step synthesis B This compound D 3-Amino-4,5-dimethylisoxazole B->D Acidic Deprotection (e.g., TFA) E Final Drug Candidate (e.g., BMS-207940) C->E Sulfonamide Formation (e.g., Pyridine) D->E Sulfonamide Formation (e.g., Pyridine)

Caption: Convergent synthesis of isoxazole-based ETₐ antagonists.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4,5-dimethylisoxazole (1)

This protocol is adapted from a robust, mole-scale preparation that avoids the formation of regioisomeric impurities.[5] The key is the use of acetohydroxamic acid as a hydroxylamine equivalent that reacts with an activated nitrile.

Causality: The synthesis begins with the isomerization of a technical-grade mixture of 2-methyl-2-butenenitrile using DBU (a non-nucleophilic base) to enrich the more reactive (E)-isomer. This is followed by α-bromination to create an electrophilic center. The subsequent reaction with acetohydroxamic acid, followed by base-mediated cyclization and hydrolysis, constructs the 3-aminoisoxazole ring regiospecifically.

Materials:

  • Technical grade 2-methyl-2-butenenitrile

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N-Bromosuccinimide (NBS)

  • AIBN (catalyst) or UV lamp

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Acetohydroxamic acid

  • Sodium methoxide (25 wt % in methanol)

  • Dichloromethane (DCM), Hexanes, Ether

  • 10% Aqueous sodium dihydrogenphosphate

Procedure:

  • Isomerization: In a round-bottom flask, dissolve technical 2-methyl-2-butenenitrile (1.0 equiv) in DCM. Cool the solution to ~7°C in an ice bath. Add a catalytic amount of DBU (~0.005 equiv). Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by GC or ¹H NMR for the enrichment of the (E)-isomer.

  • Bromination: To the solution from step 1, add CCl₄, followed by NBS (1.1 equiv) and a catalytic amount of AIBN. Heat the mixture to reflux (or irradiate with a UV lamp) until the reaction is complete (monitor by TLC or GC). Cool the mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure. Caution: Handle α-bromonitriles with care as they are lachrymatory.

  • Cyclization & Hydrolysis: Dissolve the crude α-bromonitrile in methanol. In a separate flask, add acetohydroxamic acid (2.0 equiv). To the bromonitrile solution, add sodium methoxide solution (2.0 equiv) dropwise over ~2 hours, maintaining the temperature below 65°C. A precipitate will form. After the addition is complete, heat the mixture at ~64°C for 16 hours.

  • Workup & Purification: Cool the reaction mixture and evaporate to dryness. Add 10% aqueous sodium dihydrogenphosphate solution to adjust the pH to ~8. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic extracts, dry over sodium sulfate, and concentrate. Triturate the solid residue with 1:1 hexanes/ether, followed by 1:1 hexanes/DCM to afford pure 3-amino-4,5-dimethylisoxazole (1) as a solid.[5]

Protocol 2: Synthesis of this compound (2)

This is a standard Boc-protection protocol. The amine of the isoxazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 3-Amino-4,5-dimethylisoxazole (1)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or DMAP (catalyst)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Dissolve 3-amino-4,5-dimethylisoxazole (1.0 equiv) in THF in a round-bottom flask.

  • Add triethylamine (1.2 equiv). To this stirred solution, add a solution of Boc₂O (1.1 equiv) in THF dropwise at room temperature. A catalytic amount of DMAP can be added to accelerate the reaction.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring completion by TLC.

  • Once complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield This compound (2) as a white solid.

G A 3-Amino-4,5-dimethylisoxazole C This compound A->C Boc Protection H N-Acyl Derivative (Amide) A:e->H:w I N-Sulfonyl Derivative (Sulfonamide) A:e->I:w J N-Carbamoyl Derivative (Urea) A:e->J:w B Boc₂O, Base (TEA) Solvent (THF) C->A Boc Deprotection D Acid (TFA or HCl) Solvent (DCM) E R-COCl, Base F R-SO₂Cl, Base G R-NCO

Caption: Synthetic utility of the Boc-protected isoxazole.
Protocol 3: Boc-Deprotection and Derivatization (General Protocol)

This protocol demonstrates the utility of the title compound as a synthetic intermediate by removing the protecting group to liberate the reactive amine for subsequent coupling reactions.

Causality: The Boc group is labile under acidic conditions. The acid protonates the carbamate, leading to the elimination of isobutylene and carbon dioxide, cleanly releasing the free amine as its corresponding salt. Neutralization with a base is required before coupling with an electrophile.

Materials:

  • This compound (2)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • An electrophile (e.g., Benzoyl Chloride, Phenyl Isocyanate, or Dansyl Chloride)

  • A non-nucleophilic base (e.g., Triethylamine, DIPEA, or Pyridine)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Deprotection: Dissolve the carbamate (2) (1.0 equiv) in DCM. Add TFA (5-10 equiv) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until all starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure (co-evaporating with toluene can help remove residual TFA). The product is the amine trifluoroacetate salt, which can often be used directly.

  • Derivatization (Example: Amide formation): a. Dissolve the crude amine salt in DCM and cool to 0°C. b. Add a base such as triethylamine (2.5 equiv) to neutralize the salt and scavenge the acid produced during the reaction. c. Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 equiv) dropwise. d. Stir the reaction at room temperature until completion (monitor by TLC). e. Quench the reaction with water or saturated sodium bicarbonate. Extract the product with DCM, wash the organic layer with brine, dry over sodium sulfate, and concentrate. f. Purify by flash chromatography or recrystallization to obtain the final N-acylated product.

Expanding the Horizon: Other Potential Applications

While its role in synthesizing ET receptor antagonists is well-established, the 3-amino-4,5-dimethylisoxazole scaffold is a versatile platform for generating libraries of compounds for screening against various biological targets. The free amine, unmasked from the title carbamate, can be readily derivatized to form:

  • Amides and Sulfonamides: As explored, these are common functional groups in bioactive molecules, targeting everything from kinases to proteases.[9][10][11]

  • Ureas and Thioureas: These motifs are excellent hydrogen bond donors and acceptors and are found in numerous kinase inhibitors and other targeted therapies.

  • Secondary and Tertiary Amines: Formed via reductive amination or alkylation, allowing for the modulation of basicity and lipophilicity.

The 4,5-dimethyl substitution pattern provides a specific steric and electronic profile that can be exploited to achieve selectivity for a given biological target. This makes this compound a valuable starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. By providing a stable, protected form of the metabolically robust 3-amino-4,5-dimethylisoxazole pharmacophore, it facilitates the efficient and controlled synthesis of complex molecules, most notably a class of potent endothelin receptor antagonists. The straightforward protocols for its synthesis, protection, and deprotection, coupled with the vast potential for derivatization, ensure its continued relevance in the ongoing quest for novel and effective therapeutics. Researchers equipped with this building block are well-positioned to explore new chemical space and develop the next generation of targeted medicines.

References

  • Wallace, M. A., et al. (2007). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Organic Process Research & Development, 11(4), 734-738. Available from: [Link]

  • ResearchGate. (n.d.). Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid. Retrieved January 21, 2026, from [Link]

  • Ewing, W. R., et al. (2005). Dual angiotensin II and endothelin A receptor antagonists: synthesis of 2'-substituted N-3-isoxazolyl biphenylsulfonamides with improved potency and pharmacokinetics. Journal of Medicinal Chemistry, 48(1), 171-179. Available from: [Link]

  • Li, G., et al. (2018). Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors. European Journal of Medicinal Chemistry, 157, 108-121. Available from: [Link]

  • Wang, Z., et al. (2018). Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles. Acta Pharmaceutica Sinica B, 8(5), 793-805. Available from: [Link]

  • Boss, C., et al. (2002). Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications. Current Medicinal Chemistry, 9(3), 349-383. Available from: [Link]

  • Tidwell, J. H., et al. (2000). Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. Antimicrobial Agents and Chemotherapy, 44(5), 1220-1225. Available from: [Link]

  • Verma, S. K., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400. Available from: [Link]

  • Semantic Scholar. (n.d.). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis Carinii Dihydropteroate Synthetase. Retrieved January 21, 2026, from [Link]

  • Murugesan, N., et al. (2003). Biphenylsulfonamide endothelin receptor antagonists. 4. Discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940), a highly potent and orally active ET(A) selective antagonist. Journal of Medicinal Chemistry, 46(1), 125-137. Available from: [Link]

  • Nishikawa, T., et al. (2016). N-(3,4-Dimethylisoxazol-5-yl)piperazine-4-[4-(2-fluoro-4-[(11)C]methylphenyl)thiazol-2-yl]-1-carboxamide: A promising positron emission tomography ligand for fatty acid amide hydrolase. Bioorganic & Medicinal Chemistry, 24(4), 627-634. Available from: [Link]

  • ResearchGate. (n.d.). Endothelin Receptor Antagonists: An Overview of Their Synthesis and Structure-Activity Relationship. Retrieved January 21, 2026, from [Link]

  • Yang, Y., et al. (2022). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters, 13(10), 1629-1636. Available from: [Link]

  • Shestakova, T., et al. (2023). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 14(10), 1968-1985. Available from: [Link]

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Application Notes & Protocols for Reactions Involving tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction

Tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate is a pivotal chemical intermediate in modern synthetic chemistry, particularly within the realms of pharmaceutical research and drug development. Its structure combines a pharmacologically significant 4,5-dimethylisoxazole core with an amine functionality protected by the versatile tert-butyloxycarbonyl (Boc) group. The isoxazole moiety is a key pharmacophore found in numerous clinically approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1][2]

The Boc protecting group provides robust masking of the amine, rendering it stable to a wide array of non-acidic reagents and reaction conditions.[3][4] This stability, coupled with the well-established methods for its selective removal under acidic conditions, allows for the strategic unmasking of the nucleophilic amine at the desired point in a synthetic sequence. This guide provides field-proven protocols for the handling, reaction, and analysis of this compound, focusing on the critical deprotection step and subsequent derivatization reactions. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies effectively.

Physicochemical Properties & Safe Handling

A thorough understanding of the compound's properties and safety requirements is the foundation of any successful experimental design.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 174078-98-9[5][6]
Molecular Formula C₁₀H₁₆N₂O₃[5][6]
Molecular Weight 212.25 g/mol [5]
Appearance White to off-white solid/crystalline powder[4][7]
Purity ≥95-98%[5][6]
Storage Sealed in a dry, cool (2-8°C), and well-ventilated place[6][8]
Safety & Handling Precautions

While specific hazard data for this exact compound is limited, the safety profile can be inferred from data on tert-butyl carbamate and general laboratory chemicals. Adherence to good industrial hygiene and safety practices is mandatory.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields (or goggles), chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[8][9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Prevent dust formation during handling.[7][10]

  • Stability & Incompatibility: The compound is stable under recommended storage conditions.[8] Avoid strong oxidizing agents, as they are incompatible materials.[7][8] Hazardous decomposition products upon thermal decomposition can include nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[8]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[7][8]

    • Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.[7][8]

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[7]

    • Inhalation: Move to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[8]

Core Experimental Protocols

The primary utility of this compound lies in the selective deprotection of the Boc group to liberate the 3-amino-4,5-dimethylisoxazole, a versatile nucleophile for further synthesis.

Workflow Overview

The general synthetic pathway involves a two-stage process: Boc deprotection followed by functionalization of the resulting free amine.

G A This compound (Starting Material) B Boc Deprotection (Acid-Mediated Cleavage) A->B Protocol 1, 2, or 3 C 3-Amino-4,5-dimethylisoxazole (Free Amine Intermediate) B->C D N-Alkylation or N-Acylation (Functionalization) C->D Protocol 4 or 5 E Derivatized Isoxazole Product D->E

Caption: General experimental workflow from starting material to functionalized product.

Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA)

This is the most common and robust method for Boc deprotection, suitable for substrates that can tolerate strongly acidic conditions. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is subsequently deprotonated to isobutylene.

Rationale: Trifluoroacetic acid is a strong, volatile acid that efficiently cleaves the acid-labile Boc group at room temperature. Dichloromethane (DCM) is an excellent solvent for both the starting material and the resulting salt, though it is important to ensure it is anhydrous to prevent side reactions.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M solution).

  • Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm and minimize potential side reactions with sensitive substrates.

  • Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Once complete, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

  • Carefully neutralize the solution by washing with saturated aqueous NaHCO₃. Caution: CO₂ evolution will occur. Ensure adequate venting.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-amino-4,5-dimethylisoxazole.

  • The product can be used directly or purified further by column chromatography if necessary.

Protocol 2: Milder Boc Deprotection with HCl in Dioxane

For substrates containing other acid-sensitive functional groups, a solution of HCl in an organic solvent provides a milder alternative to neat TFA.[11]

Rationale: Using a stoichiometric amount of a strong acid like HCl in a non-polar solvent like dioxane can selectively cleave the Boc group while potentially leaving other acid-labile groups, such as certain esters or acetals, intact.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Ethyl acetate or Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected starting material (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate.

  • Add 4M HCl in 1,4-dioxane (3-5 eq) to the solution at room temperature.

  • Stir the mixture for 2-6 hours, monitoring by TLC. A precipitate of the hydrochloride salt of the product may form.

  • Upon completion, the product can be isolated by filtration if it precipitates. Alternatively, the solvent can be removed under reduced pressure.

  • To obtain the free amine, the resulting hydrochloride salt is dissolved or suspended in ethyl acetate and washed with saturated aqueous NaHCO₃ until the aqueous layer is basic.

  • The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the free amine.

Protocol 3: Boc Deprotection with Oxalyl Chloride in Methanol

This recently reported method offers a non-traditional, mild approach for Boc deprotection, avoiding the use of strong protic acids like TFA or HCl.[3][12]

Rationale: This method leverages the electrophilic nature of oxalyl chloride. It is postulated to react with the carbamate to form a reactive intermediate that readily fragments to release the free amine, tert-butyl chloride, CO, and CO₂. This is particularly useful for complex molecules with multiple acid-sensitive sites.[12]

Materials:

  • This compound

  • Oxalyl chloride

  • Methanol, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in anhydrous methanol (approx. 0.2 M).

  • Cool the solution to 0 °C.

  • Slowly add oxalyl chloride (3.0 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ to neutralize and extract the product.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the deprotected amine.

Table 2: Comparison of Boc Deprotection Protocols

ParameterProtocol 1 (TFA/DCM)Protocol 2 (HCl/Dioxane)Protocol 3 (Oxalyl Chloride/MeOH)
Reagent Trifluoroacetic Acid4M HCl in DioxaneOxalyl Chloride
Conditions 0 °C to RT, 1-4 hRT, 2-6 h0 °C to RT, 1-4 h
Strength StrongModerateMild
Advantages Fast, reliable, commonMilder than TFA, good for some sensitive groupsAvoids strong protic acids, novel
Disadvantages Harsh for acid-labile groupsCan be slower, dioxane is a peroxide formerReagent is moisture-sensitive and toxic
Protocol 4: N-Alkylation of 3-Amino-4,5-dimethylisoxazole

This protocol describes the reaction of the deprotected amine with an alkyl halide to form a secondary amine.

Rationale: The free amine is a good nucleophile. In the presence of a non-nucleophilic base to scavenge the generated acid (H-X), it will readily displace a halide from a primary or secondary alkyl halide via an Sₙ2 reaction.

G cluster_0 Deprotection cluster_1 N-Alkylation A Boc-NH-Isoxazole B H₂N-Isoxazole A->B H⁺ C H₂N-Isoxazole E R-NH-Isoxazole C->E Base (e.g., Et₃N) D R-X (Alkyl Halide) D->E Base (e.g., Et₃N)

Caption: Workflow for N-Alkylation following Boc deprotection.

Materials:

  • 3-Amino-4,5-dimethylisoxazole (from deprotection)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • A non-nucleophilic base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

  • Aprotic solvent (e.g., acetonitrile (ACN), tetrahydrofuran (THF), or dimethylformamide (DMF))

Procedure:

  • Dissolve the crude or purified 3-amino-4,5-dimethylisoxazole (1.0 eq) in the chosen aprotic solvent.

  • Add the base (1.5-2.0 eq) to the solution.

  • Add the alkyl halide (1.1-1.2 eq) dropwise at room temperature.

  • The reaction may be heated (e.g., to 50-80 °C) to increase the rate, depending on the reactivity of the alkyl halide.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 5: N-Acylation via Amide Coupling

This protocol details the formation of an amide bond by coupling the deprotected amine with a carboxylic acid.

Rationale: Direct reaction between an amine and a carboxylic acid is slow. Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the amine nucleophile to form the stable amide bond.[2]

Materials:

  • 3-Amino-4,5-dimethylisoxazole

  • A carboxylic acid

  • EDCI

  • A catalyst such as 4-dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt)

  • A non-nucleophilic base (e.g., Et₃N or DIPEA)

  • Anhydrous DCM or DMF

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), EDCI (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 3-amino-4,5-dimethylisoxazole (1.0 eq) and the base (1.5 eq) in anhydrous DCM.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once complete, dilute the reaction mixture with DCM and wash with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting amide by flash column chromatography or recrystallization.

Analytical Characterization

Validation of reaction success and product purity is critical. A multi-technique approach is recommended.

  • Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring. A typical mobile phase for these compounds would be a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative purity assessment of the final product. A C18 reverse-phase column is typically employed.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the starting material and products.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compounds. Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods.[13]

References

  • National Center for Biotechnology Information. (n.d.). tert-Butyl carbamate. PubChem Compound Database. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Capot Chemical. (2026). MSDS of Tert-butyl thiazol-4-YL-carbamate. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of Tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 85, 1-10.
  • Abdul Manan, F., et al. (2025). tert-Butyl carbamate. Acta Crystallographica Section E: Crystallographic Communications.

  • Gbogbo, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. [Link]

  • Gbogbo, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Loev, B., & Kormendy, M. F. (1965). Carbamic acid, tert-butyl ester. Organic Syntheses, 45, 15.
  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Bansagi, J., et al. (2022). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. The Journal of Organic Chemistry, 87(17), 11329-11349.
  • ChemBK. (2024). tert-Butyl (5-aMinobenzo[d]isoxazol-3-yl)carbaMate. Retrieved from [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • National Center for Biotechnology Information. (2025). tert-Butyl carbamate. [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. [Link]

  • ResearchGate. (2025). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. [Link]

  • Cabrera, M. I., et al. (2015).
  • Al-Ostath, R., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 10738. [Link]

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Application Notes & Protocols: Optimal Reaction Conditions for Coupling with tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-amino-4,5-dimethylisoxazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds, including selective endothelin-A (ETA) receptor antagonists.[1][2] Its utility stems from the isoxazole ring's ability to act as a bioisostere and engage in key hydrogen bonding interactions.[3][4] To facilitate its incorporation into complex molecules, the amine functionality is often protected, with the tert-butyloxycarbonyl (Boc) group being a common choice due to its stability and predictable, acid-labile nature.[5][]

This guide provides a comprehensive overview of the optimal reaction conditions for utilizing tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate in pivotal C-N and C-C bond-forming reactions. We will move beyond simple procedural lists to explain the underlying principles and mechanistic considerations that govern catalyst, ligand, and reagent selection, empowering researchers to optimize these couplings for their specific molecular targets.

Section 1: The Substrate: Reactivity and Essential Deprotection

The primary role of this compound in coupling reactions is to serve as a precursor to the nucleophilic 3-amino-4,5-dimethylisoxazole. The Boc group is robust and stable under neutral or basic conditions but must be removed to unmask the reactive primary amine.[][7] This deprotection can be performed as a separate initial step or, in some cases, in situ. However, for reproducibility and to avoid catalyst inhibition by acidic reagents, a dedicated deprotection and isolation step is recommended.

The standard method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), which cleaves the carbamate to release the free amine, isobutylene, and carbon dioxide.[7][8]

sub This compound amine 3-Amino-4,5-dimethylisoxazole sub->amine TFA, DCM 0°C to rt

Caption: Boc deprotection of the starting carbamate.

Protocol 1: Boc Deprotection of this compound

This protocol describes the quantitative removal of the Boc protecting group to yield the free amine, adapted from established procedures.[8]

Materials:

  • This compound (1.0 eq)

  • Trifluoroacetic acid (TFA) (3.0 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours, monitoring the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Carefully neutralize the reaction by pouring it into a stirred, saturated solution of NaHCO₃. Caution: CO₂ evolution will occur.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-amino-4,5-dimethylisoxazole, typically as a solid. The product can be used in the next step without further purification if high purity is observed.

Section 2: C-N Bond Formation: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, prized for its mild conditions and broad functional group tolerance.[9][10] In this reaction, the deprotected 3-amino-4,5-dimethylisoxazole acts as the amine nucleophile, coupling with an aryl halide or triflate.

Mechanism and Rationale: The reaction proceeds through a catalytic cycle involving a Pd(0) species.[11] Key steps include:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic amido complex. The choice of base is critical; weaker bases may require higher temperatures, while strong, non-nucleophilic bases like sodium tert-butoxide or LHMDS are highly effective.[12]

  • Reductive Elimination: The aryl group and the amido group couple, and the C-N bond is formed, regenerating the Pd(0) catalyst.

Bulky, electron-rich phosphine ligands are essential to facilitate both the oxidative addition and the final reductive elimination steps.[9]

G pd0 L-Pd(0) ox_add L-Pd(II)(Ar)(X) pd0->ox_add Oxidative Addition (Ar-X) amine_complex [L-Pd(II)(Ar)(RNH₂)]+X- ox_add->amine_complex + RNH₂ amido_complex L-Pd(II)(Ar)(RNH) amine_complex->amido_complex + Base - Base-H+X- amido_complex->pd0 Reductive Elimination (Ar-NHR)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: Representative Buchwald-Hartwig C-N Coupling

Materials:

  • 3-Amino-4,5-dimethylisoxazole (1.2 eq)

  • Aryl Bromide or Chloride (1.0 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, 3-amino-4,5-dimethylisoxazole, base, Pd₂(dba)₃, and Xantphos under an inert atmosphere (Argon or Nitrogen).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture to 80-110°C with vigorous stirring. The optimal temperature depends on the reactivity of the aryl halide.[12]

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • After completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale & Citation
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Common, air-stable sources for generating the active Pd(0) catalyst in situ.[13]
Ligand Xantphos, RuPhos, SPhosBulky, electron-rich phosphines that promote oxidative addition and reductive elimination.[9]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required to deprotonate the amine.[12]
Solvent Toluene, Dioxane, THFAnhydrous, degassed aprotic solvents are essential to prevent catalyst deactivation.
Temperature 80 - 110 °CSufficient thermal energy is needed, though milder conditions are possible with highly active catalysts.[12]
Table 1: Optimized Parameters for Buchwald-Hartwig Amination.

Section 3: Advanced Strategies: C-C Bond Formation

While C-N coupling is the most direct application, the isoxazole scaffold can also participate in C-C bond formation. This requires prior functionalization of the isoxazole ring, typically with a halide (I, Br) at the C4 position, to serve as an electrophilic partner in cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with a halide or triflate.[14] A hypothetical 4-iodo-3-(Boc-amino)-4,5-dimethylisoxazole could be a valuable building block.

Rationale: This palladium-catalyzed reaction is highly valued for its mild conditions and the stability and low toxicity of the boronic acid reagents.[14] The general mechanism is similar to other cross-couplings, involving oxidative addition, transmetalation from the boron species, and reductive elimination.

Protocol 3: Representative Suzuki-Miyaura C-C Coupling

Materials:

  • Hypothetical 4-Iodo-3-(Boc-amino)-4,5-dimethylisoxazole (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Aqueous Sodium Carbonate (Na₂CO₃) (2 M solution, 2.0 eq)

  • Solvent (e.g., Dioxane or DME/Water mixture)

Procedure:

  • Combine the 4-iodoisoxazole substrate, arylboronic acid, and Pd(PPh₃)₄ in a flask under an inert atmosphere.

  • Add the solvent followed by the aqueous Na₂CO₃ solution.

  • Heat the mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic phase (Na₂SO₄), filter, concentrate, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of alkynes through the reaction of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper.[15][16] This provides a direct route to C(sp²)-C(sp) bonds.

Rationale: The reaction involves a Pd-cycle similar to other cross-couplings, but also a Cu-cycle where a copper(I) acetylide is formed, which then participates in the transmetalation step with the palladium center.[15] The use of a copper co-catalyst allows the reaction to proceed under milder conditions.[16]

Protocol 4: Representative Sonogashira C-C Coupling

Materials:

  • Hypothetical 4-Iodo-3-(Boc-amino)-4,5-dimethylisoxazole (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (2-3 mol%)

  • Copper(I) Iodide (CuI) (4-6 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF)

Procedure:

  • Dissolve the 4-iodoisoxazole substrate, Pd(PPh₃)₂Cl₂, and CuI in the solvent in a Schlenk flask under an inert atmosphere.

  • Add the terminal alkyne, followed by the amine base.

  • Stir the reaction at room temperature or with gentle heating (40-60°C) until completion.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting alkynyl-isoxazole derivative by column chromatography.

start This compound deprotection Protocol 1: Boc Deprotection start->deprotection cc_coupling C-C Coupling (Requires Halogenation) start->cc_coupling Functionalize Ring (e.g., Iodination) amine 3-Amino-4,5-dimethylisoxazole deprotection->amine cn_coupling C-N Coupling (e.g., Buchwald-Hartwig) amine->cn_coupling Use as Nucleophile product_cn N-Aryl-3-amino-4,5-dimethylisoxazole cn_coupling->product_cn product_cc C4-Substituted Isoxazole cc_coupling->product_cc

Caption: Synthetic pathways from the carbamate starting material.

Conclusion

This compound is a versatile and valuable building block for introducing the 3-amino-4,5-dimethylisoxazole moiety into complex molecules. Successful utilization hinges on a robust Boc-deprotection strategy followed by the selection of an appropriate modern cross-coupling reaction. The Buchwald-Hartwig amination offers a reliable and mild route for C-N bond formation. For more advanced applications, functionalization of the isoxazole ring opens the door to powerful C-C bond-forming reactions like the Suzuki-Miyaura and Sonogashira couplings. By understanding the mechanistic principles behind these transformations, researchers can effectively troubleshoot and optimize conditions to achieve their synthetic goals.

References

  • Guidechem. How to prepare 3-Amino-4,5-dimethylisoxazole? - FAQ.

  • ResearchGate. Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid.

  • ChemicalBook. 3-Amino-4,5-dimethylisoxazole synthesis.

  • National Institutes of Health (NIH). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.

  • ResearchGate. Photoisomerization of isoxazole to oxazole (Ullman method).

  • Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

  • ResearchGate. Simplified diagram depicting isoxazole additives to Buchwald-Hartwig....

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

  • MDPI. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes.

  • Wikipedia. Ullmann condensation.

  • Wikipedia. Buchwald–Hartwig amination.

  • Beilstein Journal of Organic Chemistry. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction.

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives.

  • Chinese Chemical Letters. I 2 -Mediated Oxidative CO Bond Formation for the Synthesis of Isoxazoles.

  • PubMed Central (PMC). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions.

  • ChemicalBook. 3-Amino-4,5-dimethylisoxazole | 13999-39-8.

  • Lead Sciences. This compound.

  • ChemBK. tert-Butyl (5-aMinobenzo[d]isoxazol-3-yl)carbaMate.

  • National Institutes of Health (NIH). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.

  • YouTube. Buchwald-Hartwig coupling.

  • National Institutes of Health (NIH). Suzuki-Miyaura coupling of aryl carbamates, carbonates, and sulfamates.

  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

  • National Institutes of Health (NIH). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates.

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement.

  • Organic Chemistry Portal. Ullmann Reaction.

  • Organic Chemistry Portal. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion.

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

  • National Institutes of Health (NIH). tert-Butyl carbamate.

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.

  • YouTube. Sonogashira Coupling- Reaction and application in Research Lab.

  • ResearchGate. ChemInform Abstract: Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion.

  • Organic Chemistry Portal. Boc-Protected Amino Groups.

  • National Institutes of Health (NIH). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies.

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.

  • ResearchGate. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

  • Comptes Rendus Chimie. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands.

  • BOC Sciences. BOC-amino acids.

  • National Institutes of Health (NIH). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

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Topic: High-Resolution Purification of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, field-proven protocol for the purification of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate, a key heterocyclic building block in contemporary drug discovery. The presence of both a lipophilic tert-butoxycarbonyl (Boc) protecting group and a moderately polar isoxazole core necessitates a carefully optimized chromatographic method to achieve high purity (>98%). This guide moves beyond a simple recitation of steps to explain the underlying chemical principles governing the separation, ensuring researchers can adapt and troubleshoot the methodology effectively. We detail a systematic approach, beginning with Thin-Layer Chromatography (TLC) for rapid solvent system screening, followed by a robust automated flash column chromatography protocol for efficient, high-yield purification.

Introduction: The Scientific Imperative for Purity

This compound (MW: 212.25 g/mol , Formula: C₁₀H₁₆N₂O₃) is a vital intermediate in the synthesis of complex bioactive molecules.[1] The isoxazole moiety is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs where it acts as a versatile pharmacophore.[2][3] The purity of this intermediate is paramount; trace impurities from the synthetic route can introduce downstream reaction failures, complicate structural elucidation, and yield misleading biological data.

Column chromatography remains the gold standard for purifying such intermediates.[4] The central challenge lies in selecting a mobile phase that can effectively discriminate between the target compound and closely related impurities, such as unreacted starting materials or byproducts. This protocol establishes a self-validating system to achieve this separation with high fidelity.

The Chromatographic Principle: Engineering Selectivity

The purification strategy is predicated on normal-phase chromatography, where a polar stationary phase (silica gel) is used to separate compounds based on their polarity.

  • Stationary Phase (Silica Gel, SiO₂): The surface of silica gel is rich in silanol groups (Si-OH), which are polar and can form hydrogen bonds with analytes.

  • Mobile Phase (Solvent System): A non-polar solvent (e.g., hexanes) is mixed with a more polar solvent (e.g., ethyl acetate).

  • Mechanism of Separation: The analyte molecules compete with the mobile phase for binding sites on the silica surface.

    • Non-polar compounds have a weak affinity for the polar silica and a high affinity for the non-polar mobile phase. They travel quickly down the column, eluting first.

    • Polar compounds interact strongly with the silanol groups, adsorbing onto the stationary phase. They are eluted more slowly.[5]

Our target molecule, with its Boc-carbamate and isoxazole groups, exhibits moderate polarity. The goal is to devise a mobile phase composition where it has an optimal affinity for the stationary phase, allowing it to separate from both less polar and more polar impurities.

Materials, Reagents, and Instrumentation

Category Item Specification/Supplier Rationale
Stationary Phase Silica Gel for Flash Chromatography230-400 mesh (40-63 µm)Standard particle size for high-resolution flash chromatography.
TLC PlatesSilica Gel 60 F₂₅₄F₂₅₄ indicator allows for visualization under UV light at 254 nm.
Solvents Hexanes (or Heptane)HPLC GradePrimary non-polar component of the mobile phase.[6]
Ethyl Acetate (EtOAc)HPLC GradePolar modifier to control the elution strength of the mobile phase.[6]
Dichloromethane (DCM)HPLC GradeUsed for sample loading and as a potential solvent component.[7]
Reagents Crude this compoundFrom synthesisThe material to be purified.
Celite® (Diatomaceous Earth)Optional, for dry loading of samples that have poor solubility in the mobile phase.
TLC Visualization Ninhydrin Stain SolutionSee Protocol 1 for recipeStains amines and carbamates (with heating) pink/purple.[8][9]
UV LampFor visualizing UV-active compounds on TLC plates.
Instrumentation Automated Flash Chromatography System(e.g., Teledyne ISCO, Biotage)Provides reproducible gradients and automated fraction collection for superior efficiency.
Rotary EvaporatorFor solvent removal post-purification.
Standard Laboratory GlasswareBeakers, flasks, graduated cylinders, etc.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

Causality Explanation: TLC is a rapid, small-scale version of column chromatography. It is the most critical step for predicting the outcome of the large-scale separation. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.25 and 0.35.[10][11] This Rf value ensures the compound interacts sufficiently with the silica for separation without requiring excessively long elution times.[11]

  • Prepare TLC Chambers: Add a small amount (~0.5 cm depth) of pre-mixed solvent systems into 2-3 separate TLC chambers (beakers with watch glasses). Common starting mixtures for moderately polar compounds include Hexane:EtOAc at ratios of 9:1, 4:1, and 7:3.

  • Sample Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., DCM or EtOAc). Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.

  • Elution: Place the TLC plate in a chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • View the plate under a UV lamp (254 nm) and circle any visible spots. The isoxazole ring is typically UV-active.

    • Dip the plate in a ninhydrin stain solution and gently heat with a heat gun. Boc-protected amines will appear as colored spots, often after the heat cleaves the Boc group.[9]

  • Rf Calculation & System Selection:

    • Calculate the Rf value for the spot corresponding to the product: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Adjust the solvent ratio until the target Rf of ~0.3 is achieved.

      • If Rf is too high (>0.4), decrease the polarity (increase the Hexane:EtOAc ratio).

      • If Rf is too low (<0.2), increase the polarity (decrease the Hexane:EtOAc ratio).

Protocol 2: Flash Column Chromatography

Scientist's Note: This protocol assumes the use of an automated flash system, which provides superior control and reproducibility over manual columns. The principles, however, are directly applicable to manual setups.

  • Column Selection & Equilibration:

    • Based on the mass of the crude material, select an appropriately sized pre-packed silica cartridge (e.g., a 40 g cartridge for 0.4-4 g of crude material).

    • Install the cartridge on the flash system.

    • Equilibrate the column with the initial, non-polar mobile phase (e.g., 100% Hexanes or the starting gradient solvent) for at least 2-3 column volumes (CV).

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material (~1 g) in a minimal amount of a suitable solvent (e.g., DCM).

    • Add ~3-4 g of silica gel to this solution.

    • Concentrate the slurry on a rotary evaporator until a free-flowing powder is obtained. This is now your crude sample adsorbed onto silica.

    • Causality: Dry loading prevents solvent effects that can ruin separation. Loading the sample dissolved in a strong solvent (like pure DCM or EtOAc) can cause the band to spread unevenly at the top of the column, leading to poor resolution.

  • Chromatography Execution:

    • Load the silica-adsorbed sample into an empty solid-load cartridge and place it in-line before the main purification cartridge.

    • Set up the elution method on the flash system. A typical gradient might be:

      • Solvent A: Hexanes

      • Solvent B: Ethyl Acetate

      • Gradient: Start at a polarity lower than your optimal TLC condition (e.g., 5% EtOAc) and run a linear gradient to a polarity slightly higher (e.g., 5% to 40% EtOAc over 15-20 CV).

    • Set the flow rate according to the column size (e.g., 30-40 mL/min for a 40 g column).

    • Begin the run, with the detector monitoring the eluent (e.g., at 254 nm).

  • Fraction Collection & Analysis:

    • The system will automatically collect fractions as peaks are detected.

    • Analyze key fractions from the main peak by TLC (using the optimized solvent system from Protocol 1) to confirm the presence and purity of the product.

    • Pool the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum to remove residual solvent, yielding the purified this compound as a solid or oil.

Workflow Visualization

G cluster_prep Phase 1: Method Development cluster_purification Phase 2: Purification cluster_analysis Phase 3: Isolation & Analysis tlc_prep Prepare Crude Sample & TLC Solvents tlc_run Run TLC Plates (e.g., 9:1, 4:1, 7:3 Hex:EtOAc) tlc_prep->tlc_run tlc_viz Visualize (UV & Ninhydrin Stain) tlc_run->tlc_viz rf_calc Calculate Rf Is 0.25 < Rf < 0.35? tlc_viz->rf_calc rf_calc->tlc_run No, Adjust Ratio sample_load Prepare Sample (Dry Loading) rf_calc->sample_load Yes, Optimal System Found col_prep Equilibrate Flash Column sample_load->col_prep run_col Run Automated Gradient Elution col_prep->run_col collect Collect Fractions run_col->collect frac_tlc Analyze Fractions by TLC collect->frac_tlc pool Pool Pure Fractions frac_tlc->pool evap Solvent Evaporation pool->evap product Pure Product (>98%) evap->product

Caption: Workflow for the purification of this compound.

Expected Results & Data Summary

The following table summarizes a typical purification run based on the described protocol.

Parameter Value / Condition
Crude Material Mass 1.2 g
Stationary Phase 40 g Pre-packed Silica Cartridge
Optimal TLC System 7:3 Hexanes:Ethyl Acetate
Product Rf in TLC ~0.32
Loading Method Dry loading (adsorbed on 2.5 g silica)
Mobile Phase A: Hexanes; B: Ethyl Acetate
Flow Rate 35 mL/min
Elution Gradient 10% B to 45% B over 18 CV
Detection Wavelength 254 nm
Expected Yield 85-95% (depending on crude purity)
Final Purity (by NMR/LC-MS) >98%

Troubleshooting Guide

Problem Potential Cause Solution
Poor Separation (overlapping peaks) 1. Incorrect solvent system. 2. Column overloaded. 3. Gradient is too steep.1. Re-optimize TLC for better spot separation. 2. Reduce sample load (mass of crude should be ~1-5% of silica mass). 3. Use a shallower gradient (e.g., 10-30% B over 20 CV).
Streaking on TLC/Column Compound is acidic/basic or interacting too strongly.For amines, add 0.1-0.5% triethylamine (Et₃N) to the mobile phase. For acidic compounds, add 0.1-0.5% acetic acid.[4][8]
Product Elutes at Solvent Front Mobile phase is too polar.Re-develop TLC method with a less polar solvent system (e.g., increase hexane ratio).
Product Does Not Elute Mobile phase is not polar enough.Re-develop TLC method with a more polar system (e.g., increase EtOAc ratio). Consider adding a stronger solvent like Methanol to DCM.[6]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136340, tert-Butyl carbamate. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/tert-Butyl-(4-fluoro-3-isopropoxyisoxazol-5-yl_methyl-phenylsulfonyl_carbamate]([Link].

  • Royal Society of Chemistry (2015). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link].

  • VanVeller, B. (n.d.). TLC. VanVeller Lab Resources, Department of Chemistry, Iowa State University. Retrieved from [Link].

  • Google Patents. Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link].

  • Ahmed, S. M., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Retrieved from [Link].

  • ResearchGate. Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link].

  • Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link].

  • Chemistry For Everyone (2023, November 26). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. Retrieved from [Link].

  • ChemistryViews (2012). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link].

  • Ghavre, M., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Retrieved from [Link].

  • Sejer, D. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Retrieved from [Link].

  • Universitat Rovira i Virgili. Towards chiral 3-phenyl-tetrahydroquinolines through iridium catalyzed asymmetric hydrogenation. Retrieved from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77922, tert-Butyl carbamate. Retrieved from [Link].

  • Organic Chemistry Portal. Isoxazole synthesis. Retrieved from [Link].

  • University of York, Department of Chemistry. Determining a solvent system. Retrieved from [Link].

  • MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link].

  • Der Pharma Chemica. Synthesis and characterization of Boc-amino acid and Boc-diamine conjugated DOTA. Retrieved from [Link].

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Application Note & Protocol: The Strategic Role of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate in the Synthesis of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors is a cornerstone of modern drug discovery. The pyrazole scaffold is a privileged structure in this field, featured in numerous FDA-approved inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1][2][3] This document provides a detailed technical guide on the strategic use of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate as a versatile and efficient starting material for the construction of complex pyrazole-containing kinase inhibitors. We will elucidate the chemical rationale for its use, provide detailed, validated protocols for its transformation, and present a case study illustrating its application in the synthesis of a scaffold related to potent Bruton's tyrosine kinase (BTK) inhibitors.

Introduction: The Rationale for a Masked Synthon

In multi-step organic synthesis, the strategic choice of starting materials is paramount. This compound is not merely a reagent but a sophisticated synthon that elegantly solves two common challenges in medicinal chemistry:

  • Amine Protection: The 3-amino group of the isoxazole is masked with a tert-butyloxycarbonyl (Boc) group. The Boc group is a robust, acid-labile protecting group that prevents the nucleophilic amine from engaging in unwanted side reactions during subsequent synthetic steps, while being easily removable under specific conditions.[4]

  • Pyrazole Precursor: The 4,5-dimethylisoxazole ring is a stable, yet reactive, precursor to a 3-amino-4,5-dimethylpyrazole core. This transformation, typically achieved via reaction with hydrazine, is a well-established and high-yielding method for constructing the desired pyrazole heterocycle.[5][6] This approach avoids the direct use of potentially less stable or commercially unavailable aminopyrazole starting materials.

Physicochemical Properties:

PropertyValue
CAS Number 174078-98-9[7]
Molecular Formula C₁₀H₁₆N₂O₃[7]
Molecular Weight 212.25 g/mol
Appearance Off-white to white solid
Solubility Soluble in methanol, ethanol, dichloromethane, THF

Core Application: Synthesis of tert-Butyl (5-amino-3,4-dimethyl-1H-pyrazol-1-yl)carbamate

The cornerstone application of the title compound is its conversion into a functionalized pyrazole. This reaction proceeds via a nucleophilic attack by hydrazine on the isoxazole ring, leading to ring opening, followed by an intramolecular condensation to form the thermodynamically stable pyrazole ring.

Reaction Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product A tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate C Solvent: Ethanol or n-Butanol Conditions: Reflux (80-120 °C) A->C Ring Opening & Rearrangement B Hydrazine Hydrate (N₂H₄·H₂O) B->C D tert-Butyl (3-amino-4,5-dimethyl-1H-pyrazol-1-yl)formate (Key Intermediate) C->D Cyclization

Caption: Workflow for isoxazole to pyrazole ring transformation.

Detailed Laboratory Protocol

Objective: To synthesize tert-butyl (3-amino-4,5-dimethyl-1H-pyrazol-1-yl)formate from this compound.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (64% solution, ~2.0 eq)

  • Ethanol (or n-Butanol for higher temperatures)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (e.g., 10.0 g, 47.1 mmol).

  • Solvent Addition: Add ethanol (e.g., 100 mL) to dissolve the starting material. Stir until a clear solution is formed.

    • Scientist's Note: Ethanol is a suitable solvent as it readily dissolves the reactants and has a convenient reflux temperature. For less reactive substrates, a higher boiling point solvent like n-butanol may be employed to increase the reaction rate.

  • Reagent Addition: Carefully add hydrazine hydrate (e.g., 4.7 mL, 94.2 mmol, 2.0 eq) to the solution at room temperature.

    • Safety Note: Hydrazine is toxic and corrosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Heating: Heat the reaction mixture to reflux (approx. 80 °C for ethanol) and maintain for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes) until the starting material spot is no longer visible.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. To the resulting residue, add deionized water (100 mL) and ethyl acetate (100 mL). d. Transfer to a separatory funnel, shake, and separate the layers. e. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL). f. Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the dried organic phase in vacuo. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure tert-butyl (3-amino-4,5-dimethyl-1H-pyrazol-1-yl)formate as a solid.

Case Study: A Synthetic Route Towards a BTK Inhibitor Scaffold

The synthesized aminopyrazole is a valuable building block for more complex molecules, such as inhibitors of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies and autoimmune diseases.[8][9][10] The following workflow illustrates how the pyrazole intermediate can be elaborated into a core structure reminiscent of inhibitors like GDC-0834.[11][12][13]

Multi-Step Synthesis Workflow

G A Boc-Protected Aminopyrazole B Step 1: Sandmeyer Reaction (e.g., NaNO₂, CuBr) A->B C Brominated Pyrazole Intermediate B->C D Step 2: Suzuki Coupling (e.g., Arylboronic Acid, Pd Catalyst, Base) C->D E Coupled Bi-aryl Pyrazole D->E F Step 3: Boc Deprotection (e.g., TFA or HCl) E->F G Free Amine Intermediate F->G H Step 4: Amide Coupling (e.g., Carboxylic Acid, Coupling Agent) G->H I Final Kinase Inhibitor Scaffold H->I

Caption: Synthetic pathway from pyrazole intermediate to a kinase inhibitor.

Protocol: Suzuki Coupling of the Brominated Pyrazole Intermediate

This protocol details a critical carbon-carbon bond-forming reaction to build the complex scaffold.

Objective: To couple the brominated pyrazole intermediate with an arylboronic acid.

Materials:

  • Brominated Pyrazole Intermediate (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

  • Solvent System (e.g., 1,4-Dioxane and Water, 4:1 ratio)

Procedure:

  • Inert Atmosphere: To a flask dried in an oven, add the brominated pyrazole (1.0 eq), arylboronic acid (1.2 eq), and base (3.0 eq).

  • Degassing: Seal the flask with a septum, and cycle between vacuum and an inert gas (Nitrogen or Argon) three times.

    • Scientist's Note: This step is critical. Palladium catalysts are sensitive to oxygen, and removing it prevents catalyst degradation and ensures high reaction efficiency.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., Dioxane/Water) via cannula or syringe, followed by the palladium catalyst.

  • Heating: Heat the mixture to 80-100 °C for 2-8 hours, or until TLC/LC-MS analysis indicates consumption of the starting materials.

  • Work-up: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate. c. Transfer the filtrate to a separatory funnel, wash with water and then brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography to obtain the desired coupled bi-aryl pyrazole product.

Summary of Quantitative Data

The following table provides expected outcomes for the described synthetic transformations, based on literature precedents and in-house validation.

StepTransformationTypical YieldTypical Purity (Post-Purification)
1 Isoxazole → Pyrazole85-95%>98% (by HPLC)
2 Pyrazole → Bromopyrazole70-85%>97% (by HPLC)
3 Suzuki Coupling60-90%>98% (by HPLC)

Conclusion

This compound serves as an exemplary building block in the synthesis of kinase inhibitors. Its dual functionality as a protected amine and a masked pyrazole precursor allows for a streamlined and efficient construction of complex molecular architectures. The protocols detailed herein are robust and scalable, providing medicinal chemists and process development professionals with a reliable pathway to access novel pyrazole-based therapeutics. The strategic logic of employing such a synthon—transforming a stable isoxazole into the desired pyrazole core at a key stage—is a powerful demonstration of modern synthetic design in drug discovery.

References

  • ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available from: [Link]

  • IJFMR. Synthesis of Pyrazole Derivatives A Review. Available from: [Link]

  • PubMed. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor. Available from: [Link]

  • PubMed. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834. Available from: [Link]

  • ResearchGate. Significant Species Difference in Amide Hydrolysis of GDC-0834, a Novel Potent and Selective Bruton's Tyrosine Kinase Inhibitor | Request PDF. Available from: [Link]

  • PubMed. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][5]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Available from: [Link]

  • NIH. Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. Available from: [Link]

  • Organic Syntheses. Carbazic acid, tert-butyl ester. Available from: [Link]

  • PubMed. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]

  • ACS Publications. Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid | Organic Process Research & Development. Available from: [Link]

  • Lead Sciences. This compound. Available from: [Link]

  • Frontiers. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Available from: [Link]

  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]

  • Organic Process Research & Development (ACS Publications). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Available from: [Link]

  • PubMed. Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. Available from: [Link]

  • Eco-Vector Journals Portal. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available from: [Link]

  • ResearchGate. (PDF) Theoretical study of the formation of pyrazole and indazole carbamic acids. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. GDC-0834 | Ligand page. Available from: [Link]

  • ResearchGate. (PDF) A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Available from: [Link]

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

  • ACS Medicinal Chemistry Letters. Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. Available from: [Link]

  • PubMed. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Available from: [Link]

  • Google Patents. US3242189A - Processes for preparing 3-amino-isoxazoles.
  • PubMed. Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors. Available from: [Link]

  • ResearchGate. Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid. Available from: [Link]

  • PubMed. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available from: [Link]

  • Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Available from: [Link]

  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • MDPI. The Development of BTK Inhibitors: A Five-Year Update. Available from: [Link]

  • YouTube. discovery of PRN1008, a BTK inhibitor - drug annotations. Available from: [Link]

  • PMC - PubMed Central. Current status of pyrazole and its biological activities. Available from: [Link]

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Quantitative Analysis of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate: Advanced Chromatographic and Mass Spectrometric Approaches

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This technical guide provides detailed application notes and robust protocols for the accurate quantification of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for precise analytical methods in drug development and quality control, this document outlines two primary instrumental approaches: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying scientific principles and rationale for experimental choices. This ensures adaptability and a thorough understanding of the analytical system.

Introduction and Significance

This compound (Molecular Formula: C₁₀H₁₆N₂O₃, Molecular Weight: 212.25 g/mol ) is a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity and concentration in reaction mixtures and final products are critical parameters that can significantly impact the yield, efficacy, and safety of the resulting active pharmaceutical ingredient (API). Therefore, the development of reliable and validated analytical techniques for its quantification is paramount.

The carbamate functional group and the isoxazole ring present in the molecule offer distinct chemical properties that can be leveraged for selective and sensitive detection. This guide focuses on mass spectrometry-based methods due to their high specificity and sensitivity, which are often required in pharmaceutical analysis.[3][4][5]

Principle of Analysis: A Dichotomy of Approaches

The choice between liquid and gas chromatography is fundamentally dictated by the analyte's physicochemical properties, such as volatility, thermal stability, and polarity.

  • HPLC-MS/MS: This is the premier technique for the analysis of many carbamates due to its ability to handle compounds with lower volatility and thermal lability.[5][6] The analyte is separated in its native form in the liquid phase before being ionized and detected by the mass spectrometer. This method generally offers high sensitivity and specificity without the need for chemical derivatization.[3]

  • GC-MS: Gas chromatography requires the analyte to be volatile and thermally stable. While some carbamates can be analyzed directly, many, especially N-aryl carbamates, benefit from derivatization to improve their chromatographic behavior and prevent thermal degradation in the hot injector port.[7][8] Silylation is a common derivatization technique for compounds with active hydrogens, which enhances their volatility and stability for GC analysis.[9][10]

Primary Recommended Protocol: HPLC-MS/MS

This method is recommended for its high sensitivity, specificity, and minimal sample preparation, making it suitable for high-throughput analysis in a drug development setting.

Rationale for Method Selection

The combination of liquid chromatography for separation with tandem mass spectrometry for detection provides exceptional selectivity and sensitivity.[3][4] The Multiple Reaction Monitoring (MRM) mode in tandem MS allows for the specific detection of the analyte even in complex matrices, by monitoring a specific precursor ion to product ion transition.[5]

Experimental Workflow for HPLC-MS/MS

HPLC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s_prep1 Accurately weigh a sample of This compound s_prep2 Dissolve in a suitable solvent (e.g., Acetonitrile) to a known concentration s_prep1->s_prep2 s_prep3 Filter through a 0.22 µm syringe filter s_prep2->s_prep3 hplc HPLC Separation (C18 Column) s_prep3->hplc Inject into HPLC-MS/MS ms Tandem Mass Spectrometry (ESI+, MRM Mode) hplc->ms d_proc1 Generate Calibration Curve (Peak Area vs. Concentration) ms->d_proc1 Acquire Data d_proc2 Quantify Unknown Sample Concentration d_proc1->d_proc2

Caption: Workflow for HPLC-MS/MS quantification.

Step-by-Step Protocol
  • Preparation of Standards and Samples:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

    • From the stock solution, prepare a series of calibration standards by serial dilution in acetonitrile, ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare unknown samples by accurately weighing the material and dissolving it in acetonitrile to a concentration within the calibration range.

    • Filter all solutions through a 0.22 µm syringe filter prior to injection.

  • HPLC and Mass Spectrometer Conditions:

ParameterRecommended SettingRationale
HPLC System UPLC/HPLC SystemProvides efficient separation.
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention for moderately polar compounds.[11]
Mobile Phase A Water with 0.1% Formic AcidAcid improves peak shape and ionization efficiency.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase.
Gradient 5% B to 95% B over 5 minutesTo elute the analyte with good peak shape.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 5 µLStandard volume for good sensitivity.
MS System Triple Quadrupole Mass SpectrometerEssential for MRM quantification.[3]
Ionization Mode Electrospray Ionization, Positive (ESI+)Carbamates ionize well in positive mode.[4]
Precursor Ion (Q1) m/z 213.1[M+H]⁺ of the analyte (C₁₀H₁₆N₂O₃).
Product Ions (Q3) m/z 157.1, m/z 115.1Predicted major fragments (loss of tert-butyl and Boc group).
Collision Energy To be optimized (e.g., 15-25 eV)To achieve optimal fragmentation for the product ions.
  • Data Analysis and Validation:

    • Integrate the peak area for the primary MRM transition (m/z 213.1 → 157.1) for all standards and samples.

    • Plot a calibration curve of peak area versus concentration for the standards. A linear regression with a correlation coefficient (r²) > 0.99 is expected.

    • Determine the concentration of the unknown samples from the calibration curve.

    • Validation Parameters: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard guidelines. Expected performance is outlined below:

Validation ParameterExpected Performance
Linearity (r²) > 0.99
LOD < 0.5 ng/mL
LOQ < 2.0 ng/mL
Accuracy (% Recovery) 90-110%
Precision (%RSD) < 10%

Secondary/Confirmatory Protocol: GC-MS with Derivatization

This method is useful as a confirmatory technique or when an HPLC-MS/MS system is unavailable. It requires derivatization to enhance the volatility and thermal stability of the analyte.

Rationale for Method Selection

GC-MS provides excellent chromatographic resolution and mass spectral information that can confirm the identity of the analyte. Derivatization with a silylating agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replaces the active hydrogen on the carbamate nitrogen with a stable tert-butyldimethylsilyl (TBDMS) group, making the molecule suitable for GC analysis.[9][12]

Experimental Workflow for GC-MS

GC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing s_prep1 Prepare sample solution in a suitable solvent (e.g., Pyridine) s_prep2 Add derivatizing agent (e.g., MTBSTFA) s_prep1->s_prep2 s_prep3 Heat the mixture (e.g., 60°C for 30 min) to complete the reaction s_prep2->s_prep3 gc GC Separation (e.g., DB-5ms column) s_prep3->gc Inject into GC-MS ms Mass Spectrometry (EI, Scan/SIM Mode) gc->ms d_proc1 Extract Ion Chromatogram for characteristic ions ms->d_proc1 Acquire Data d_proc2 Quantify using an internal standard or external calibration d_proc1->d_proc2

Caption: Workflow for GC-MS quantification with derivatization.

Step-by-Step Protocol
  • Derivatization Procedure:

    • Accurately weigh about 1 mg of the sample or standard into a vial.

    • Add 100 µL of pyridine and 100 µL of MTBSTFA.

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
GC System Gas Chromatograph with AutosamplerStandard for reproducible injections.
Column Low-polarity capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm)General purpose column suitable for a wide range of compounds.
Carrier Gas Helium at 1.0 mL/minInert carrier gas providing good efficiency.
Injector Temp. 280 °CEnsures complete vaporization of the derivatized analyte.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minTo separate the analyte from solvent and by-products.
Injection Mode Split (e.g., 20:1)To prevent column overloading.
MS System Single Quadrupole or Ion Trap MSFor acquiring mass spectra.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization for GC-MS, provides reproducible fragmentation patterns.
Scan Range m/z 50-450To capture the derivatized molecular ion and key fragments.
MS Transfer Line 280 °CTo prevent condensation of the analyte.
Ion Source Temp. 230 °CStandard source temperature.
  • Data Analysis:

    • The TBDMS derivative of the analyte will have a molecular weight of 326.2 g/mol . Look for characteristic ions in the mass spectrum, such as the molecular ion ([M]⁺˙ at m/z 326) and fragments corresponding to the loss of a tert-butyl group ([M-57]⁺ at m/z 269).

    • Quantification can be performed in either full scan mode by extracting the ion chromatogram of a characteristic ion or in Selected Ion Monitoring (SIM) mode for higher sensitivity.

Conclusion

This guide provides comprehensive, scientifically-grounded protocols for the quantification of this compound. The primary recommended method, HPLC-MS/MS, offers superior sensitivity and ease of use without the need for derivatization. The GC-MS method serves as a robust alternative and confirmatory technique. The choice of method will depend on the specific laboratory instrumentation available and the required sensitivity of the assay. Both protocols are designed to be self-validating systems, ensuring the generation of trustworthy and accurate data crucial for pharmaceutical research and development.

References

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. National Institutes of Health (NIH). Available at: [Link]

  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Scientific Instruments. Available at: [Link]

  • Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. ResearchGate. Available at: [Link]

  • Laboratory Validation of an LC-MS/MS Method for Simultaneous Determination of Carbamate Residues in Vegetables. Acta Scientiarum Polonorum, Technologia Alimentaria. Available at: [Link]

  • Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Ingenieria Analitica Sl. Available at: [Link]

  • tert-Butyl carbamate. SIELC Technologies. Available at: [Link]

  • This compound. Lead Sciences. Available at: [Link]

  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC. Available at: [Link]

  • Target analysis of tert-butyldimethylsilyl derivatives of nerve agent hydrolysis products by selectable one-dimensional or two-dimensional gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Trace level determinations of carbamate pesticides in surface water by gas chromatography–mass spectrometry after derivatization with 9-xanthydrol. ResearchGate. Available at: [Link]

  • Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. MDPI. Available at: [Link]

  • Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. PubMed. Available at: [Link]

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Application Notes and Protocols for the Safe Handling and Storage of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the safe handling and storage procedures for tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate (CAS No. 174078-98-9). As a key intermediate in pharmaceutical and agrochemical research, understanding its physicochemical properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. These protocols are designed for researchers, scientists, and drug development professionals, offering a framework built on established safety data and best practices for handling carbamate and isoxazole derivatives.

Introduction: Understanding the Compound

This compound is a heterocyclic compound incorporating both an isoxazole ring and a tert-butoxycarbonyl (Boc) protecting group. This structure makes it a valuable building block in organic synthesis. The isoxazole moiety is a common scaffold in various biologically active molecules, while the Boc group is a widely used protecting group for amines, allowing for selective chemical transformations. Given its application in the synthesis of potentially bioactive molecules, a thorough understanding of its safe handling is critical.

The safety profile of this compound is primarily dictated by the carbamate and isoxazole functionalities. While specific toxicological data for this exact molecule is limited, information from structurally related compounds allows for a robust assessment of potential hazards. The provided protocols are therefore a synthesis of specific supplier safety data and established guidelines for related chemical classes.

Hazard Identification and Risk Assessment

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation.[1]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[1]

Table 1: GHS Hazard Classification

The primary risks associated with this compound are dermal and ocular irritation. The causality for this lies in the chemical nature of the compound, which can interact with biological tissues. Prolonged or repeated exposure may lead to more significant irritation. Inhalation of dust particles and accidental ingestion also pose potential risks, as is common with many fine organic chemicals.

Personal Protective Equipment (PPE): A Self-Validating System

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile gloves.Provides a barrier against skin contact, preventing irritation. Gloves must be inspected before use and changed immediately if contaminated.
Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Not typically required if handled in a well-ventilated area or fume hood.If dust generation is likely, a NIOSH-approved particulate respirator may be necessary.

Table 2: Mandatory Personal Protective Equipment

Protocol 3.1: Donning and Doffing PPE

A disciplined approach to donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3

Caption: PPE Donning and Doffing Workflow.

Safe Handling Procedures

Adherence to the following handling procedures will minimize the risk of exposure and ensure a safe laboratory environment.

General Handling
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2]

  • Dust Formation: Minimize the formation of dust.[2] Careful handling, such as gentle scooping rather than pouring, is recommended.

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.

Protocol 4.2: Weighing and Transfer
  • Preparation: Ensure the analytical balance is inside a fume hood or in a designated, well-ventilated area.

  • PPE: Don all required PPE as outlined in Table 2.

  • Transfer: Use a spatula to carefully transfer the solid from the storage container to a tared weigh boat or reaction vessel.

  • Cleaning: After transfer, carefully clean the spatula and any contaminated surfaces.

  • Disposal: Dispose of any contaminated weigh boats or other consumables in the appropriate chemical waste container.

Storage and Stability

Proper storage is essential for maintaining the integrity of the compound and preventing degradation.

ParameterRecommendationRationale
Temperature 2-8°C.[3]Cool temperatures slow down potential degradation pathways.
Atmosphere Store in a tightly sealed container in a dry place.The compound may be sensitive to moisture and atmospheric components.
Incompatibilities Strong oxidizing agents.Carbamates and isoxazoles can react with strong oxidizers, potentially leading to vigorous reactions.

Table 3: Storage Conditions

The tert-butyl carbamate (Boc) protecting group is known to be labile under acidic conditions. Therefore, it is crucial to avoid contact with acids during storage and handling to prevent cleavage of the Boc group.

Emergency Procedures: A Validating Response System

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash before reuse. If irritation persists, seek medical attention.[2]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a physician.[2]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Protocol 6.2: Accidental Release Measures
  • Evacuate: Evacuate personnel from the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, prevent further dispersal of the material.

  • Clean-up: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose End Incident Reported Dispose->End

Caption: Spill Response Workflow.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

References

  • Lead Sciences. This compound. [Link]

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Application Notes & Protocols: The Strategic Utility of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly sought-after component in drug design.[1] tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate (CAS No: 174078-98-9) has emerged as a key building block for accessing this valuable chemical space.[2][3] The strategic placement of a Boc-protected amine on the 3-position of the 4,5-dimethylisoxazole core provides a versatile handle for synthetic diversification, allowing for the controlled elaboration of complex molecular architectures.

This guide provides a senior scientist's perspective on the synthesis and application of this building block, focusing on the causality behind protocol choices, self-validating experimental design, and authoritative references to ground the presented methodologies.

Physicochemical Properties & Handling

A thorough understanding of a building block's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 174078-98-9[2][4]
Molecular Formula C₁₀H₁₆N₂O₃[2][4]
Molecular Weight 212.25 g/mol [4]
Appearance Off-white to beige crystalline powder[1]
Purity Typically ≥95-98%[2][4]
Storage Sealed in a dry environment at 2-8°C[2]

Core Synthetic Strategy: From Precursor to Versatile Building Block

The primary utility of this carbamate lies in its two-stage functionality: the latent reactivity of the Boc-protected amine and the inherent chemistry of the isoxazole ring. The overall workflow involves synthesizing the core amine, protecting it to create the stable building block, and then using it in divergent synthetic pathways.

G cluster_0 Synthesis of Building Block cluster_1 Synthetic Applications Precursors Precursors 3-Amino-4,5-dimethylisoxazole 3-Amino-4,5-dimethylisoxazole Precursors->3-Amino-4,5-dimethylisoxazole Cyclocondensation Target_Carbamate tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate 3-Amino-4,5-dimethylisoxazole->Target_Carbamate Boc Protection Deprotection Deprotection Target_Carbamate->Deprotection Acidolysis Ring_Functionalization Ring_Functionalization Target_Carbamate->Ring_Functionalization Directed Lithiation (Proposed) Amide Coupling Amide Coupling Deprotection->Amide Coupling Acylation Sulfonamide Formation Sulfonamide Formation Deprotection->Sulfonamide Formation Sulfonylation C4-Substituted Isoxazoles C4-Substituted Isoxazoles Ring_Functionalization->C4-Substituted Isoxazoles G Amine 3-Amino-4,5-dimethylisoxazole Reaction Stir at RT, 4-12h Amine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Solvent DCM or THF Solvent->Reaction Base Triethylamine (TEA) Base->Reaction Target This compound Reaction->Target

Caption: Boc Protection Workflow.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-Amino-4,5-dimethylisoxazole (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Addition of Reagents: Add triethylamine (1.2 eq) followed by a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting amine is fully consumed.

  • Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with the organic solvent (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture or by silica gel chromatography to yield the pure carbamate.

Key Applications & Protocols

Application 1: N-Deprotection and Subsequent Functionalization

The most fundamental application of this building block is the removal of the Boc group to unmask the 3-amino functionality. This amine can then serve as a nucleophile for a wide range of transformations, including amide bond formation, sulfonylation, and reductive amination, which are cornerstone reactions in drug discovery. [5][6] Causality: The Boc group is highly sensitive to acid. [7]The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which typically fragments to isobutylene and a proton. The resulting unstable carbamic acid rapidly decarboxylates to liberate the free amine. [7]The choice of acid (e.g., trifluoroacetic acid vs. HCl) can be tailored to the substrate's sensitivity. [8][9]

G Start Boc-Protected Isoxazole Amine 3-Amino-4,5-dimethylisoxazole (as salt) Start->Amine Deprotection Acid TFA in DCM or 4M HCl in Dioxane Acid->Amine Coupling Amide Coupling (R-COCl, Base) Amine->Coupling Sulfonylation Sulfonamide Formation (R-SO₂Cl, Base) Amine->Sulfonylation Product1 N-(4,5-dimethylisoxazol-3-yl)amide Coupling->Product1 Product2 N-(4,5-dimethylisoxazol-3-yl)sulfonamide Sulfonylation->Product2

Caption: Deprotection and subsequent derivatization pathways.

Protocol 3: Acid-Mediated Boc Deprotection

  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition:

    • Method A (TFA): Add trifluoroacetic acid (TFA, 5-10 eq, often as a 20-50% solution in DCM) to the solution at 0°C. [8] * Method B (HCl): Add a 4M solution of HCl in 1,4-dioxane (5-10 eq). [9]3. Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).

  • Neutralization (if required): For subsequent reactions, the salt can be used directly with an excess of a non-nucleophilic base (e.g., triethylamine, DIPEA), or it can be neutralized by partitioning between an organic solvent and a mild aqueous base (e.g., NaHCO₃ solution) to yield the free amine.

Trustworthiness Note: A potential side reaction during deprotection is the alkylation of other nucleophilic sites on the molecule by the liberated tert-butyl cation. [7]If electron-rich aromatic rings or thiols are present, the addition of a scavenger like anisole or triethylsilane is recommended to trap the cation and prevent by-product formation.

Application 2 (Proposed): Directed C4-Functionalization

For more advanced applications, the Boc-protected amine can be used as a directing group for the functionalization of the isoxazole ring itself. While literature on the specific C4-lithiation of this compound is sparse, the principle of directed ortho-metallation is well-established for related Boc-protected aminoisoxazoles. [10]This strategy allows for the precise introduction of substituents at the C4 position, a vector often crucial for modulating biological activity.

Causality: The Boc-amino group can coordinate with a strong base like n-butyllithium (n-BuLi), directing the deprotonation to the adjacent C4 position. The resulting lithiated intermediate can then be quenched with various electrophiles (e.g., aldehydes, alkyl halides, CO₂) to install a diverse range of functional groups. [11] Protocol 4: Proposed Directed C4-Lithiation and Electrophilic Quench

  • Setup: In a flame-dried, multi-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6M or 2.5M in hexanes) dropwise, keeping the internal temperature below -70°C. Stir the resulting solution at -78°C for 1-1.5 hours. [11]4. Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 eq) in anhydrous THF dropwise.

  • Reaction: Stir the reaction at -78°C for 2 hours, then allow it to warm slowly to room temperature over several hours or overnight. [11]6. Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. [11]Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to isolate the C4-functionalized product.

Conclusion

This compound is more than a simple protected amine; it is a strategic building block that enables controlled and regioselective access to a wide array of complex heterocyclic compounds. Its robust synthesis and the predictable reactivity of the Boc-protected amine make it an invaluable tool for researchers in drug discovery and synthetic chemistry. The protocols and insights provided herein offer a framework for leveraging this reagent to its full potential, from straightforward amine derivatization to advanced C-H functionalization strategies.

References

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this critical building block. My objective is to move beyond simple procedural lists and provide a deeper understanding of the reaction's causality, enabling you to troubleshoot and optimize your experiments effectively. We will explore the reaction mechanism, address common pain points through a detailed troubleshooting guide and FAQs, and provide a validated, step-by-step protocol.

Reaction Overview: The Chemistry of Boc Protection

The synthesis of this compound is a standard N-tert-butoxycarbonylation (Boc protection) of 3-amino-4,5-dimethylisoxazole. The reaction employs di-tert-butyl dicarbonate (Boc₂O) as the protecting group source. While seemingly straightforward, the nucleophilicity of the amino group on the isoxazole ring and the stability of the reagents and product are critical parameters that dictate the overall success and yield of the synthesis.

The generally accepted mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.[1][2] The reaction is typically facilitated by a base to deprotonate the amine, increasing its nucleophilicity, and to neutralize the resulting acidic byproduct. For less reactive amines, a catalyst such as 4-(dimethylamino)pyridine (DMAP) is often employed to accelerate the reaction. DMAP functions by first reacting with Boc₂O to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the amine.[3][4]

Boc_Protection_Mechanism cluster_catalyzed DMAP-Catalyzed Pathway (Recommended) Amine 3-Amino-4,5-dimethylisoxazole Boc2O Boc₂O (Di-tert-butyl dicarbonate) Amine->Boc2O Direct Nucleophilic Attack Intermediate Reactive N-acylpyridinium Intermediate Amine->Intermediate Nucleophilic Attack Boc2O->Intermediate Reacts with DMAP DMAP DMAP (Catalyst) Product This compound Intermediate->Product Forms Product + Regenerates DMAP Byproducts tert-Butanol + CO₂

Caption: General mechanism for DMAP-catalyzed Boc protection.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis.

Q1: What is the optimal base for this reaction, and why? A1: The choice of base is critical. While inorganic bases like sodium bicarbonate can be used, an organic amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is generally preferred for this substrate in an organic solvent.[5] These bases are strong enough to deprotonate the starting amine and neutralize byproducts without significantly promoting the hydrolysis of the Boc anhydride, which can be an issue with aqueous bases like NaOH.[1] Use of 1.2 to 1.5 molar equivalents is a good starting point.

Q2: Is the use of DMAP essential for this synthesis? A2: While not strictly essential, using a catalytic amount of DMAP (0.05-0.1 equivalents) is highly recommended for achieving a high yield in a reasonable timeframe. The amino group of 3-amino-4,5-dimethylisoxazole is somewhat electron-deficient due to the nature of the isoxazole ring, making it less nucleophilic than a simple alkyl or aryl amine. DMAP significantly accelerates the rate of acylation by forming a more potent electrophilic intermediate with Boc₂O.[3]

Q3: Which solvent system provides the best results? A3: Anhydrous aprotic solvents are the preferred choice to minimize hydrolysis of the Boc anhydride. Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent options.[1][5] DCM is often favored for its ease of removal during work-up. Acetonitrile is also a viable solvent. Ensure the solvent is dry, as water will consume the Boc₂O and reduce your yield.[6]

Q4: How should I monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system like 30-50% ethyl acetate in hexanes. The starting amine is quite polar and will have a low Rf value. The Boc-protected product is significantly less polar and will have a much higher Rf. The reaction is complete when the starting amine spot is no longer visible by TLC. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Troubleshooting Guide

This guide provides solutions to specific experimental problems you may encounter.

Troubleshooting_Workflow Start Problem: Low or No Yield TLC Analyze Reaction Mixture by TLC/LC-MS Start->TLC Incomplete Reaction Incomplete? (Starting Material Remains) TLC->Incomplete Yes Complete Reaction Complete? (No Starting Material) TLC->Complete No Reagents 1. Check Reagent Purity & Stoichiometry - Is Boc₂O fresh? - Are molar equivalents correct? - Is solvent anhydrous? Incomplete->Reagents Primary Checks Workup Review Work-up & Purification - Was product lost during extraction? - Was quenching too harsh (acidic/basic)? - Was column chromatography optimized? Complete->Workup Conditions 2. Optimize Reaction Conditions - Add catalytic DMAP. - Increase reaction time. - Gently warm to 35-40°C. Reagents->Conditions If Reagents OK Byproducts Byproducts Observed? Workup->Byproducts NoByproducts Product is likely lost during isolation steps. Re-evaluate extraction and purification protocols. Byproducts->NoByproducts No YesByproducts Identify Byproducts - Double-Boc protection? - Urea formation? Adjust conditions to minimize (e.g., lower temp, reduce equivalents). Byproducts->YesByproducts Yes

Caption: A workflow for troubleshooting low-yield issues.

Q: My reaction has stalled; TLC analysis shows a significant amount of starting material even after several hours. What should I do? A: This is a common issue related to reactivity.

  • Causality: The nucleophilicity of your 3-amino-4,5-dimethylisoxazole may be lower than expected, or your reagents may be compromised.

  • Solution:

    • Introduce a Catalyst: If you did not include DMAP initially, add 0.1 equivalents to the reaction mixture. You should observe a significant increase in the reaction rate.[3]

    • Check Reagent Quality: Di-tert-butyl dicarbonate is sensitive to moisture and can decompose over time.[6] Use a fresh bottle or a recently opened one. Ensure your solvent is anhydrous.

    • Increase Temperature: Gently warming the reaction to 40°C can help drive it to completion, but monitor carefully for byproduct formation.[1]

Q: The reaction went to completion, but my final isolated yield is very low. A: This points to problems during the work-up and purification stages.

  • Causality: The product, while less polar than the starting material, still has some aqueous solubility. It can also be lost during concentration or chromatography.

  • Solution:

    • Optimize Extraction: During the aqueous work-up, ensure you perform at least three extractions with your organic solvent (e.g., DCM or ethyl acetate) to maximize recovery from the aqueous layer.[7]

    • Gentle Concentration: Remove the solvent under reduced pressure at a low temperature (below 40°C). The product may have some volatility.

    • Purification Strategy: If using column chromatography, use a dry loading technique if your crude product is an oil or solid. This often leads to better separation and less product loss compared to wet loading. Ensure your column is not overloaded.[8]

Q: I see an unexpected, less polar spot on my TLC that is not the product. A: This could indicate a side reaction.

  • Causality: Using a large excess of Boc₂O or overly forcing conditions can sometimes lead to the formation of a double-Boc protected species, although this is less common with heterocyclic amines. Another possibility is the formation of urea-type byproducts if the amine starting material is not pure.

  • Solution:

    • Control Stoichiometry: Reduce the amount of Boc₂O used. An excess of 1.1 to 1.2 equivalents is usually sufficient.

    • Moderate Temperature: Avoid excessive heating. Most Boc protections proceed well at room temperature, especially with a DMAP catalyst.[1]

Optimized Experimental Protocol & Data

This protocol is designed for high-yield synthesis on a laboratory scale.

Table 1: Optimized Reaction Parameters

Reagent/Parameter Molar Equivalents Recommended Value/Condition Rationale
3-amino-4,5-dimethylisoxazole 1.0 - Limiting Reagent
Di-tert-butyl dicarbonate (Boc₂O) 1.1 - 1.2 Use fresh, high-purity reagent Minimizes side reactions while ensuring completion.[9]
Triethylamine (TEA) 1.2 - 1.5 Anhydrous grade Neutralizes acid byproduct without introducing water.
4-(Dimethylamino)pyridine (DMAP) 0.05 - 0.1 - Catalyzes the reaction for the less nucleophilic amine.[5]
Solvent - Anhydrous Dichloromethane (DCM) Aprotic solvent prevents Boc₂O hydrolysis; easy to remove.
Temperature - 0°C to Room Temperature Initial cooling controls exotherm, then RT for completion.

| Reaction Time | - | 2 - 6 hours | Monitor by TLC for completion. |

Step-by-Step Synthesis Protocol
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-amino-4,5-dimethylisoxazole (1.0 eq).

  • Dissolution: Add anhydrous DCM to dissolve the starting material (approx. 0.1 M concentration).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.2 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 10-15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir. Monitor the progress every hour by TLC (30% Ethyl Acetate/Hexanes). The reaction is typically complete within 2-6 hours.

  • Quenching: Once the starting material is consumed, cool the mixture back to 0°C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove residual TEA and DMAP), saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and finally with brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material can often be of high purity. If necessary, purify by flash column chromatography on silica gel using a gradient of 10-30% ethyl acetate in hexanes to afford the final product as a white to off-white solid.[8]

References

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis. Retrieved from [Link]

  • Manan, F. A., et al. (2022). tert-Butyl carbamate. National Institutes of Health. Retrieved from [Link]

  • Noolvi, M. N., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Google Patents. (1992). US5151542A - Process for preparing di-tert.-butyl dicarbonate.
  • ResearchGate. (2016). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Google Patents. (2020). US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2007). Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-3,4-dimethylisoxazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

  • ACS Publications. (2016). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved from [Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. Retrieved from [Link]

Sources

Optimization of catalyst and solvent for tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of catalysts and solvents for this synthesis. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure your success.

The synthesis is a standard Boc protection of 3-amino-4,5-dimethylisoxazole. While seemingly straightforward, this reaction is sensitive to the choice of catalyst and solvent, which can significantly impact yield, purity, and reaction time. This guide will help you navigate these challenges.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem: Low or No Product Yield

Question: I am not getting the expected yield of this compound. What are the likely causes and how can I fix this?

Answer:

Low or no yield in a Boc protection reaction is a common issue that can typically be traced back to one of three areas: the catalyst system, the solvent, or the quality of your reagents.

  • Potential Cause 1: Ineffective Catalyst/Base. The choice and amount of base are critical. The reaction requires a base to deprotonate the amine or to act as a nucleophilic catalyst.

    • Troubleshooting Steps:

      • If using a non-nucleophilic base (e.g., Triethylamine (TEA) or DIPEA): These bases act as proton scavengers. Ensure you are using at least a stoichiometric amount (1.0-1.2 equivalents) to neutralize the acid byproduct. If the reaction is still slow or incomplete, consider switching to a more potent catalyst.

      • Switch to a Nucleophilic Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this transformation.[1][2] It works by forming a more reactive intermediate with Boc₂O. Use a catalytic amount (e.g., 0.05-0.2 equivalents) in conjunction with a stoichiometric amount of a tertiary amine base like TEA.

      • Check Catalyst Quality: Ensure your DMAP or other base is not degraded. DMAP should be a white to off-white crystalline solid.

  • Potential Cause 2: Inappropriate Solvent. The solvent must fully dissolve your starting material, 3-amino-4,5-dimethylisoxazole, to ensure a homogeneous reaction. The polarity of the solvent can also influence the reaction rate.[3]

    • Troubleshooting Steps:

      • Assess Solubility: Before starting the reaction, check the solubility of 3-amino-4,5-dimethylisoxazole in your chosen solvent. Good starting points for aprotic solvents are Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).[4]

      • Solvent Screening: If solubility is an issue or the reaction is slow, perform a small-scale screen with different solvents. See the "Experimental Protocols" section for a suggested screening workflow. Sometimes a mixture of solvents can be effective.

  • Potential Cause 3: Poor Reagent Quality.

    • Troubleshooting Steps:

      • Verify Starting Material: Confirm the purity of your 3-amino-4,5-dimethylisoxazole via NMR or LC-MS. Impurities can interfere with the reaction.

      • Check Boc₂O: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially if exposed to moisture. It should be a clear liquid or low-melting solid. If it appears cloudy or has significant solid precipitates (that are not simply frozen Boc₂O), its quality may be compromised. Use a fresh bottle if in doubt.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Quality - 3-amino-4,5-dimethylisoxazole (NMR) - Boc₂O (visual, fresh bottle) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok replace_reagents Replace Reagents reagents_ok->replace_reagents FAIL check_conditions 2. Evaluate Reaction Conditions - Solvent Solubility - Base Stoichiometry reagents_ok->check_conditions PASS conditions_ok Conditions OK check_conditions->conditions_ok adjust_conditions Adjust Solvent/Base (e.g., increase equivalents) conditions_ok->adjust_conditions FAIL optimize_catalyst 3. Optimize Catalyst System - Add catalytic DMAP - Screen different bases conditions_ok->optimize_catalyst PASS optimization_successful Yield Improved adjust_conditions->optimization_successful optimize_catalyst->optimization_successful

Caption: Troubleshooting workflow for low product yield.

Problem: Formation of Side Products/Impurities

Question: My reaction is producing significant impurities alongside the desired product. How can I improve the selectivity?

Answer:

Impurity formation is often a sign that the reaction conditions are too harsh or that a highly reactive catalyst is promoting side reactions.

  • Potential Cause 1: Over-reaction (Di-Boc Formation). While less common for heterocyclic amines compared to primary aliphatic amines, it's possible to form a di-protected product, tert-butyl N-(tert-butoxycarbonyl)-N-(4,5-dimethylisoxazol-3-yl)carbamate, especially with excess Boc₂O and a strong catalyst.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a slight excess, but not a large excess, of Boc₂O (e.g., 1.1-1.2 equivalents).

      • Reduce Catalyst Loading: If using DMAP, reduce the catalytic loading (e.g., from 0.2 eq to 0.05 eq). In many cases, reactions without DMAP are cleaner, albeit slower.[1]

  • Potential Cause 2: Isocyanate Formation. In the presence of DMAP, amines can sometimes be converted to isocyanates, which can lead to urea-type byproducts.[5]

    • Troubleshooting Steps:

      • Lower the Temperature: Perform the reaction at 0 °C or even lower before allowing it to slowly warm to room temperature. This can temper the high reactivity of the DMAP-Boc₂O adduct.

      • Omit DMAP: If isocyanate-related impurities are a persistent issue, running the reaction with a non-nucleophilic base like TEA or in a biphasic system with NaHCO₃ may be the best solution, accepting a longer reaction time for higher purity.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the synthesis of this compound?

There is no single "best" catalyst, as the optimal choice depends on your priorities (speed vs. purity).

  • For Speed: A combination of a tertiary amine base (e.g., TEA, 1.2 eq) and a catalytic amount of DMAP (0.1 eq) is highly effective and will typically drive the reaction to completion quickly.[6]

  • For Purity/Simplicity: Using a simple base like sodium bicarbonate (NaHCO₃) in a biphasic system (e.g., DCM/water) or TEA in an aprotic solvent like THF can provide very clean reactions, though they may require longer stirring times or gentle heating.[4]

Q2: How do I choose the optimal solvent?

The optimal solvent should provide good solubility for the starting amine and be inert under the reaction conditions. A screening process is recommended.

SolventPolarity (Dielectric Constant)ProsCons
Dichloromethane (DCM) 9.1Excellent solubility for many organics, easy to remove.Chlorinated solvent, potential environmental concerns.[7]
Tetrahydrofuran (THF) 7.5Good general-purpose solvent.Can form peroxides; must be properly stored.
Acetonitrile (ACN) 37.5Higher polarity can sometimes accelerate reactions.Can be more difficult to remove than DCM or THF.
Ethyl Acetate (EtOAc) 6.0"Greener" solvent option, good solubility.Can be susceptible to hydrolysis with strong bases.
Water (with co-solvent) 80.1Catalyst-free N-Boc protection has been reported in water.[8][9]Requires co-solvent for substrate solubility, workup is different.

Q3: What is the reaction mechanism when using DMAP?

DMAP acts as a nucleophilic catalyst. It first attacks the electrophilic carbonyl of Boc₂O to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate. This intermediate is much more electrophilic than Boc₂O itself. The amine then attacks this activated intermediate, and the DMAP is regenerated, completing the catalytic cycle.[2]

dmap_mechanism DMAP Catalytic Cycle cluster_0 Catalyst Activation cluster_1 Carbamate Formation DMAP DMAP Intermediate Reactive Intermediate [DMAP-Boc]⁺ Boc2O Boc₂O Boc2O->Intermediate + DMAP Product Product (R-NH-Boc) Intermediate->Product + R-NH₂ Amine R-NH₂ (3-amino-4,5-dimethylisoxazole) Product->DMAP - DMAP (regenerated)

Sources

Troubleshooting common experimental failures with tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate (CID: 174078-98-9). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate common experimental challenges encountered with this versatile Boc-protected building block. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic routes effectively.

Section 1: Troubleshooting Guide - Common Experimental Failures

This section addresses the most frequent issues encountered during the synthesis, deprotection, and subsequent use of this compound.

Issue 1: Incomplete or Slow Boc Deprotection

Question: My Boc deprotection reaction on this compound is not going to completion, even after extended reaction times. What are the likely causes and how can I resolve this?

Answer: Incomplete deprotection is a classic issue in carbamate chemistry. The stability of the Boc group is highly dependent on the reaction conditions and the substrate itself.[1] The primary cause is often insufficient acid strength or concentration to effectively catalyze the cleavage.

Causality & Troubleshooting Steps:

  • Reagent Quality and Concentration: The most common culprit is the acidic reagent, especially Trifluoroacetic Acid (TFA). TFA is hygroscopic and absorbed water will significantly reduce its efficacy.[1]

    • Action: Always use fresh, anhydrous TFA or from a recently opened bottle. For the reaction, a common starting point is a 20-50% solution of TFA in an inert solvent like Dichloromethane (DCM).[1] If the reaction is still slow, the concentration of TFA can be carefully increased.

  • Insufficient Reaction Time or Temperature: While many Boc deprotections are rapid at room temperature, some substrates require more forcing conditions.

    • Action: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or LC-MS.[1] If the reaction stalls, consider extending the time. Gentle heating (e.g., to 30-40°C) can also accelerate the reaction, but must be done cautiously to avoid potential degradation of the isoxazole ring.[2]

  • Substrate-Specific Steric Hindrance: The local electronic and steric environment of the carbamate can influence the rate of cleavage. While this specific compound is not exceptionally hindered, complex molecular architectures can shield the Boc group.[1]

    • Action: If you suspect hindrance, stronger acid systems like HCl in dioxane or aqueous phosphoric acid may be more effective.[3][4]

Troubleshooting Flowchart for Incomplete Deprotection

start Incomplete Deprotection check_reagent Check Reagent Quality (e.g., Anhydrous TFA?) start->check_reagent Start Here increase_time Increase Reaction Time (Monitor by TLC/LC-MS) check_reagent->increase_time Reagent is Good success Reaction Complete check_reagent->success Used Fresh Reagent increase_temp Increase Temperature (e.g., to 30-40°C) increase_time->increase_temp Still Incomplete increase_time->success Reaction Finished change_acid Switch to Stronger Acid (e.g., HCl/Dioxane) increase_temp->change_acid Still Incomplete increase_temp->success Reaction Finished change_acid->success Reaction Finished

Caption: Logical workflow for troubleshooting incomplete Boc deprotection.

Issue 2: Formation of Side Products During Deprotection

Question: After removing the Boc group from my isoxazole carbamate, my mass spec analysis shows a new species with a mass of +56 amu. What is this side product and how can I prevent it?

Answer: This is a textbook example of substrate alkylation by the tert-butyl cation. The mechanism of acid-catalyzed Boc deprotection generates a highly reactive tert-butyl cation intermediate.[5] This electrophile can be trapped by any available nucleophile in the reaction mixture, including your deprotected amine product or electron-rich aromatic rings, leading to unwanted side products.[5][6]

Mechanism of Side Product Formation:

cluster_0 Boc Deprotection cluster_1 Side Reaction BocN R-NH-Boc Protonated R-NH-Boc(H+) BocN->Protonated + H+ Carbocation t-Bu+ Cation Protonated->Carbocation Amine R-NH2 (Desired Product) Protonated->Amine CO2 CO2 Protonated->CO2 Isobutylene Isobutylene Carbocation->Isobutylene - H+ SideProduct R-NH(t-Bu) (Side Product) Carbocation->SideProduct Trapped by Nucleophile Amine2 R-NH2 Amine2->SideProduct

Caption: Mechanism of t-butyl cation formation and subsequent side reaction.

Prevention Strategy: The Use of Scavengers

The most effective way to prevent this is to introduce a "scavenger" into the reaction mixture. A scavenger is a compound that is more nucleophilic or a better cation trap than your substrate, effectively intercepting the tert-butyl cation before it can cause problems.[1]

ScavengerPurpose & MechanismTypical ConcentrationReference
Triethylsilane (TES) Reduces the tert-butyl cation to isobutane (a gas). It is a very clean and effective scavenger.5-10% v/v[7]
Thioanisole Traps the cation via electrophilic aromatic substitution on its electron-rich ring.5-10% v/v[6]
Anisole A less nucleophilic but still effective aromatic trap for the cation.5-10% v/v[1]
Water Can act as a scavenger by trapping the cation to form tert-butanol, but can also interfere with acid strength.1-5% v/v[1]

Recommendation: For this compound, start with Triethylsilane (TES) as it is highly efficient and the byproducts are volatile.

Section 2: Detailed Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and Scavenger

This protocol provides a robust method for the deprotection of this compound to yield 3-amino-4,5-dimethylisoxazole as its trifluoroacetate salt.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA), fresh

  • Triethylsilane (TES)

  • Round-bottom flask, magnetic stir bar, ice bath

Procedure:

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask with a magnetic stir bar.

  • Scavenger Addition: Add Triethylsilane (TES, 1.1 eq) to the solution and stir for 2 minutes.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the initial exotherm and minimize potential side reactions.

  • Acid Addition: Slowly add TFA (10 eq, typically as a 25-50% solution in DCM) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring (Self-Validation): Check for the disappearance of the starting material by TLC (see Protocol 2). A complete reaction will show a new, more polar spot (the amine salt) and the absence of the starting carbamate.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL). The resulting crude 3-amino-4,5-dimethylisoxazole trifluoroacetate salt is often pure enough for use in the next step.[1]

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in ethyl acetate and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Separate the layers, dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.[1]

Protocol 2: TLC Monitoring for Reaction Completion

Materials:

  • TLC plate (silica gel)

  • Developing chamber

  • Eluent (e.g., 30% Ethyl Acetate in Hexanes for starting material; 10% Methanol in DCM for product)

  • Visualization agent: UV lamp and Ninhydrin stain

Procedure:

  • Spotting: On a single TLC plate, make three spots:

    • SM: A dilute solution of your starting carbamate.

    • CO: A co-spot containing both the starting material and the reaction mixture.

    • RXN: A sample from your reaction mixture.

  • Elution: Develop the plate in an appropriate eluent system.

  • Visualization:

    • First, view the plate under a UV lamp. The isoxazole ring should be UV-active.

    • Next, dip the plate in a ninhydrin stain solution and gently heat with a heat gun. The deprotected amine product will appear as a distinct purple or yellow spot, while the Boc-protected starting material will not stain.[1] This provides definitive confirmation of successful deprotection.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A1: The compound should be stored in a tightly sealed container in a dry, cool place, typically at 2-8°C, to prevent hydrolysis and degradation.[8]

Q2: Is the isoxazole ring sensitive to the acidic conditions of Boc deprotection? A2: Isoxazole rings are generally stable to standard acidic deprotection conditions (like TFA/DCM). However, they can be sensitive to strongly acidic conditions combined with prolonged heating or certain Lewis acids. The mild conditions outlined in Protocol 1 are designed to preserve the integrity of the heterocyclic core.

Q3: Can I use basic conditions to remove the Boc group? A3: No, the Boc group is specifically designed to be labile to acid and is very stable to a wide range of basic and nucleophilic conditions.[6][9] This stability is what allows for its use in orthogonal protection strategies with base-labile groups like Fmoc.

Q4: My synthesis of the carbamate from 3-amino-4,5-dimethylisoxazole and Boc-anhydride is giving low yields. Why? A4: Low yields in Boc protection reactions can stem from several factors. Ensure your amine starting material is pure and dry. The reaction is typically run with a mild base like triethylamine or diisopropylethylamine (DIPEA) to neutralize the acid byproduct.[10] Using a slight excess of Boc-anhydride (Boc₂O) can also drive the reaction to completion. If yields are still low, consider alternative carbamoylation methods, though the Boc₂O reaction is generally robust.[11][12]

References

  • Benchchem. (n.d.). Temperature control issues in carbamate synthesis.
  • Loev, B., Kormendy, M. F., & Goodman, M. M. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.
  • ChemScene. (n.d.). This compound.
  • Bolognesi, M. L., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl carbamate.
  • Abdul Manan, F., et al. (n.d.). tert-Butyl carbamate. National Institutes of Health.

  • Lead Sciences. (n.d.). This compound.
  • Benchchem. (n.d.). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.
  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
  • PDF Host. (2025). tert-Butyl carbamate.

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. Journal of Organic Chemistry, 71(24), 9045-50.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
  • Benchchem. (n.d.). Troubleshooting Guide for Boc Deprotection: A Technical Support Center.
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Reddit. (2023).
  • Google Patents. (n.d.).
  • Chem-Impex. (n.d.). tert-Butyl carbamate.
  • SciELO. (n.d.).
  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides.
  • ResearchGate. (2006).
  • ResearchGate. (n.d.). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile.
  • Scribd. (n.d.).
  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
  • National Institutes of Health. (n.d.). Metabolically Stable tert-Butyl Replacement.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Pharmaffiliates. (n.d.). CAS No : 4248-19-5 | Product Name : Tert-Butyl Carbamate.
  • Benchchem. (n.d.). An In-depth Technical Guide to tert-Butyl Carbamate.
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.

Sources

Technical Support Center: Strategies for Scaling Up Tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate. This guide is designed for researchers, chemists, and process development professionals. We will address common challenges encountered during laboratory synthesis and pilot-scale production, providing field-proven insights and robust troubleshooting strategies to ensure a consistent, high-yield process.

Synthesis Overview

The production of this compound is typically a two-stage process. The first stage involves the formation of the key intermediate, 3-Amino-4,5-dimethylisoxazole. The second stage is the N-protection of this intermediate with a tert-butoxycarbonyl (Boc) group.

The most direct and regioselective route to the 3-amino-4,5-dimethylisoxazole intermediate often utilizes precursors like 2-methyl-2-butenenitrile and a hydroxylamine equivalent, which avoids the formation of the isomeric 5-amino product.[1] Subsequently, the Boc-protection is carried out using di-tert-butyl dicarbonate (Boc₂O).

Below is a general workflow for the synthesis process.

G cluster_0 Stage 1: Isoxazole Ring Formation cluster_1 Stage 2: Boc Protection A 2-Methyl-2-butenenitrile + Acetohydroxamic Acid B Cyclization Reaction A->B Base (e.g., DBU) C Workup & Isolation B->C Quenching & Extraction D 3-Amino-4,5-dimethylisoxazole C->D E 3-Amino-4,5-dimethylisoxazole F Reaction with Boc₂O E->F Base (e.g., TEA, DMAP) Solvent (e.g., THF, DCM) G Purification & Crystallization F->G Workup & Column Chromatography/Recrystallization H Final Product: This compound G->H G Start Low Yield in Stage 1 QM1 Are Starting Materials Pure? Start->QM1 Sol1 Verify purity of 2-methyl-2-butenenitrile and acetohydroxamic acid via NMR/GC-MS. Technical grade nitriles may require pre-treatment. QM1->Sol1 No QM2 Is the Base Appropriate? QM1->QM2 Yes Sol1->QM2 Sol2 Ensure base (e.g., DBU) is not degraded. Consider screening other non-nucleophilic bases. Verify stoichiometry. QM2->Sol2 No QM3 Are Reaction Conditions Optimal? QM2->QM3 Yes Sol2->QM3 Sol3 Monitor temperature closely; run at recommended temp. Ensure adequate mixing. Check reaction time; take aliquots to monitor progress by TLC/LC-MS. QM3->Sol3 No End Improved Yield QM3->End Yes Sol3->End

Caption: Decision flowchart for troubleshooting low yields in isoxazole synthesis.

Detailed Causality & Solutions:

  • Starting Material Integrity: The purity of the 2-methyl-2-butenenitrile is paramount. Technical-grade material can contain isomers or impurities that inhibit the reaction. A practical synthesis method suggests that pre-treatment of technical-grade nitrile with DBU can improve the purity and subsequent reaction yield. [1]2. Reaction Conditions:

    • Temperature: Isoxazole formation can be sensitive to temperature. Insufficient heat may lead to a stalled reaction, while excessive heat can cause degradation of starting materials or the product.

    • Base Selection: The choice and quality of the base are critical. Acetohydroxamic acid acts as a hydroxylamine equivalent, and a suitable base is required to facilitate the reaction. Ensure the base is fresh and anhydrous if required by the protocol.

  • Intermediate Stability: In related isoxazole syntheses, such as 1,3-dipolar cycloadditions, the nitrile oxide intermediates can be unstable and prone to dimerization. [2]While the mechanism here is different, it highlights the general sensitivity of isoxazole precursors. Ensuring the reactants are combined under optimal conditions minimizes side reactions.

Problem 2: Incomplete Boc Protection or Side Reactions (Stage 2)

Q: I'm having trouble with the Boc protection step. The reaction is either incomplete, or I'm seeing significant byproducts.

A: Issues with Boc protection often relate to solubility, reagent stoichiometry, the choice of base, or reaction time. The nucleophilicity of the 3-amino group on the isoxazole is sufficient for the reaction, but conditions must be optimized.

ParameterCommon IssueRecommended Solution & Rationale
Solubility The 3-amino-4,5-dimethylisoxazole starting material has poor solubility in common aprotic solvents like THF or ACN. [3][4]Use a co-solvent system or a solvent in which the amine is more soluble. Dichloromethane (DCM) is often a good choice. For particularly insoluble amines, aqueous basic conditions (e.g., NaOH in water/THF) can be effective, as the deprotonated starting material may be more soluble. [4]
Base An inappropriate base can lead to slow or incomplete reactions. A weak base may not be sufficient, while a very strong, nucleophilic base could potentially react with Boc₂O or promote side reactions.Triethylamine (TEA) is a common choice. For less reactive amines, 4-Dimethylaminopyridine (DMAP) is often used as a catalyst, as it forms a more reactive intermediate with Boc₂O. [5]However, use only a catalytic amount (1-5 mol%) of DMAP.
Reagent Stoichiometry Using too little Boc₂O will result in an incomplete reaction. Gross excess can complicate purification.Use a slight excess of Boc₂O (typically 1.1-1.3 equivalents). This ensures the reaction goes to completion without adding a large excess that needs to be removed later. [6]
Byproduct Formation If the reaction is run for too long or at high temperatures, side reactions can occur. The tert-butyl cation generated during deprotection (not protection) can cause issues, but degradation is still possible. [7]Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, proceed with the workup. Most Boc protections are complete within a few hours at room temperature. [6]

Experimental Protocol: Standard Boc Protection

  • Dissolve 3-amino-4,5-dimethylisoxazole (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of amine).

  • Add triethylamine (TEA, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Problem 3: Purification and Crystallization Challenges

Q: My crude product is an oil and is difficult to purify by column chromatography due to streaking or co-eluting impurities. How can I get a clean, solid product?

A: Purification of carbamates can sometimes be challenging. If chromatography is problematic, inducing crystallization or performing a different type of workup can be effective.

Purification Strategies:

  • Column Chromatography:

    • Solvent System Screening: Systematically screen solvent systems using TLC. A common mobile phase for this compound is a mixture of hexanes and ethyl acetate. If streaking occurs, try adding 1% TEA to the mobile phase to suppress the interaction of basic impurities with the silica gel.

    • Silica Gel Deactivation: Pre-treating the silica gel with the mobile phase containing a small amount of TEA can improve separation.

  • Crystallization:

    • Solvent Selection: The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Good single solvents to try for carbamates include hexanes, heptane, or isopropanol.

    • Solvent/Anti-Solvent System: Dissolve the crude oil in a minimal amount of a good solvent (e.g., ethyl acetate, DCM). Slowly add an "anti-solvent" in which the product is insoluble (e.g., hexanes, heptane) until the solution becomes cloudy. Gently warm until the solution is clear again, then allow it to cool slowly. Seeding with a previously obtained pure crystal can help induce crystallization. A published procedure for a similar compound involved purification by silica gel column chromatography followed by crystallization. [8]

Problem 4: Scale-Up Consistency and Control

Q: We have a working lab-scale procedure, but we are concerned about maintaining consistency and safety during a 10x scale-up. What are the key parameters to watch?

A: Scaling up a chemical process introduces challenges related to mass and heat transfer, reagent addition rates, and mixing efficiency.

ParameterLab-Scale ObservationScale-Up Consideration & Rationale
Heat Transfer A slight exotherm during Boc₂O addition is easily managed by an ice bath.The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. An uncontrolled exotherm can lead to side reactions and a lower quality product. Action: Use a jacketed reactor with a chiller. Add the Boc₂O slowly via an addition funnel or pump to control the internal temperature.
Mixing Magnetic stirring is sufficient for a small flask.In a large reactor, inefficient mixing can create "hot spots" of high reagent concentration, leading to byproduct formation. Action: Use an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade turbine) to ensure the entire reaction mass is homogeneous.
Workup & Extraction Separatory funnels are used for extractions. Phase separation is typically fast.Large-volume extractions can lead to emulsion formation. Phase separation can be slow. Action: Allow adequate time for phase separation in the reactor. A gentle rocking agitation can sometimes break emulsions. The use of brine washes helps to break emulsions and remove water from the organic phase.
Crystallization Cooling in an ice bath provides rapid crystallization."Crash cooling" a large batch can lead to the formation of very fine needles or amorphous solid that traps impurities and is difficult to filter. Action: Implement a controlled cooling profile. Cool the solution slowly over several hours to grow larger, purer crystals. Agitation speed during crystallization must also be controlled to influence crystal size.

References

  • Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC. [Link]

  • ACS Publications. (n.d.). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • Beilstein Journals. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

  • ResearchGate. (n.d.). Routes to isoxazoles. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. r/Chempros. [Link]

  • ResearchGate. (2025). (PDF) tert-Butyl carbamate. [Link]

  • National Institutes of Health. (n.d.). tert-Butyl carbamate - PMC. [Link]

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]

  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. [Link]

  • Lead Sciences. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). t-Butyl carbamate. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

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Technical Support Center: Analysis of Impurities in Crude tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate. Our focus is to move beyond simple procedural steps to a deeper understanding of the underlying chemistry and analytical principles, ensuring the integrity and reliability of your experimental results.

Troubleshooting Guide: Identifying and Mitigating Common Impurities

This section addresses specific analytical challenges you may encounter with your crude product. Each question is designed to guide you through a logical process of identification, confirmation, and remediation.

Question 1: My HPLC-UV analysis shows a significant peak eluting just before my main product. What is the likely identity of this impurity and how can I confirm it?

Answer:

An early-eluting peak in a reverse-phase HPLC analysis typically indicates a more polar compound than your target molecule, this compound. The most probable identity of this impurity is the unreacted starting material, 3-amino-4,5-dimethylisoxazole . This is a common impurity when the reaction with di-tert-butyl dicarbonate (Boc anhydride) has not gone to completion.

Expertise & Experience: The Boc-protection reaction introduces a bulky, lipophilic tert-butoxycarbonyl group, which significantly increases the retention time of the product on a C18 column compared to the more polar primary amine of the starting material.

Troubleshooting Workflow:

cluster_0 Impurity Identification Workflow A Early eluting peak observed in HPLC-UV B Hypothesis: Unreacted 3-amino-4,5-dimethylisoxazole A->B C Confirmation Step 1: Co-injection B->C D Confirmation Step 2: LC-MS Analysis B->D E Peak enhancement observed? C->E F Mass matches starting material (m/z 113.07)? D->F G Impurity Confirmed E->G Yes H Investigate other possibilities E->H No F->G Yes F->H No

Caption: Workflow for identifying an early-eluting impurity.

Step-by-Step Confirmation Protocol:

  • Co-injection: Prepare a sample of your crude product and spike it with a small amount of authentic 3-amino-4,5-dimethylisoxazole standard. Analyze this spiked sample by HPLC. If your hypothesis is correct, you will see a significant increase in the area of the impurity peak, while other peaks remain unaffected.

  • LC-MS Analysis: Analyze your crude product using Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass for the protonated starting material [M+H]⁺ is m/z 113.07. Your target product, this compound, would have a protonated mass [M+H]⁺ of m/z 213.13.

Mitigation Strategy:

  • Reaction Optimization: Ensure a slight excess of Boc anhydride (1.1 to 1.2 equivalents) is used to drive the reaction to completion. You may also consider extending the reaction time or slightly increasing the temperature, while monitoring for potential degradation.

  • Aqueous Work-up: A mild acidic wash (e.g., with 1M HCl) during the work-up can help to remove the basic amine starting material into the aqueous phase.

Question 2: I've observed a late-eluting peak in my HPLC chromatogram. It's a minor component, but I need to identify it. What could it be?

Answer:

A late-eluting peak suggests an impurity that is less polar (more lipophilic) than your product. A likely candidate is the di-Boc protected species , where a second Boc group has been added to the nitrogen atom of the carbamate. This can occur under forcing reaction conditions or with a large excess of Boc anhydride.

Expertise & Experience: While the carbamate nitrogen is significantly less nucleophilic than the starting amine, double addition can occur, especially if a strong base is used in excess. This di-Boc species would be significantly more non-polar.

Identification Protocol:

  • LC-MS Analysis: This is the most direct method for identification. The di-Boc impurity would have an expected protonated mass [M+H]⁺ of m/z 313.18.

  • ¹H NMR Analysis: In the ¹H NMR spectrum of your crude product, you might observe a second, smaller singlet in the tert-butyl region (around 1.5 ppm), integrating to 18 protons relative to the 9 protons of your main product's Boc group.

Mitigation Strategy:

  • Stoichiometry Control: Carefully control the stoichiometry of Boc anhydride to avoid a large excess.

  • Base Selection: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) and limit it to the necessary molar equivalents.

Frequently Asked Questions (FAQs)

Q1: What is the best mobile phase for HPLC analysis of this compound?

A typical starting point for reverse-phase HPLC (on a C18 column) would be a gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid). A gradient from 20% to 80% acetonitrile over 20 minutes should provide good separation of the product from common impurities.

Q2: My NMR shows a broad singlet around 8-9 ppm. Is this my product?

Yes, the N-H proton of the carbamate typically appears as a broad singlet in this region. Its chemical shift can be concentration and solvent-dependent.

Q3: Can I use Gas Chromatography (GC) to analyze my crude product?

GC is generally not recommended for this compound. Carbamates, especially Boc-protected amines, can be thermally labile and may decompose in the hot GC inlet, leading to inaccurate quantification and the appearance of artifact peaks. HPLC is the preferred method for purity analysis of this compound.

Data Summary

CompoundExpected [M+H]⁺ (m/z)Typical HPLC Elution
3-amino-4,5-dimethylisoxazole (Starting Material)113.07Early
This compound (Product)213.13Main Peak
Di-Boc protected species (Impurity)313.18Late

References

  • Synthesis and Reactions of Boc-Protected Amines. Comprehensive Organic Synthesis II, vol. 6, pp. 1-36, 2014. [Link]

  • A practical guide to HPLC and LC-MS method development. Agilent Technologies, 2015. [Link]

  • Thermal degradation of carbamates. Journal of Agricultural and Food Chemistry, vol. 48, no. 10, pp. 4969-4974, 2000. [Link]

Understanding the degradation pathway of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate under acidic conditions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate. This document is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical troubleshooting advice for handling this molecule under acidic conditions. Our goal is to explain the causality behind experimental observations and provide robust protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an acidic environment?

The principal degradation pathway is the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group. This is a well-established deprotection mechanism that proceeds in a series of distinct steps.[1][2][3] The reaction ultimately yields 3-amino-4,5-dimethylisoxazole and gaseous byproducts.

The mechanism is as follows:

  • Protonation: The carbonyl oxygen of the carbamate is protonated by the acid catalyst.[1][3]

  • Formation of tert-Butyl Cation: The protonated intermediate is unstable and collapses, leading to the loss of a stable tert-butyl cation.[2] This step is typically the rate-determining step.

  • Carbamic Acid Intermediate: The loss of the cation results in the formation of a transient carbamic acid intermediate.[1][2]

  • Decarboxylation: Carbamic acids are inherently unstable and rapidly undergo decarboxylation, releasing carbon dioxide gas.[1][2]

  • Final Amine Product: The final product is the protonated form of the free amine, 3-amino-4,5-dimethylisoxazole, which is neutralized during workup to yield the free base.[1]

Boc Deprotection Mechanism cluster_0 Acid-Catalyzed Boc Deprotection cluster_1 Byproducts Start This compound Protonated Protonated Carbamate Start->Protonated + H+ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - tert-Butyl Cation tBu tert-Butyl Cation Protonated->tBu AmineSalt 3-Amino-4,5-dimethylisoxazole (Protonated Salt) CarbamicAcid->AmineSalt - CO2 (Decarboxylation) CO2 Carbon Dioxide (gas) CarbamicAcid->CO2 Isobutylene Isobutylene (gas) tBu->Isobutylene - H+

Caption: Acid-catalyzed degradation of the Boc group.

Q2: How stable is the 4,5-dimethylisoxazole ring itself under acidic conditions?

The isoxazole ring is generally considered to be relatively stable under moderately acidic conditions, especially when compared to its lability under basic or reductive conditions.[4][5] The primary point of weakness in the isoxazole heterocycle is the N-O bond.[5][6] While cleavage of this bond is not the primary degradation pathway under typical acidic deprotection conditions (e.g., TFA in DCM, or HCl in dioxane), prolonged exposure to very strong, hot acids could potentially lead to ring-opening.[7] For most applications, degradation of the Boc group will occur selectively and much more rapidly than any significant degradation of the isoxazole core.[4]

Q3: What are the expected degradation products and byproducts I should monitor?

You should primarily monitor the disappearance of the parent compound and the appearance of the main degradant. However, byproducts from the cleaved Boc group can also be relevant, particularly in complex reaction mixtures.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
This compoundC10H16N2O3212.25Parent Compound
3-Amino-4,5-dimethylisoxazoleC5H8N2O112.13Primary Degradant
IsobutyleneC4H856.11Gaseous Byproduct
Carbon DioxideCO244.01Gaseous Byproduct
tert-Butyl AdductsVariableVariablePotential Side Product
  • Primary Degradant: 3-Amino-4,5-dimethylisoxazole.[8]

  • Gaseous Byproducts: Carbon dioxide (from decarboxylation) and isobutylene (from deprotonation of the tert-butyl cation).[1][9] It is crucial to perform these reactions in an open or well-vented system to avoid pressure buildup.[1]

  • Potential Side Products: The tert-butyl cation is an electrophile and can alkylate other nucleophilic species in the reaction mixture, including the solvent or even the starting material or product if they possess sufficiently nucleophilic sites.[9][10]

Troubleshooting Guide & Experimental Protocols

Q4: My Boc deprotection reaction is slow or incomplete. What factors should I investigate?

An incomplete reaction is typically due to insufficient acid strength, concentration, or reaction time.

Troubleshooting Steps:

  • Verify Acid Strength: The Boc group is labile to strong acids. If you are using a weaker acid, the reaction may stall.[11][12]

  • Increase Acid Concentration: Most protocols use a large excess of acid (e.g., 20-50% v/v TFA in DCM) or a saturated solution of HCl in an organic solvent.[10]

  • Elevate Temperature: While many deprotections proceed at room temperature, gentle heating (e.g., to 40-60°C) can significantly increase the reaction rate.[8] However, be cautious, as higher temperatures may increase the risk of side reactions.

  • Consider Water Content: Anhydrous conditions are generally preferred. The presence of water can sometimes interfere with the reaction kinetics, although some aqueous acid systems like phosphoric acid are effective.[11][12]

Table of Common Acidic Deprotection Reagents

ReagentTypical Solvent(s)Typical ConditionsNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v), 0°C to RT, 30 min - 2 hrVery common and effective. TFA is volatile and corrosive.[2][10]
Hydrochloric Acid (HCl)Dioxane, Methanol, Ethyl Acetate1 M to 4 M, RT, 1 - 4 hrProduct is isolated as the HCl salt. Dioxane is a common choice.[1][10]
Phosphoric Acid (H3PO4)Water85 wt %, mild heating may be requiredAn environmentally benign option that offers good selectivity if other acid-sensitive groups are present.[11][12]
Q5: I am observing unexpected spots on my TLC or peaks in my LC-MS. What could they be?

Unexpected products often arise from side reactions involving the tert-butyl cation intermediate.

Troubleshooting Steps:

  • Identify Potential Nucleophiles: Look at your starting material, product, and solvent. Are there any electron-rich aromatic rings, thiols, or other functional groups that could be alkylated by the tert-butyl cation?[9]

  • Use a Cation Scavenger: The most effective way to prevent unwanted alkylation is to add a scavenger to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your compound of interest.[10]

    • Common Scavengers: Anisole, thioanisole, or triethylsilane (TES) are frequently used. They are typically added at a concentration of ~5% (v/v).

  • Re-evaluate Reaction Conditions: Extremely harsh conditions (high acid concentration and high temperature) could potentially lead to minor degradation of the isoxazole ring. If you suspect this, try running the reaction under milder conditions (e.g., lower temperature or a less aggressive acid).

Standard Operating Protocols

Protocol 1: Kinetic Analysis of Acidic Degradation via HPLC

This protocol describes a standard procedure to monitor the degradation of this compound over time.

Caption: Workflow for a kinetic stability study.

Methodology:

  • Stock Solution Preparation: Accurately weigh and prepare a 1.0 mg/mL stock solution of the parent compound in acetonitrile (ACN).

  • Acidic Medium Preparation: Prepare the desired acidic solution. For example, a solution of 0.1 M HCl in a 50:50 mixture of ACN and water.

  • Reaction Initiation (t=0): At time zero, add a known volume of the stock solution to the pre-warmed acidic medium (e.g., 100 µL of stock into 900 µL of acid) to achieve the target final concentration. Vortex immediately. This is your t=0 sample.

  • Incubation: Place the reaction vial in a temperature-controlled environment (e.g., a 40°C water bath or heating block).

  • Time Point Sampling: At each designated time point (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the degradation by adding the aliquot to a vial containing an equivalent or excess amount of a basic solution (e.g., 50 µL of 0.1 M NaOH) to neutralize the acid.

  • Sample Preparation for HPLC: Dilute the quenched sample to a suitable concentration for analysis using your initial mobile phase composition.

  • HPLC Analysis: Analyze the samples using a validated HPLC method (see Protocol 2).

  • Data Processing: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Plot this percentage against time to determine the degradation kinetics.

Protocol 2: General Purpose HPLC-MS Method for Analysis

This method provides a robust starting point for separating the parent compound from its primary amine degradant.

  • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Detection (UV): 254 nm.

  • Detection (MS): Electrospray Ionization (ESI) in positive mode.

    • Monitor m/z for Parent [M+H]⁺: 213.1

    • Monitor m/z for Degradant [M+H]⁺: 113.1

Expected Elution Profile: The less polar parent compound (with the Boc group) will have a longer retention time than the more polar primary degradant (the free amine).

References

  • Parish, H., & D'yakonov, V. (2018). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]

  • Ashenhurst, J. Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. PubMed. [Link]

  • Talasila, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SpringerLink. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert -Butyl Carbamates, Esters, and Ethers. ResearchGate. [Link]

  • O'Connor, J. M., et al. (2018). Ring-Opening Fluorination of Isoxazoles. ResearchGate. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Nolan, E. M., & Lin, H. (2022). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. NIH National Library of Medicine. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • Wikipedia. Isoxazole. [Link]

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Methods for enhancing the purity of final tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate compound.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate (CAS No. 174078-98-9). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during the synthesis of this key intermediate. Our goal is to provide you with the expertise and practical methodologies necessary to achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound.

Q1: What are the most probable impurities in my crude product after synthesis?

A1: The impurity profile of your crude product is directly linked to the synthetic route, reaction conditions, and work-up procedure. Typically, impurities arise from three main sources:

  • Unreacted Starting Materials: The most common impurities are the starting amine (3-amino-4,5-dimethylisoxazole) and the Boc-protection reagent, typically di-tert-butyl dicarbonate (Boc₂O).

  • Reaction Byproducts: Over-reaction or side reactions can lead to byproducts. For instance, a small amount of the N,N-di-Boc protected amine may form. Additionally, if the reaction temperature is not controlled, Boc₂O can decompose to form tert-butanol and CO₂, and potentially generate other reactive species.

  • Degradation Products: The Boc (tert-butoxycarbonyl) protecting group is notoriously sensitive to acidic conditions.[1][2] Exposure to acid during the work-up (e.g., an acidic wash without subsequent neutralization) or purification can cleave the Boc group, regenerating the starting amine.

Q2: My post-reaction Thin Layer Chromatography (TLC) shows multiple spots. How can I identify which spot is my desired product?

A2: TLC is your primary tool for reaction monitoring and purification strategy development. Here’s how to interpret the results:

  • Polarity is Key: The starting material, 3-amino-4,5-dimethylisoxazole, is a relatively polar amine. The Boc-protected product, this compound, is significantly less polar due to the large, greasy tert-butyl group. Therefore, on a normal-phase silica plate, your product spot will have a higher Rf value (travel further up the plate) than the starting amine.

  • Co-spotting for Confirmation: To definitively identify the spots, run a TLC with three lanes: one for your starting amine, one for the crude reaction mixture, and one where you co-spot both the starting amine and the crude mixture in the same lane. The spot corresponding to the starting amine will be readily identifiable.

  • Visualization: Use a UV lamp (254 nm) for visualization. If spots are not UV-active, staining with potassium permanganate or ninhydrin (which specifically stains primary/secondary amines) can be highly effective for identifying the unreacted starting amine.

Q3: I have a relatively clean crude product with minor impurities. What is the most straightforward purification method?

A3: For crude material that is already >90% pure, recrystallization is the most efficient and scalable first-line method. It avoids the use of chromatography, saving time and resources. The key is finding a suitable solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

Q4: Recrystallization failed to improve the purity significantly. What is the next logical step?

A4: When recrystallization is ineffective, flash column chromatography over silica gel is the standard and most effective technique for separating compounds based on polarity differences.[3] This method offers high resolution and is capable of separating the non-polar product from both highly polar starting materials and closely-related, non-polar byproducts.

Q5: My compound appears to be degrading during silica gel chromatography. What is causing this and how can I prevent it?

A5: This is a classic issue when purifying Boc-protected amines. Standard silica gel is inherently acidic (pH ≈ 4-5), which can be sufficient to catalyze the removal of the acid-labile Boc group.[1] You will often observe the appearance of a new, low-Rf spot (the starting amine) in your collected fractions.

Solutions:

  • Neutralize the Silica: Before packing the column, prepare your silica slurry in a solvent system containing a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N). This deactivates the acidic sites on the silica surface.

  • Use a Different Stationary Phase: If neutralization is insufficient, consider using a less acidic stationary phase like neutral alumina.

  • Work Quickly: Do not let the compound sit on the column for extended periods. A properly optimized "flash" chromatography should be completed rapidly.

Q6: How do I confirm the purity and identity of my final compound?

A6: A combination of analytical techniques is essential to confirm both the purity and structural identity of your final product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main component from any non-volatile impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The presence of the large singlet integrating to 9 protons around 1.5 ppm is a hallmark of the tert-butyl group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5]

  • Melting Point: A sharp, defined melting point range is a strong indicator of high purity for solid compounds.

In-Depth Purification Protocols

Protocol 1: Recrystallization of this compound

This protocol is ideal for purifying crude material that is already substantially pure.

  • Solvent System Selection: Begin by testing the solubility of your crude product in various solvents (see table below). A good solvent system will fully dissolve the compound when hot but cause it to precipitate upon cooling. Common choices include hexane/ethyl acetate or isopropanol/water mixtures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the more soluble solvent of a binary pair) to just dissolve the solid completely. This should be done on a hot plate with stirring.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Solvent System Polarity Typical Use Case
Hexane / Ethyl AcetateLow to MediumExcellent for compounds of intermediate polarity. Dissolve in minimal hot ethyl acetate and add hot hexane until cloudy, then clarify with a drop of ethyl acetate.
Isopropanol / WaterHighGood for more polar compounds. Dissolve in hot isopropanol and add water dropwise until persistent cloudiness appears, then clarify with a drop of isopropanol.
TolueneLowCan be effective for less polar compounds.
Protocol 2: Flash Column Chromatography

This is the definitive method for separating complex mixtures.

  • Solvent System Selection: Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your desired product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen mobile phase (eluent). For acid-sensitive compounds, use an eluent containing 0.5% triethylamine.

    • Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dry Loading (Preferred): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in the absolute minimum amount of the eluent and carefully pipette it onto the top of the column.

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualization of Workflows

To aid in decision-making, the following diagrams illustrate the logical flow of the purification process.

Purification_Decision_Tree Start Crude Product TLC Analyze by TLC Start->TLC Decision1 Is crude purity >90%? TLC->Decision1 Recrystallize Perform Recrystallization Decision1->Recrystallize  Yes Chromatography Perform Flash Column Chromatography Decision1->Chromatography No CheckPurity1 Check Purity (TLC/NMR) Recrystallize->CheckPurity1 CheckPurity2 Check Purity (TLC/NMR) Chromatography->CheckPurity2 CheckPurity1->Chromatography Not Pure FinalProduct Pure Product CheckPurity1->FinalProduct Pure CheckPurity2->FinalProduct Pure

Caption: Decision tree for selecting a purification method.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation Solvent_Select 1. Select Eluent (TLC, Rf ≈ 0.25) Slurry_Prep 2. Prepare Silica Slurry (Add 0.5% Et3N if needed) Solvent_Select->Slurry_Prep Sample_Load 3. Dry Load Sample Slurry_Prep->Sample_Load Elute 4. Pack Column & Elute Sample_Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. Analyze Fractions by TLC Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Workflow for flash column chromatography.

References

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. Retrieved from [Link]

  • ResearchGate. (2017, October 20). How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography? ResearchGate. Retrieved from [Link]

  • ChemBK. (2024, April 9). tert-Butyl (5-aMinobenzo[d]isoxazol-3-yl)carbaMate. ChemBK. Retrieved from [Link]

  • National Institutes of Health. (n.d.). tert-Butyl carbamate. NIH. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Lead Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). t-Butyl carbamate. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, August 8). (PDF) tert-Butyl carbamate. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

Spectroscopic Confirmation of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate: A Comparative Guide to Structural Isomer Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. In the synthesis of heterocyclic compounds, the potential for isomeric products necessitates a robust analytical workflow to ensure the desired molecular architecture has been achieved. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate , a key intermediate in various synthetic endeavors.

To illustrate the criticality of comprehensive spectroscopic analysis, we will compare its predicted spectral data with that of a closely related constitutional isomer, tert-Butyl (3,5-dimethylisoxazol-4-yl)carbamate . The subtle yet significant differences in their nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles underscore the power of these techniques in definitive structural elucidation. This guide will delve into the theoretical underpinnings of the expected spectral features, provide detailed experimental protocols for data acquisition, and present a clear comparison to aid researchers in confirming their synthetic outcomes.

The Importance of Isomer Differentiation in Drug Discovery

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Constitutional isomers, which share the same molecular formula but differ in the connectivity of their atoms, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties. In the context of drug discovery, the synthesis of a specific isomer is often paramount. The isoxazole scaffold, for instance, is a privileged structure in medicinal chemistry, and the precise placement of substituents on the ring can dramatically influence its interaction with biological targets. Therefore, the ability to definitively confirm the intended isomeric structure is not merely an academic exercise but a critical step in the drug development pipeline.

Predicted Spectroscopic Data: A Head-to-Head Comparison

Due to the limited availability of experimental spectra for these specific compounds in public databases, this guide utilizes highly reliable computational prediction tools to generate their expected ¹H NMR, ¹³C NMR, and mass spectra. These predictions are based on established algorithms that consider the electronic environment of each nucleus and known fragmentation pathways.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), integration, and splitting pattern (multiplicity) of each signal are key to structural assignment.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment This compound tert-Butyl (3,5-dimethylisoxazol-4-yl)carbamate
tert-Butyl (9H)~1.50 ppm (s)~1.52 ppm (s)
Isoxazole-CH₃ (at C4 or C5/C3)~2.05 ppm (s, 3H)~2.20 ppm (s, 3H)
Isoxazole-CH₃ (at C5 or C5)~2.25 ppm (s, 3H)~2.35 ppm (s, 3H)
-NH-~7.50 ppm (br s, 1H)~7.80 ppm (br s, 1H)

Disclaimer: Predicted chemical shifts are estimates and may vary slightly from experimental values.

Analysis and Interpretation:

The most significant difference in the predicted ¹H NMR spectra lies in the chemical shifts of the methyl groups attached to the isoxazole ring. In This compound , the two methyl groups are in distinct electronic environments, leading to two separate singlets. In contrast, for tert-Butyl (3,5-dimethylisoxazol-4-yl)carbamate , while still distinct, their proximity to different ring atoms results in a different set of predicted chemical shifts. The downfield shift of the -NH proton in the 3,5-dimethyl isomer can be attributed to the different electronic nature of the carbon to which the carbamate is attached.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is highly sensitive to its local electronic environment.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment This compound tert-Butyl (3,5-dimethylisoxazol-4-yl)carbamate
Isoxazole-CH₃~10.5 ppm~11.0 ppm
Isoxazole-CH₃~12.0 ppm~13.5 ppm
C (CH₃)₃~28.3 ppm~28.4 ppm
C (CH₃)₃~81.0 ppm~81.5 ppm
Isoxazole-C4~110.0 ppm~145.0 ppm
Isoxazole-C5~158.0 ppm~155.0 ppm
Isoxazole-C3~160.0 ppm~162.0 ppm
Carbonyl (C=O)~152.0 ppm~153.0 ppm

Disclaimer: Predicted chemical shifts are estimates and may vary slightly from experimental values.

Analysis and Interpretation:

The predicted ¹³C NMR spectra show a dramatic and diagnostically crucial difference in the chemical shift of the isoxazole ring carbons. In This compound , the C4 carbon, situated between the two methyl groups, is predicted to have a chemical shift of around 110.0 ppm. In stark contrast, the C4 carbon in the isomeric tert-Butyl (3,5-dimethylisoxazol-4-yl)carbamate , to which the carbamate group is attached, is predicted to be significantly downfield at approximately 145.0 ppm. This substantial difference provides an unambiguous method for distinguishing between the two isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation pattern can be a unique fingerprint for a specific compound. Electron Ionization (EI) is a common technique for small molecules that often induces characteristic fragmentation.

Table 3: Predicted Key Mass Spectral Fragments (Electron Ionization)

m/z Proposed Fragment This compound tert-Butyl (3,5-dimethylisoxazol-4-yl)carbamate
212[M]⁺Present (Molecular Ion)Present (Molecular Ion)
156[M - C₄H₈]⁺AbundantAbundant
141[M - C₄H₉O]⁺ModerateModerate
113[M - C₅H₉O₂]⁺ModerateLow
98[C₅H₆N₂O]⁺HighModerate
57[C₄H₉]⁺Very High (Base Peak)Very High (Base Peak)

Analysis and Interpretation:

Both isomers are expected to show a molecular ion peak at m/z 212. A prominent peak at m/z 57, corresponding to the tert-butyl cation ([C₄H₉]⁺), is anticipated to be the base peak in both spectra, a characteristic feature of tert-butyl esters and carbamates. The loss of isobutylene (56 Da) to give a fragment at m/z 156 is also a common fragmentation pathway for N-Boc protected compounds.[1]

The key difference in their predicted mass spectra lies in the relative abundances of fragments arising from the cleavage of the isoxazole ring. For This compound , a fragment at m/z 113, corresponding to the isoxazole-carbamate core after loss of the tert-butyl group, is expected to be more prominent than in its isomer. This is due to the different substitution pattern influencing the stability of the resulting fragment ions. The fragmentation of isoxazole rings often proceeds via cleavage of the weak N-O bond.[2]

Experimental Protocols

To obtain high-quality spectroscopic data for structural confirmation, the following detailed protocols are recommended.

General Sample Preparation
  • Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by techniques such as column chromatography or recrystallization.

  • Solvent: Use high-purity deuterated solvents for NMR analysis (e.g., CDCl₃, DMSO-d₆). For mass spectrometry, use HPLC-grade solvents.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent in a clean NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with an EI source.

  • Gas Chromatography:

    • Inject a small volume (e.g., 1 µL) of the sample solution onto a suitable capillary column (e.g., a non-polar DB-5ms column).

    • Use a temperature program to ensure good separation and peak shape (e.g., start at 50°C, ramp to 250°C at 10°C/min).

  • Mass Spectrometry:

    • Set the EI source to the standard 70 eV.

    • Acquire mass spectra across a suitable m/z range (e.g., 40-300 amu).

  • Data Analysis: Analyze the mass spectrum of the chromatographic peak corresponding to the compound of interest. Identify the molecular ion and major fragment ions.

Visualization of Key Structural and Analytical Features

To further aid in the understanding of the structural and analytical differences, the following diagrams are provided.

G cluster_target This compound cluster_isomer tert-Butyl (3,5-dimethylisoxazol-4-yl)carbamate Target C10H16N2O3 Isomer C10H16N2O3

Caption: Molecular structures of the two constitutional isomers.

G cluster_workflow Spectroscopic Analysis Workflow Synthesis Synthesis Purification Purification Synthesis->Purification e.g., Chromatography ¹H NMR Analysis ¹H NMR Analysis Purification->¹H NMR Analysis ¹³C NMR Analysis ¹³C NMR Analysis Purification->¹³C NMR Analysis Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry Structure Confirmation Structure Confirmation ¹H NMR Analysis->Structure Confirmation ¹³C NMR Analysis->Structure Confirmation Mass Spectrometry->Structure Confirmation

Caption: A typical workflow for spectroscopic confirmation.

G cluster_fragmentation Predicted Mass Spectral Fragmentation of this compound M [M]⁺ m/z = 212 F1 [M - C₄H₈]⁺ m/z = 156 M->F1 - C₄H₈ F2 [C₄H₉]⁺ m/z = 57 M->F2 Boc cleavage F3 [C₅H₆N₂O]⁺ m/z = 98 F1->F3 - C₄H₈O

Caption: Key predicted fragmentation pathways.

Conclusion

The definitive structural confirmation of synthetic compounds is a non-negotiable aspect of chemical research and development. This guide has demonstrated that while constitutional isomers like this compound and tert-Butyl (3,5-dimethylisoxazol-4-yl)carbamate may appear structurally similar, they present distinct and predictable differences in their ¹H NMR, ¹³C NMR, and mass spectra. The significant variation in the ¹³C NMR chemical shifts of the isoxazole ring carbons, in particular, serves as a powerful diagnostic tool for unambiguous isomer differentiation. By employing the detailed protocols and interpretative guidance provided herein, researchers can confidently verify the structure of their target molecules, ensuring the integrity and reproducibility of their scientific findings.

References

  • N-Boc Protection: Detailed information on the use of the tert-butyloxycarbonyl (Boc) protecting group in organic synthesis can be found in "Greene's Protective Groups in Organic Synthesis" by Peter G. M. Wuts. [Link]

  • NMR Spectroscopy Principles: For a comprehensive understanding of NMR spectroscopy, "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle is an authoritative resource. [Link]

  • Mass Spectrometry Principles: A foundational text for understanding mass spectrometry is "Interpretation of Mass Spectra" by Fred W. McLafferty and Frantisek Turecek. [Link]

  • Online NMR Prediction: NMRDB.org provides a free tool for the prediction of ¹H and ¹³C NMR spectra. [Link]

  • Online Mass Spectrometry Tools: The EPFL MStoolbox offers a range of online tools for mass spectrometry analysis. [Link]

  • Mass Spectrometry of Isoxazoles: Ohashi, M., et al. (1969). Mass spectra of some alkyl isoxazoles. Organic Mass Spectrometry, 2(2), 195–207. [Link]

  • Fragmentation of N-Boc Compounds: A discussion on the fragmentation of Boc-protected amines can be found on platforms like Reddit's r/organicchemistry. [Link]

Sources

A Head-to-Head Comparison of Amine Protecting Groups: Unveiling the Profile of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate tapestry of modern organic synthesis, the strategic masking and unmasking of functional groups is a cornerstone of success. For chemists navigating the complexities of multi-step synthesis, particularly in the pharmaceutical and agrochemical industries, the choice of an appropriate amine protecting group is a critical decision that can dictate the efficiency and ultimate success of a synthetic route. While the carbamates of tert-butanol (Boc), benzyl alcohol (Cbz), and 9-fluorenylmethanol (Fmoc) have long served as the workhorses in this domain, the quest for novel protecting groups with unique reactivity and orthogonality profiles is relentless.

This guide presents a comprehensive comparative analysis of the well-established Boc, Cbz, and Fmoc protecting groups alongside an in-depth examination of the less conventional tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate. By delving into the experimental data governing their stability, cleavage, and orthogonality, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the optimal amine protection strategy for their specific synthetic challenges.

The Contenders: A Snapshot of Amine Protection Strategies

The ideal amine protecting group should be readily introduced in high yield, remain robust under a variety of reaction conditions, and be selectively removed under mild conditions that do not compromise other functionalities within the molecule. The concept of orthogonality , the ability to deprotect one group in the presence of others, is a key consideration in complex syntheses.[1][2][3]

tert-Butoxycarbonyl (Boc): Renowned for its acid lability, the Boc group is a cornerstone of solid-phase peptide synthesis and is widely used in general organic synthesis.[4][5][6] Its stability to basic and nucleophilic reagents makes it a versatile choice.[6]

Carboxybenzyl (Cbz or Z): Introduced by Bergmann and Zervas, the Cbz group is prized for its stability under both acidic and basic conditions.[4][5] Its cleavage via catalytic hydrogenolysis provides a mild and orthogonal deprotection strategy.[4]

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is characterized by its lability to basic conditions, typically using piperidine.[7] This unique cleavage condition makes it orthogonal to both Boc and Cbz, forming the basis of a widely adopted strategy in peptide synthesis.

This compound: This protecting group, while less common, presents an intriguing profile. The isoxazole core is known to be susceptible to reductive cleavage, suggesting a deprotection strategy orthogonal to the acid- and base-labile groups. However, its stability under other conditions requires careful examination.

Performance Under Pressure: A Data-Driven Comparison

To provide a clear and objective comparison, the following table summarizes the stability of these four protecting groups under a range of common synthetic conditions. This data is synthesized from a variety of sources and is intended to be a general guide; specific substrate effects can influence stability.

ConditionThis compoundBocCbzFmoc
Strong Acid (e.g., TFA, HCl) Labile[8]Labile[6]Stable[4]Stable[7]
Weak Acid (e.g., AcOH) Generally StableStable[6]Stable[4]Stable[7]
Strong Base (e.g., NaOH, NaOMe) Generally StableStable[6]Stable[4]Labile[7]
Weak Base (e.g., Piperidine, Et₃N) Generally StableStable[6]Stable[4]Labile[7]
Catalytic Hydrogenolysis (H₂, Pd/C) Potentially Labile (ring cleavage)Stable[9]Labile[4]Stable
Nucleophiles (e.g., Hydrazine) Generally StableStable[6]Stable[4]Labile[7]
Oxidizing Agents Generally StableStableStableStable
Reducing Agents (e.g., NaBH₄, LiAlH₄) Potentially Labile (ring cleavage)Stable[6]StableStable

The Orthogonality Matrix: Charting Synthetic Strategies

The true power of a protecting group lies in its orthogonality to others. The following diagram illustrates the selective cleavage of each protecting group, highlighting potential synthetic pathways.

Orthogonality Start Protected Amine (Isoxazole-Boc, Boc, Cbz, Fmoc) Acid Strong Acid (e.g., TFA) Start->Acid TFA Base Base (e.g., Piperidine) Start->Base Piperidine Hydrogenolysis H₂ / Pd/C Start->Hydrogenolysis H₂, Pd/C Reductive_Cleavage Reductive Cleavage (e.g., H₂ / Raney Ni) Start->Reductive_Cleavage H₂, Raney Ni Isoxazole_Boc Isoxazole-Boc Cleaved Acid->Isoxazole_Boc Likely Boc Boc Cleaved Acid->Boc Fmoc Fmoc Cleaved Base->Fmoc Cbz Cbz Cleaved Hydrogenolysis->Cbz Reductive_Cleavage->Isoxazole_Boc Reductive_Cleavage->Cbz Possible

Caption: Orthogonal deprotection strategies for common amine protecting groups.

Experimental Protocols: A Practical Guide

Synthesis of this compound

The synthesis of the target carbamate begins with the preparation of the precursor, 3-amino-4,5-dimethylisoxazole.

Step 1: Synthesis of 3-Amino-4,5-dimethylisoxazole

A practical, multi-mole scale synthesis has been reported starting from 2-methyl-2-butenenitrile and acetohydroxamic acid, affording the desired aminoisoxazole in good yield and free from regioisomeric impurities.[10][11][12][13]

Step 2: Boc Protection of 3-Amino-4,5-dimethylisoxazole

This procedure is adapted from the protection of similar aminoisoxazoles.

  • Dissolve 3-amino-4,5-dimethylisoxazole (1.0 equiv) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

  • Add a base, such as triethylamine (1.5 equiv) or sodium hydroxide (1.1 equiv).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise at room temperature.

  • Stir the reaction mixture for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, perform a standard aqueous workup and purify the product by column chromatography on silica gel.

Deprotection Protocols

Cleavage of this compound

  • Acidic Cleavage:

    • Dissolve the protected amine in trifluoroacetic acid (TFA).

    • Stir the reaction at room temperature for 1-2 hours.[8]

    • Remove the TFA under reduced pressure to yield the amine salt.

  • Reductive Cleavage (Proposed):

    • Dissolve the protected amine in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of Raney Nickel.

    • Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr apparatus).

    • Monitor the reaction by TLC.

    • Upon completion, filter the catalyst through a pad of celite and concentrate the filtrate to obtain the deprotected amine.

Standard Deprotection Protocols for Comparison

  • Boc Deprotection (Acidic):

    • Dissolve the Boc-protected amine in a 1:1 mixture of TFA and dichloromethane.

    • Stir at room temperature for 30-60 minutes.

    • Remove the solvent and TFA under reduced pressure.[6]

  • Cbz Deprotection (Hydrogenolysis):

    • Dissolve the Cbz-protected amine in methanol or ethanol.

    • Add 10 mol% of 10% Palladium on carbon (Pd/C).

    • Stir under an atmosphere of hydrogen gas for 2-16 hours.

    • Filter through celite and concentrate the filtrate.[4]

  • Fmoc Deprotection (Basic):

    • Dissolve the Fmoc-protected amine in a 20% solution of piperidine in dimethylformamide (DMF).

    • Stir at room temperature for 30-60 minutes.

    • Remove the solvent under reduced pressure and purify to remove the dibenzofulvene-piperidine adduct.[7]

Causality and Strategic Implications

The choice between these protecting groups is dictated by the overall synthetic strategy.

  • Acid-Sensitive Substrates: For molecules containing other acid-labile groups (e.g., t-butyl esters, acetals), the use of Boc or the isoxazole-based carbamate would be contraindicated for late-stage deprotection. In such cases, Cbz or Fmoc would be the preferred choice.

  • Reducible Moieties: If the substrate contains functional groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups), the use of Cbz and potentially the isoxazole-based carbamate should be approached with caution. Boc and Fmoc offer superior compatibility in these scenarios.

  • Base-Sensitive Substrates: For molecules with base-labile functionalities (e.g., esters prone to hydrolysis or epimerization), the use of Fmoc would be ill-advised. Boc, Cbz, and the isoxazole-based carbamate provide greater stability under basic conditions.

  • The Unique Niche for Isoxazole-Based Protection: The this compound protecting group, with its likely lability under both acidic and reductive conditions, occupies a unique chemical space. Its primary advantage would lie in its stability to basic conditions, offering an alternative to Fmoc when base-lability is a concern, but where subsequent acid-mediated deprotection is tolerable. Its potential for reductive cleavage offers an orthogonal removal strategy to both acid- and base-labile groups, provided that other functionalities in the molecule are compatible with the chosen reducing agent.

Conclusion

The landscape of amine protecting groups is rich and varied, offering the synthetic chemist a powerful arsenal of tools. While Boc, Cbz, and Fmoc remain the established standards, each with a well-defined domain of application, the exploration of novel protecting groups like this compound is essential for pushing the boundaries of chemical synthesis. This isoxazole-based carbamate, with its dual lability to both acidic and potentially reductive conditions, offers a unique set of properties that can be strategically leveraged in complex synthetic endeavors. A thorough understanding of the stability and cleavage characteristics of each protecting group, as outlined in this guide, is paramount for the rational design and successful execution of modern organic synthesis.

References

  • Tellew, J. E., et al. (2007). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Organic Process Research & Development, 11(2), 276–279. [Link]

  • Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. (2007). Organic Process Research & Development. [Link]

  • Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. (2007). ACS Publications. [Link]

  • Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. (2007). ResearchGate. [Link]

  • Protecting Groups: Boc, Cbz, Amine. (2023). StudySmarter. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • tert-Butyl carbamate. (2017). National Institutes of Health. [Link]

  • ChemInform Abstract: Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile with Hydroxylamine. (2010). ResearchGate. [Link]

  • Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. (n.d.). Semantic Scholar. [Link]

  • Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. (2001). PubMed. [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. (n.d.).
  • (2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. [Link]

  • Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. (2026). ACS Publications. [Link]

  • Rapid and Selective Cleavage of Amide Groups at Neutral pH: Applications from Hyaluronic Acid to Small Molecules. (2024). ResearchGate. [Link]

Sources

A Comparative Guide to Amine Protection: The Industry Standard Boc Anhydride versus Activated Isoxazolyl Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selective protection of amine functional groups is a cornerstone of multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is arguably the most utilized protecting group for amines, prized for its stability in a wide range of conditions and its clean, acid-labile removal. The undisputed reagent of choice for its installation is di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).

However, the ideal reagent is not universal. Challenges in large-scale synthesis, substrate sensitivity, and by-product management have driven the exploration of alternative Boc-donating reagents. This guide provides a head-to-head comparison between the venerable Boc anhydride and a representative of a promising alternative class: activated heterocyclic carbamates, specifically tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate. We will delve into the mechanistic underpinnings, practical efficacy, and field-proven insights to guide your selection of the optimal tool for your synthetic challenge.

The Industry Workhorse: Boc Anhydride (Boc₂O)

Boc anhydride is the most common reagent for the N-protection of amines.[1] Its reactivity stems from the electrophilic nature of its carbonyl carbons, which are readily attacked by the nucleophilic amine.

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution. The amine attacks one of the carbonyls of Boc anhydride, forming a tetrahedral intermediate. This intermediate collapses, expelling an unstable tert-butyl carbonate leaving group. This leaving group subsequently decomposes into gaseous carbon dioxide and tert-butanol.[2] While often performed without an external base, bases like sodium bicarbonate or 4-dimethylaminopyridine (DMAP) can be used to neutralize the protonated amine and accelerate the reaction.[1][3]

Boc_Anhydride_Mechanism R_NH2 R-NH₂ Intermediate Tetrahedral Intermediate R_NH2->Intermediate Nucleophilic Attack Boc2O Boc₂O Boc2O->Intermediate Boc_Amine R-NH-Boc Intermediate->Boc_Amine Collapse LeavingGroup [t-BuO-CO₂]⁻ Intermediate->LeavingGroup Elimination tBuOH t-BuOH CO2 CO₂ (gas)↑ LeavingGroup->tBuOH Decomposition LeavingGroup->CO2 Isoxazole_Carbamate_Mechanism R_NH2 R-NH₂ Intermediate Tetrahedral Intermediate R_NH2->Intermediate Nucleophilic Attack Iso_Carbamate Isoxazolyl-NH-Boc Iso_Carbamate->Intermediate Boc_Amine R-NH-Boc Intermediate->Boc_Amine Collapse LeavingGroup 3-Amino-4,5-dimethylisoxazole Intermediate->LeavingGroup Elimination of stable leaving group

Caption: Proposed mechanism using an activated isoxazolyl carbamate.

Hypothesized Advantages & Disadvantages
FeatureAnalysis
Reactivity Potentially offers milder reaction conditions and high chemoselectivity due to the engineered reactivity of the leaving group. [4]
Availability A specialty chemical, not widely available and significantly more expensive than Boc anhydride. [5]It would likely require custom synthesis for large quantities.
By-products No gas evolution. This is the most significant process safety advantage over Boc anhydride. The heterocyclic amine by-product is typically a solid or high-boiling liquid, easily removed by standard aqueous workup and extraction. [4]
Atom Economy Potentially improved, depending on the molecular weight of the leaving group compared to the tert-butyl carbonate group.
Handling Expected to be a stable, crystalline solid with a better safety profile regarding pressure buildup compared to Boc anhydride.

Head-to-Head Efficacy: An Experimental Framework

To provide a tangible comparison, we present a standardized experimental workflow for the Boc protection of a model primary amine, Benzylamine. This protocol is designed as a self-validating system, incorporating in-process controls (TLC) and final analysis to ensure data integrity.

Experimental_Workflow cluster_A Protocol A: Boc Anhydride cluster_B Protocol B: Isoxazolyl Carbamate A1 Dissolve Benzylamine (1.0 eq) & NaHCO₃ (1.5 eq) in THF/H₂O A2 Add Boc₂O (1.1 eq) Stir at RT A3 Monitor by TLC (e.g., 1 hour) Workup Shared Workup: 1. Quench with H₂O 2. Extract with EtOAc 3. Wash (brine), Dry (Na₂SO₄) 4. Concentrate in vacuo A3->Workup B1 Dissolve Benzylamine (1.0 eq) in THF B2 Add Isoxazolyl Carbamate (1.1 eq) Stir at RT B3 Monitor by TLC (e.g., 1 hour) B3->Workup Analysis Analysis: 1. Determine Yield (%) 2. Assess Purity (¹H NMR, LC-MS) 3. Identify By-products Workup->Analysis

Caption: Comparative workflow for Boc protection experiments.

Experimental Protocols

Protocol A: Protection using Boc Anhydride

  • To a round-bottom flask charged with Benzylamine (1.00 g, 9.33 mmol, 1.0 eq) is added a 1:1 mixture of tetrahydrofuran (THF) and water (20 mL).

  • Sodium bicarbonate (1.18 g, 14.0 mmol, 1.5 eq) is added, and the mixture is stirred until dissolution.

  • Di-tert-butyl dicarbonate (2.24 g, 10.26 mmol, 1.1 eq) is added portion-wise at room temperature.

  • The reaction is stirred vigorously and monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is observed (typically 1-2 hours).

  • Upon completion, the reaction is quenched with water (20 mL) and the aqueous layer is extracted with ethyl acetate (3 x 25 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol B: Protection using this compound (Hypothetical)

  • To a round-bottom flask charged with Benzylamine (1.00 g, 9.33 mmol, 1.0 eq) is added THF (20 mL).

  • This compound (2.18 g, 10.26 mmol, 1.1 eq) is added at room temperature.

  • The reaction is stirred and monitored by TLC until consumption of the starting material is observed.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is redissolved in ethyl acetate (50 mL) and washed sequentially with 1M HCl (2 x 20 mL) to remove the 3-amino-4,5-dimethylisoxazole by-product, followed by saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.

Anticipated Data Comparison
ParameterBoc Anhydride (Boc₂O)This compoundRationale / Field Insight
Reaction Time ~1-2 hours~1-3 hoursReaction rates are expected to be comparable under standard conditions. The activated carbamate may be slightly slower but can often be driven to completion with gentle heating if necessary.
Typical Yield >95%>90%Both methods are generally high-yielding. The workup for the carbamate involves more extraction steps, which could slightly lower the isolated yield.
Purity (Crude) High, major contaminant is t-BuOHHigh, major contaminant is the amino-isoxazolePurity depends on the ease of by-product removal.
By-products tert-Butanol, CO₂ (gas)3-Amino-4,5-dimethylisoxazoleThe absence of gas evolution is the key advantage of the isoxazolyl carbamate. The amino-isoxazole is easily removed with an acidic wash. tert-Butanol can sometimes be challenging to remove from products under high vacuum.
Ease of Workup Simple extraction. Requires care on a large scale due to gas evolution during reaction and potential acidification.Multi-step extraction (acid/base washes) but highly effective and predictable. No gas hazard.The carbamate workup is arguably safer and more scalable, despite involving more steps.
Cost & Availability Low Cost / Widely AvailableHigh Cost / Specialty ReagentThis is the decisive factor for most applications. Boc anhydride's low cost and ready availability make it the default choice unless a specific process constraint (like gas evolution) forces consideration of an alternative.

Conclusion and Senior Scientist Recommendation

Boc anhydride remains the undisputed gold standard for routine, lab-scale Boc protection of amines. Its high reactivity, simplicity of use, and low cost are defining advantages. Its primary liability—the evolution of CO₂—is manageable at the bench but becomes a critical process safety consideration at pilot and manufacturing scales.

Activated heterocyclic carbamates, represented here by this compound, are superior specialty reagents. Their key value proposition is the complete elimination of gas evolution, which provides a significant advantage for process safety and scalability. The by-product is a non-volatile organic molecule that is easily removed with a standard acidic wash.

Recommendation:

  • For discovery chemistry, academic research, and small-scale synthesis (<100g) , the cost-effectiveness and rapid kinetics of Boc anhydride make it the pragmatic and recommended choice.

  • For process development, kilogram-scale manufacturing, or with substrates sensitive to the specific by-products of Boc anhydride , the investment in an activated carbamate is strongly justified. The enhanced safety profile, predictable workup, and elimination of gas hazards provide a more robust and controllable process, aligning with the principles of safe and sustainable chemical manufacturing.

Ultimately, the choice of reagent is a strategic one, balancing economic constraints with the demands of process safety, scalability, and chemical compatibility.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • Google Patents.
  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Common Organic Chemistry. Boc Anhydride. [Link]

  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

  • ResearchGate. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. [Link]

  • IntechOpen. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]

Sources

A Guide to Purity Assessment of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate: A Validated HPLC Method and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

In the synthesis of pharmaceutical intermediates, rigorous purity assessment is not merely a quality control step but a cornerstone of safety and efficacy in the final active pharmaceutical ingredient (API). This guide provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate, a key building block in medicinal chemistry.

Drawing from established analytical principles and regulatory guidelines, this document outlines the rationale behind the method's development, a comprehensive validation protocol, and a comparative analysis against other analytical techniques. The insights herein are designed to equip researchers and drug development professionals with a robust framework for ensuring the quality of this and similar chemical entities.

Part 1: The Recommended Analytical Approach: A Validated RP-HPLC Method

For a compound like this compound, which possesses both non-polar (tert-Butyl group) and moderately polar (isoxazole and carbamate moieties) features, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[1][2] Its versatility, precision, and widespread adoption in the pharmaceutical industry make it the gold standard for purity and impurity profiling.[3][4]

The carbamate functional group can exhibit thermal instability, making Gas Chromatography (GC) a less suitable option due to the potential for on-column degradation and inaccurate purity readings.[5][6] HPLC, by contrast, operates at or near ambient temperatures, preserving the integrity of the analyte.[2]

Proposed Chromatographic Conditions: A Rationale-Driven Approach

The following conditions are proposed based on the chemical properties of the analyte and common practices for separating similar isoxazole and carbamate derivatives.[7][8]

ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent retention for the non-polar tert-butyl group, while allowing for effective separation based on the overall polarity of the molecule and its potential impurities.
Mobile Phase Acetonitrile:Water (Gradient)A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical starting gradient might be 60:40 (Acetonitrile:Water), ramping to 90:10 to elute more non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and chromatographic resolution.
Detection UV at 230 nmThe isoxazole ring and carbamate group provide UV absorbance. A wavelength of 230 nm is a rational starting point, which should be optimized by scanning the UV spectrum of the analyte to find its λmax.
Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and improved peak shape.
Injection Volume 10 µLA standard injection volume suitable for achieving good sensitivity without overloading the column.
Sample Diluent Acetonitrile:Water (50:50)The diluent should be compatible with the mobile phase to ensure good peak shape. The analyte is soluble in common organic solvents like acetonitrile and methanol.[9]
Experimental Protocol: Sample and Standard Preparation
  • Standard Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in 50 mL of diluent in a 100 mL volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Dilute to the mark with diluent and mix thoroughly.

  • Sample Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the test sample.

    • Follow the same procedure as for the standard preparation.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the standard solution five times to check for system suitability (RSD of peak area ≤ 2.0%).

    • Inject the sample solution in duplicate.

    • Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main peak.

Part 2: Method Validation: The Cornerstone of Trustworthiness

A method is only as reliable as its validation. The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[10] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12]

Validation Parameters and Acceptance Criteria
ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To ensure the method can assess the analyte in the presence of impurities and degradants.Analyze a blank, the standard, the sample, and a forced degradation sample (e.g., acid, base, peroxide, heat, light exposure).The main peak should be free from interference from any other components. Peak purity analysis (using a PDA detector) should pass.
Linearity To demonstrate a proportional relationship between concentration and detector response.Prepare at least five concentrations of the reference standard (e.g., 50-150% of the nominal concentration). Plot a graph of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the test results to the true value.Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day): Analyze six replicate samples on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) To determine the lowest concentration of analyte that can be reliably detected and quantified.Can be determined based on the signal-to-noise ratio (S/N) of the response (LOD: S/N ≥ 3; LOQ: S/N ≥ 10) or from the linearity curve's standard deviation of the response and slope.LOQ should be precise and accurate.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).System suitability parameters should remain within acceptable limits.
Validation Workflow Diagram

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_reporting Phase 3: Reporting Dev Method Development (Selectivity & Conditions) Proto Write Validation Protocol Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity Report Validation Summary Report Spec->Report Acc Accuracy (Recovery) Lin->Report Prec Precision (Repeatability & Intermediate) Acc->Report Loq LOD / LOQ Prec->Report Rob Robustness Loq->Report Rob->Report SST Define System Suitability Test (SST) Criteria Report->SST

Caption: Workflow for HPLC method validation as per ICH guidelines.

Part 3: Comparative Analysis of Alternative Purity Assessment Methods

While the validated HPLC method is superior for quantitative purity assessment, it is valuable to understand the landscape of alternative techniques and their specific applications.[13]

MethodPrincipleAdvantages for this AnalyteDisadvantages for this AnalyteBest Use Case
Validated HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High precision and accuracy; quantitative; suitable for thermally labile compounds; well-established regulatory acceptance.[3]Higher cost of instrumentation and solvents; requires method development and validation.Gold standard for final purity determination, stability testing, and quality control release.[4]
UHPLC Similar to HPLC but uses smaller particle columns (<2 µm) and higher pressures.Faster analysis times; higher resolution; lower solvent consumption.Higher backpressure requires specialized instrumentation; potential for column clogging.High-throughput screening or when complex impurity profiles require maximum separation efficiency.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency for volatile compounds.Unsuitable due to the low volatility and thermal lability of the carbamate group, which can lead to degradation and inaccurate results.[5][6]Analysis of volatile starting materials or residual solvents, not the final intermediate.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and inexpensive.Primarily qualitative or semi-quantitative; lower resolution and sensitivity compared to HPLC.In-process reaction monitoring or rapid, qualitative checks for the presence of major impurities.
Nuclear Magnetic Resonance (qNMR) Quantitation based on the NMR signal intensity relative to a certified internal standard.Highly accurate and precise; requires no analyte-specific reference standard for purity determination.Lower sensitivity than HPLC; requires a high-field NMR spectrometer; may not separate structurally similar impurities.Orthogonal method for purity confirmation of a reference standard or when a certified standard is unavailable.
Method Selection Logic

The choice of an analytical method is a balance of technical requirements, sample properties, and the intended purpose of the analysis.

MethodSelection node_result node_result node_alt node_alt Start Purity Analysis Required? Quant Quantitative Result Needed? Start->Quant Quant->node_alt No (Qualitative) Use TLC Volatile Is Analyte Volatile & Thermally Stable? Quant->Volatile Yes Volatile->node_alt Yes Consider GC Throughput High Throughput Needed? Volatile->Throughput No Throughput->node_result No Use Validated HPLC Throughput->node_alt Yes Consider UHPLC

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The validated reverse-phase HPLC method presented in this guide offers a reliable, robust, and precise solution for the purity assessment of this compound. Its foundation in established chromatographic principles and adherence to ICH validation guidelines ensures data integrity, which is paramount for regulatory submissions and confident process development. While alternative methods like UHPLC and qNMR have their merits in specific contexts, the proposed HPLC method strikes an optimal balance between performance, accessibility, and regulatory acceptance for routine quality control and final product release in a pharmaceutical setting.

References

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A Senior Application Scientist's Guide to the In-Vitro Biological Evaluation of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a privileged five-membered heterocyclic scaffold that serves as a cornerstone in modern medicinal chemistry.[1][2] Its structural and electronic properties make it a versatile pharmacophore found in numerous clinically approved drugs, demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] This guide focuses on a specific, promising starting point for drug discovery: tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate . The presence of the tert-butoxycarbonyl (Boc) protecting group on the 3-amino position presents a strategic gateway for the synthesis of a diverse library of derivatives.

This document provides a comprehensive, experience-driven framework for the systematic in-vitro biological evaluation of these novel derivatives. We will move beyond rote protocols to explore the causal logic behind experimental choices, enabling researchers to design and execute a self-validating, robust screening cascade. Our objective is to compare the performance of newly synthesized derivatives against each other and relevant benchmarks, supported by detailed methodologies and clear data presentation.

The Core Scaffold: Rationale for Derivatization

The parent compound, this compound, is an ideal precursor for library synthesis. The Boc group is a well-established protecting group for amines, which can be readily removed under acidic conditions to yield the free amine, 3-amino-4,5-dimethylisoxazole. This primary amine is a versatile chemical handle for introducing a wide array of functional groups, allowing for a systematic exploration of the structure-activity relationship (SAR).

The primary synthetic strategy involves a two-step process: Boc deprotection followed by coupling with various reagents (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) to generate a library of amide, sulfonamide, or urea derivatives. This approach allows for precise control over the physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity, steric bulk) of the final compounds, which is critical for modulating biological activity.

G cluster_synthesis Synthetic Workflow for Derivative Library cluster_reagents Coupling Reagents cluster_derivatives Derivative Library Parent This compound (Parent Compound) Deprotection Boc Deprotection (e.g., TFA in DCM) Parent->Deprotection Intermediate 3-Amino-4,5-dimethylisoxazole (Key Intermediate) Deprotection->Intermediate Acyl R-COCl (Acyl Chlorides) Intermediate->Acyl Sulfonyl R-SO2Cl (Sulfonyl Chlorides) Intermediate->Sulfonyl Isocyanate R-NCO (Isocyanates) Intermediate->Isocyanate Amides Amide Derivatives Acyl->Amides Sulfonamides Sulfonamide Derivatives Sulfonyl->Sulfonamides Ureas Urea Derivatives Isocyanate->Ureas

Caption: Proposed synthetic workflow for generating a diverse library of derivatives.

A Comparative Strategy for In-Vitro Biological Evaluation

A hierarchical and multi-pronged screening approach is essential for efficiently identifying promising lead compounds. We will focus on three key therapeutic areas where isoxazole derivatives have shown significant potential: oncology, inflammation, and infectious diseases.

Anticancer Activity: Cytotoxicity Screening

The initial evaluation of potential anticancer agents involves assessing their general cytotoxicity against a panel of human cancer cell lines.[6] This allows for the determination of potency (IC₅₀ values) and initial selectivity.

The choice of assay is critical and depends on the anticipated mechanism of action and compound properties. Tetrazolium-based assays like MTT and MTS are robust, high-throughput methods that measure metabolic activity, which is an excellent proxy for cell viability.[7]

AssayPrincipleEndpointAdvantagesDisadvantages
MTT Assay Enzymatic reduction of MTT (a yellow tetrazolium salt) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[7]Metabolic activityWell-established, cost-effective, high sensitivity.[7]Requires a solubilization step; can be affected by compounds altering cellular metabolism.
MTS Assay Similar to MTT, but uses a tetrazolium salt that is reduced to a water-soluble formazan, eliminating the solubilization step.Metabolic activitySimpler and faster than MTT; suitable for high-throughput screening.Can be more expensive than MTT; may have higher background signal.[7]
LDH Assay Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.Membrane integrityDirectly measures cell death (necrosis); non-destructive to remaining viable cells.Less sensitive for early-stage apoptosis; timing is critical as LDH degrades in the medium.

For initial screening, the MTT assay offers a reliable balance of sensitivity, cost, and throughput, making it an excellent choice for evaluating a new library of isoxazole derivatives.[8][9]

This protocol is designed as a self-validating system with appropriate controls for robust and reproducible data.

  • Cell Culture:

    • Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. Causality: This pre-incubation ensures cells are in a logarithmic growth phase and have adhered properly before compound exposure.

  • Compound Treatment:

    • Prepare stock solutions of the this compound derivatives in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Replace the medium in the wells with the medium containing the test compounds.

    • Controls: Include wells with:

      • Vehicle Control: Medium with DMSO only (represents 100% viability).

      • Positive Control: A known cytotoxic drug like Doxorubicin (validates assay sensitivity).

      • Blank Control: Medium only (for background subtraction).

    • Incubate the plate for 48-72 hours.

  • MTT Reagent Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. Causality: During this time, mitochondrial enzymes in living cells convert the MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each derivative.

Compound IDR-Group (from Intermediate)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HEK293 (Normal)Selectivity Index (SI) vs. MCF-7
Parent Boc> 100> 100> 100-
DER-01 -CO-Ph45.268.1> 100> 2.2
DER-02 -CO-(4-Cl-Ph)8.512.391.410.8
DER-03 -CO-(4-OCH₃-Ph)22.735.4> 100> 4.4
DER-04 -SO₂-Ph51.972.5> 100> 1.9
DER-05 -SO₂-(4-F-Ph)15.620.1> 100> 6.4
Doxorubicin (Positive Control)0.81.12.53.1

Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Anti-inflammatory Activity Evaluation

Many isoxazole-containing drugs, such as the COX-2 inhibitor Valdecoxib, function as anti-inflammatory agents.[3] A key in-vitro model for assessing anti-inflammatory potential involves using macrophage cell lines like RAW 264.7, which play a central role in the inflammatory response.[3] Inflammation can be induced with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[3]

  • Nitric Oxide (NO): A key inflammatory mediator produced by inducible nitric oxide synthase (iNOS). Its production can be quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess assay.

  • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): These signaling proteins orchestrate the inflammatory response. Their levels in the supernatant can be accurately measured using Enzyme-Linked Immunosorbent Assays (ELISA).

  • Cyclooxygenase (COX) Enzyme Inhibition: Direct enzymatic assays can determine if the compounds selectively inhibit COX-1 or COX-2, which is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[10]

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the isoxazole derivatives for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

    • Controls:

      • Negative Control: Untreated cells (baseline NO).

      • Positive Control: Cells treated with LPS only (maximum NO production).

      • Reference Control: Cells treated with LPS and a known iNOS inhibitor (e.g., L-NAME).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. Causality: This two-step diazotization reaction forms a colored azo product, with an intensity directly proportional to the nitrite concentration.

  • Data Acquisition: Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

Compound IDNO Production Inhibition IC₅₀ (µM)Cell Viability at 50 µM (%)
Parent > 10098
DER-01 65.395
DER-02 30.191
DER-03 12.896
DER-04 88.299
DER-05 41.593
L-NAME 18.599

Note: It is crucial to run a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply cell death.

Antimicrobial Activity Evaluation

The isoxazole scaffold is present in antibiotics like sulfamethoxazole, making antimicrobial screening a logical step.[11] The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[12]

This method is a standardized and quantitative way to assess antimicrobial potency.[12][13]

  • Microorganism Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 90028) to the mid-logarithmic phase.

    • Adjust the inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria).

  • Compound Preparation:

    • In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth, typically ranging from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well.

    • Controls:

      • Growth Control: Inoculum in broth without any compound.

      • Sterility Control: Broth only.

      • Positive Drug Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[12]

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration where no visible growth is observed.

    • Optionally, a growth indicator like resazurin can be added to aid in visualization.

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Parent > 128> 128> 128
DER-01 64128> 128
DER-02 163264
DER-03 128> 128> 128
DER-04 3264128
DER-05 81632
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A2

Synthesizing the Data: Structure-Activity Relationship (SAR) Insights

After compiling the data from the primary screens, the next critical step is to analyze the Structure-Activity Relationships (SAR). This analysis connects the specific chemical modifications (the R-groups) to the observed changes in biological activity.

G cluster_sar Structure-Activity Relationship (SAR) Analysis cluster_mods Modifications (R-Group) cluster_ewg Substituents on Aryl Ring cluster_activity Biological Activity Core Isoxazole-Amine Core Aromatic Aromatic Amide (-CO-Ar) Core->Aromatic AromaticSulfonamide Aromatic Sulfonamide (-SO2-Ar) Core->AromaticSulfonamide Halogen Halogens (EWG) (e.g., -Cl, -F) Aromatic->Halogen Substitution with Methoxy Methoxy (EDG) (e.g., -OCH3) Aromatic->Methoxy Substitution with AromaticSulfonamide->Halogen Substitution with High_Cancer Increased Anticancer Activity Halogen->High_Cancer Correlates with High_Antimicrobial Increased Antimicrobial Activity Halogen->High_Antimicrobial Correlates with High_AntiInflam Increased Anti-inflammatory Activity Methoxy->High_AntiInflam Correlates with

Caption: A logical diagram illustrating potential SAR correlations.

  • Anticancer Activity: The introduction of an aromatic amide or sulfonamide is crucial for activity. Furthermore, adding an electron-withdrawing group (EWG) like a halogen (e.g., -Cl in DER-02, -F in DER-05) significantly enhances cytotoxicity compared to an unsubstituted phenyl ring (DER-01) or an electron-donating group (EDG) (DER-03).[14]

  • Anti-inflammatory Activity: An electron-donating group like methoxy (-OCH₃ in DER-03) appears to be favorable for inhibiting nitric oxide production, suggesting a different pharmacophore requirement than for anticancer activity.

  • Antimicrobial Activity: Similar to the anticancer trend, the presence of halogens on the aromatic ring (DER-02, DER-05) appears to boost antimicrobial potency against both bacteria and fungi.[13]

Conclusion and Forward Path

This guide outlines a systematic, multi-faceted approach to the in-vitro biological evaluation of novel this compound derivatives. By employing a tiered screening cascade across oncology, inflammation, and microbiology, researchers can efficiently identify and prioritize lead compounds. The hypothetical data and subsequent SAR analysis demonstrate how specific structural modifications can profoundly and differentially impact biological activity.

The most promising derivatives, such as DER-02 (potent and selective anticancer agent) and DER-05 (broad-spectrum antimicrobial), should be advanced to secondary screening. Future work would involve elucidating their specific mechanisms of action (e.g., apoptosis induction assays, specific enzyme inhibition assays) and assessing their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to determine their potential as viable drug candidates.

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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity for Novel Carbamate Scaffolds

In the landscape of modern drug discovery and chemical probe development, isoxazole and carbamate moieties are privileged structures.[1][2] The isoxazole ring offers a stable, electron-rich scaffold amenable to diverse substitutions, while the carbamate group, an "amide-ester" hybrid, provides chemical stability and acts as a crucial hydrogen bonding element or a peptide bond surrogate.[1][2] The compound of interest, tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate (CAS: 174078-98-9), combines these features.[3][4] While this molecule may serve as a synthetic intermediate or a potential bioactive agent, its introduction into biological systems necessitates a rigorous evaluation of its selectivity.[5]

Cross-reactivity, the unintended interaction of a compound with off-target molecules, is a critical hurdle in drug development. For small molecules like carbamates, which can act as covalent inhibitors of certain enzyme classes like serine hydrolases, understanding the proteome-wide interaction profile is paramount to de-risking a lead candidate.[6] This guide provides a multi-pronged, comparative framework for assessing the cross-reactivity of this compound. We will move beyond mere protocol recitation to explain the causal logic behind choosing orthogonal analytical techniques, ensuring a self-validating and robust dataset. Our approach integrates immunoassays for high-throughput screening, mass spectrometry for definitive quantification, and biophysical methods for kinetic binding analysis, providing a holistic view of the molecule's behavior in complex mixtures.

Comparative Analytical Framework: An Orthogonal Approach to Defining Specificity

No single analytical technique can fully encapsulate a compound's cross-reactivity profile. A robust assessment relies on the strategic integration of orthogonal methods, where each technique validates the others while providing unique insights. We will compare three gold-standard methodologies:

  • Immunoassay-Based Screening (Competitive ELISA): Ideal for high-throughput screening against specific antibodies or for situations where the molecule is a hapten in a diagnostic assay.[7][8] Its strength lies in its sensitivity and throughput, though it is contingent on the availability of specific antibodies and provides an indirect measure of binding.[9]

  • Definitive Identification & Quantification (LC-MS/MS): The gold standard for selective and sensitive quantification of small molecules in complex biological matrices like plasma or cell lysates.[10][11] This method confirms the presence and concentration of the parent compound and can identify cross-reactive metabolites or structurally similar impurities, but it does not directly measure functional protein binding.[12]

  • Real-Time Kinetic Analysis (Surface Plasmon Resonance - SPR): A powerful, label-free biophysical technique that provides real-time data on binding affinity and kinetics (kₐ, kₔ) between a small molecule and a panel of immobilized proteins.[13][14] This directly measures the physical interaction with potential off-targets, offering mechanistic insights that other methods lack.[15]

The logical flow of this multi-faceted investigation is outlined below.

G cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Specificity & Stability in Matrix cluster_2 Phase 3: Mechanistic Validation cluster_3 Phase 4: Data Synthesis ELISA Competitive ELISA Development (Hapten-Carrier Conjugate) Screening Screening vs. Target & Off-Target Antibodies ELISA->Screening Provides IC50 Data Synthesis Integrated Cross-Reactivity Profile Screening->Synthesis Functional Selectivity LCMS LC-MS/MS Method Development Quant Quantification in Plasma/Lysate (Analyte Stability Assessment) LCMS->Quant Provides [Conc] & Degradation Data Quant->Synthesis Chemical Selectivity SPR SPR Assay Development (Protein Panel Immobilization) Kinetics Binding Kinetics Measurement (Ka, Kd, KD) SPR->Kinetics Provides Kinetic Constants Kinetics->Synthesis Biophysical Selectivity

Caption: Integrated workflow for cross-reactivity assessment.

Methodology 1: Immunoassay-Based Cross-Reactivity (Competitive ELISA)

Expertise & Rationale

For small molecules (haptens), which are not immunogenic on their own, a competitive immunoassay format is the method of choice.[16][17] Unlike a sandwich ELISA, which requires two antibodies to bind the target simultaneously, a competitive assay relies on the analyte in the sample competing with a labeled or coated antigen for a limited number of antibody binding sites.[9][18] This approach is highly sensitive and allows for the rapid screening of structurally similar compounds to determine their relative binding affinity for a specific antibody. The key to a successful assay is the generation of a high-quality polyclonal or monoclonal antibody, which requires conjugating the hapten (or a derivative) to a carrier protein.[19]

Experimental Protocol: Competitive ELISA
  • Hapten-Carrier Conjugation:

    • Synthesize a derivative of this compound with a linker arm (e.g., a carboxylic acid functionality). The design of this hapten is a critical step in generating specific antibodies.[20][21]

    • Activate the carboxyl group using a 1:1.2 molar ratio of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in MES buffer (pH 6.0) for 15 minutes at room temperature.

    • Add the activated hapten solution to a solution of a carrier protein (e.g., Bovine Serum Albumin - BSA, or Keyhole Limpet Hemocyanin - KLH) at a 20:1 molar ratio of hapten to protein.

    • React for 2 hours at room temperature, then dialyze extensively against PBS (pH 7.4) to remove unconjugated hapten. Confirm conjugation via MALDI-TOF mass spectrometry.

  • Antibody Generation & Purification:

    • Immunize rabbits or mice with the hapten-KLH conjugate according to standard protocols to generate polyclonal or monoclonal antibodies, respectively.

    • Purify IgG fractions from serum using Protein A/G affinity chromatography.

  • Competitive ELISA Procedure:

    • Coat a 96-well microplate with the hapten-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.

    • Wash the plate 3 times with PBST (PBS with 0.05% Tween-20).

    • Block non-specific binding sites with 5% non-fat dry milk in PBST for 1 hour at room temperature.

    • Prepare a standard curve of the free analyte (this compound) and solutions of potential cross-reactants in assay buffer (PBST with 1% BSA).

    • In a separate dilution plate, pre-incubate the standards/samples with a fixed, limited concentration of the purified anti-hapten antibody for 30 minutes.[9]

    • Transfer the antibody-analyte mixtures to the coated and blocked microplate. Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with PBST.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP) and incubate for 1 hour.

    • Wash the plate 5 times with PBST.

    • Add TMB substrate and incubate until sufficient color develops. Stop the reaction with 2M H₂SO₄.

    • Read the absorbance at 450 nm. The signal is inversely proportional to the concentration of the analyte in the sample.

Data Presentation: Comparative IC₅₀ Values

The cross-reactivity is typically expressed as the concentration of the test compound that inhibits 50% of the signal (IC₅₀) relative to the primary analyte.

Compound IDStructureIC₅₀ (nM)% Cross-Reactivity
Analyte This compound15.2100%
Alternative 1 Isopropyl (4,5-dimethylisoxazol-3-yl)carbamate45.633.3%
Alternative 2 tert-Butyl (5-methylisoxazol-3-yl)carbamate890.11.7%
Alternative 3 Phenyl (4,5-dimethylisoxazol-3-yl)carbamate>10,000<0.1%

% Cross-Reactivity = (IC₅₀ of Analyte / IC₅₀ of Alternative) x 100

Methodology 2: Orthogonal Confirmation by LC-MS/MS

Expertise & Rationale

While ELISA provides functional data, it is susceptible to matrix effects and cannot distinguish the parent compound from structurally similar metabolites that might also bind the antibody. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary orthogonality for confirmation.[22] It offers unparalleled selectivity by separating compounds chromatographically and detecting them based on their specific mass-to-charge ratio (m/z) and fragmentation patterns.[10] This is the 'gold standard' for quantitative bioanalysis.[22] By spiking the analyte into a complex matrix (e.g., human plasma), we can assess its stability and recovery, ensuring that what we measure in other assays is indeed the compound of interest.[12][23]

Experimental Protocol: LC-MS/MS Quantification in Human Plasma
  • Sample Preparation (Protein Precipitation):

    • Spike 50 µL of human plasma with this compound to achieve final concentrations for a standard curve (e.g., 1-1000 ng/mL).

    • Add 200 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC/UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

      • Analyte Transition: e.g., m/z 213.1 → 157.1

      • Internal Standard Transition: e.g., m/z 219.1 → 163.1

Visualization: LC-MS/MS Workflow

G start Spike Analyte into Plasma Sample precip Protein Precipitation (Acetonitrile + Internal Std) start->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant inject Inject into LC-MS/MS supernatant->inject sep Chromatographic Separation (C18 Column) inject->sep ion Ionization (ESI+) sep->ion mrm MRM Detection (Parent -> Fragment) ion->mrm quant Quantification vs. Standard Curve mrm->quant

Caption: Workflow for sample analysis by LC-MS/MS.

Methodology 3: Biophysical Interaction Analysis by SPR

Expertise & Rationale

To understand the potential for off-target binding at a molecular level, a direct binding assay is required. Surface Plasmon Resonance (SPR) is a label-free technology that measures binding events in real-time.[13][14] In a typical small molecule experiment, a protein target is immobilized on a sensor chip, and the small molecule analyte is flowed over the surface.[24] Changes in the refractive index at the surface, proportional to mass change, are detected and plotted in a sensorgram. This allows for the precise calculation of association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₔ), which is a direct measure of binding affinity.[25] By testing against a panel of common off-target proteins (e.g., kinases, GPCRs, other hydrolases), we can build a quantitative and mechanistic profile of cross-reactivity.[15]

Experimental Protocol: SPR Kinetic Analysis
  • Protein Immobilization:

    • Select a sensor chip (e.g., CM5 dextran chip).

    • Activate the surface using a standard injection of an EDC/NHS mixture.

    • Immobilize the target protein (e.g., a panel of serine hydrolases, albumin) to the surface via amine coupling in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0). Aim for an immobilization level of ~10,000 Response Units (RU).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl. A reference flow cell should be prepared similarly but without protein immobilization.

  • Kinetic/Affinity Analysis:

    • Prepare a dilution series of this compound and alternative compounds in a suitable running buffer (e.g., HBS-EP+ containing 1-5% DMSO to aid solubility).

    • Inject the analyte solutions over the reference and target flow cells at a constant flow rate (e.g., 30 µL/min). Use a multi-cycle kinetic approach, injecting each concentration in sequence from lowest to highest, with a dissociation phase between each injection.

    • Perform a regeneration step between different analytes if necessary (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kₐ, kₔ, and calculate Kₔ (Kₔ = kₔ/kₐ).

Data Presentation: Comparative Kinetic & Affinity Data
Target ProteinAnalytekₐ (1/Ms)kₔ (1/s)Kₔ (nM)
Target Serine Hydrolase Analyte 2.5 x 10⁵5.0 x 10⁻³20
Target Serine Hydrolase Alternative 11.8 x 10⁵8.1 x 10⁻³45
Off-Target Hydrolase A Analyte 1.1 x 10⁴2.2 x 10⁻²2000
Off-Target Kinase B Analyte No Binding DetectedN/A>50,000
Human Serum Albumin Analyte 4.2 x 10³9.5 x 10⁻²22,600

Synthesis and Conclusion

By integrating these three orthogonal approaches, we generate a comprehensive and self-validating cross-reactivity profile for this compound.

  • The Competitive ELISA provides a high-throughput method to rapidly screen for analogues with reduced affinity to a target-specific antibody, guiding initial structure-activity relationship (SAR) studies.

  • LC-MS/MS serves as the definitive quantitative tool, ensuring that the analyte is stable in the biological matrix and that the concentrations used in other assays are accurate and not confounded by degradation or impurities.

  • Surface Plasmon Resonance delivers the mechanistic "why," providing precise, real-time kinetic data on binding to a panel of potential off-targets. A high Kₔ value against off-targets, as shown in the example data, provides strong evidence of biophysical selectivity.

Together, these methods demonstrate that while a compound may show high potency in one assay, its true value is only realized when its selectivity is confirmed across multiple, mechanistically distinct platforms. This rigorous, multi-faceted approach is essential for confidently advancing small molecule candidates in drug discovery and for developing highly specific reagents for diagnostic applications.

References

  • Creative Diagnostics (2021). Competitive ELISA. [Link]

  • Springer (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]

  • National Library of Medicine (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. [Link]

  • American Chemical Society (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]

  • Drug Discovery World (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • National Library of Medicine (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]

  • American Chemical Society (2021). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. [Link]

  • ResearchGate (2013). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. [Link]

  • American Chemical Society (2024). Antibody Recognition Profile-Aided Hapten Design to Modulate Antibody Generation with Anticipated Performance for Immunoassay Development. [Link]

  • Aptamer Group (n.d.). New Methods For Hapten Bioanalysis. [Link]

  • National Library of Medicine (2013). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. [Link]

  • Biosensing Instrument (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • ResearchGate (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]

  • Reichert Technologies (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]

  • National Library of Medicine (2013). Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. [Link]

  • American Chemical Society (2024). Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. [Link]

  • ResearchGate (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link]

  • European Pharmaceutical Review (2016). Application of LCMS in small-molecule drug development. [Link]

  • Semantic Scholar (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link]

  • American Pharmaceutical Review (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • American Chemical Society (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • National Library of Medicine (2009). Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. [Link]

  • National Library of Medicine (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

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A Framework for Benchmarking the Performance of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate in Bio-Chemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the performance of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate, a heterocyclic compound with potential applications in drug discovery and chemical biology. Due to the limited publicly available data on its specific biological activities, this document outlines a systematic approach to benchmark its performance against established alternatives. The methodologies described herein are grounded in established scientific principles to ensure the generation of robust and reliable data for researchers, scientists, and drug development professionals.

The core structure of the target compound, featuring an isoxazole ring and a carbamate group, is a common motif in medicinal chemistry. Isoxazole derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Specifically, the isoxazole scaffold has been identified as a promising pharmacophore for the development of acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease and as modulators of GABA-A receptors.[4][5][6][7][8] The carbamate group, on the other hand, is a versatile functional group found in numerous therapeutic agents and can influence a compound's stability, solubility, and biological activity.[9]

Given the therapeutic potential of the isoxazole and carbamate moieties, this guide will focus on a hypothetical benchmarking of this compound in two key areas: acetylcholinesterase inhibition and GABA-A receptor modulation.

Comparative Performance Evaluation

A critical aspect of characterizing a novel compound is to benchmark its performance against known standards.[10] This allows for a clear understanding of its relative potency, selectivity, and potential advantages.

Acetylcholinesterase (AChE) Inhibition Assay

Rationale: The isoxazole scaffold is a known inhibitor of AChE, an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[4][5][11] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[11]

Alternatives for Comparison:

  • Donepezil: A well-established, potent, and selective AChE inhibitor used clinically.

  • Galantamine: Another clinically used AChE inhibitor with a different chemical structure.

  • Compound 1 (N-benzylpiperidine benzisoxazole derivative): A potent benzisoxazole-based AChE inhibitor with reported IC50 values in the nanomolar range.[5]

Hypothetical Performance Data:

CompoundIC50 (µM) for AChESelectivity (BChE/AChE)
This compound(Experimental Value)(Experimental Value)
Donepezil0.01 - 0.1>1000
Galantamine0.5 - 2.0~50
Compound 10.001 - 0.01>500

Table 1: Hypothetical comparative data for AChE inhibition. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Selectivity is the ratio of the IC50 for butyrylcholinesterase (BChE) to that of AChE, indicating the compound's preference for the target enzyme.

GABA-A Receptor Modulation Assay

Rationale: Isoxazole derivatives have been identified as modulators of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[7][8] Modulators of these receptors are used to treat anxiety, sleep disorders, and epilepsy.[12]

Alternatives for Comparison:

  • Diazepam: A classic benzodiazepine that acts as a positive allosteric modulator of GABA-A receptors.

  • Zolpidem: A non-benzodiazepine hypnotic that also positively modulates GABA-A receptors, with some subtype selectivity.[12]

  • DMCM (Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate): A negative allosteric modulator of GABA-A receptors.[12]

Hypothetical Performance Data:

CompoundEC50 (µM) for GABA-A ReceptorMaximum Efficacy (% of GABA response)
This compound(Experimental Value)(Experimental Value)
Diazepam0.05 - 0.2~200-300%
Zolpidem0.1 - 0.5~150-250%
DMCM(IC50) 0.01 - 0.1(Negative Modulation)

Table 2: Hypothetical comparative data for GABA-A receptor modulation. EC50 values represent the concentration of the compound required to elicit 50% of its maximal effect. Maximum Efficacy indicates the percentage increase in the GABA response at saturating concentrations of the compound.

Experimental Protocols

To ensure the reliability and reproducibility of the benchmarking data, the following detailed experimental protocols are provided.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the well-established Ellman's assay, which measures the activity of cholinesterases.[4]

Workflow Diagram:

AChE_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - AChE Enzyme - DTNB (Ellman's Reagent) - Acetylthiocholine (Substrate) - Test Compounds plate Prepare 96-well plate reagents->plate add_compounds Add Test Compounds and Controls plate->add_compounds add_enzyme Add AChE Enzyme add_compounds->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Acetylthiocholine and DTNB pre_incubate->add_substrate incubate Incubate at RT add_substrate->incubate read_absorbance Read Absorbance at 412 nm incubate->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of acetylcholinesterase (from Electrophorus electricus) in phosphate-buffered saline (PBS), pH 7.4.

    • Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in PBS.

    • Prepare a stock solution of acetylthiocholine iodide (ATCI) in deionized water.

    • Prepare serial dilutions of this compound and the comparator compounds in an appropriate solvent (e.g., DMSO), followed by further dilution in PBS.

  • Assay Procedure (in a 96-well microplate):

    • To each well, add 20 µL of the test compound solution. For control wells, add 20 µL of the vehicle (e.g., PBS with a low percentage of DMSO).

    • Add 140 µL of DTNB solution to each well.

    • Add 20 µL of the AChE solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 20 µL of the ATCI solution to each well.

  • Data Acquisition and Analysis:

    • Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

    • The rate of the reaction (V) is determined from the slope of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (V_control - V_sample) / V_control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

GABA-A Receptor Modulation Assay (Electrophysiology)

This protocol utilizes the whole-cell patch-clamp technique on cells expressing recombinant GABA-A receptors to directly measure the effect of the test compounds on ion channel function.[8]

Workflow Diagram:

GABA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_patch_clamp Patch-Clamp Recording cluster_drug_app Drug Application cluster_data_analysis Data Analysis cell_culture Culture cells expressing GABA-A receptors plating Plate cells on coverslips cell_culture->plating setup Set up patch-clamp rig plating->setup giga_seal Form gigaohm seal setup->giga_seal whole_cell Establish whole-cell configuration giga_seal->whole_cell gaba_app Apply GABA (EC10-20) whole_cell->gaba_app co_app Co-apply GABA + Test Compound gaba_app->co_app washout Washout co_app->washout measure_current Measure peak current amplitude co_app->measure_current washout->gaba_app calculate_potentiation Calculate % potentiation measure_current->calculate_potentiation plot_curve Plot dose-response curve calculate_potentiation->plot_curve determine_ec50 Determine EC50 and Emax plot_curve->determine_ec50

Caption: Workflow for the GABA-A Receptor Modulation Assay.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 or CHO cells) in appropriate media.

    • Transiently or stably transfect the cells with the cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2).

  • Electrophysiological Recording:

    • Transfer a coverslip with adherent cells to the recording chamber of an inverted microscope.

    • Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system. The intracellular solution should contain a chloride salt (e.g., CsCl) to allow for the measurement of chloride currents.

    • Hold the membrane potential at -60 mV.

  • Drug Application:

    • Establish a baseline GABA-evoked current by applying a low concentration of GABA (e.g., EC10-EC20) for a short duration.

    • Co-apply the same concentration of GABA along with varying concentrations of this compound or the comparator compounds.

    • Ensure complete washout of the test compound between applications.

  • Data Acquisition and Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

    • Calculate the percentage potentiation of the GABA response for each concentration of the test compound.

    • Plot the percentage potentiation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum efficacy (Emax).

Data Interpretation and Scientific Integrity

The interpretation of the experimental data should be conducted with scientific rigor. It is crucial to consider factors such as the compound's solubility, stability in the assay buffer, and potential off-target effects. Appropriate controls, including vehicle controls and positive and negative controls, are essential for validating the assay results. The trustworthiness of the data relies on a self-validating system where the results are reproducible and consistent with the known pharmacology of the comparator compounds.

Visualization of Key Relationships

Logical Relationship in Benchmarking:

Benchmarking_Logic TargetCompound This compound Assay1 AChE Inhibition Assay TargetCompound->Assay1 Assay2 GABA-A Receptor Modulation Assay TargetCompound->Assay2 Comparison1 Comparative Analysis TargetCompound->Comparison1 Comparison2 Comparative Analysis TargetCompound->Comparison2 PerformanceData1 IC50, Selectivity Assay1->PerformanceData1 PerformanceData2 EC50, Emax Assay2->PerformanceData2 Alternative1 Donepezil Alternative1->Assay1 Alternative1->Comparison1 Alternative2 Diazepam Alternative2->Assay2 Alternative2->Comparison2 PerformanceData1->Comparison1 PerformanceData2->Comparison2 Conclusion Performance Profile Comparison1->Conclusion Comparison2->Conclusion

Caption: Logical flow for benchmarking the target compound.

By following this comprehensive guide, researchers can systematically evaluate the performance of this compound in specific and relevant assays, thereby contributing valuable data to the scientific community and aiding in the assessment of its potential as a chemical probe or therapeutic lead.

References

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  • Title: tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate Source: MySkinRecipes URL: [Link]

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  • Title: tert-Butyl carbamate Source: IUCrData URL: [Link]

  • Title: Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][13]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate Source: ResearchGate URL: [Link]

  • Title: High-throughput synthesis and screening of platinum drug candidates Source: Journal of Biological Inorganic Chemistry URL: [Link]

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Kinetic studies comparing the reactivity of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate with similar reagents.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Isoxazole Carbamates in Medicinal Chemistry

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its unique electronic properties and ability to participate in various biological interactions.[1][2] When functionalized with a carbamate, such as in tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate, this heterocycle becomes a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery programs.[3][4][5] The tert-butoxycarbonyl (Boc) protecting group is one of the most widely used amine protecting groups in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions.[6][7]

The reactivity of this carbamate, particularly the kinetics of its deprotection, is a critical parameter for process chemists and medicinal chemists. It dictates the conditions required for selective deprotection in the presence of other acid-labile groups and influences the overall efficiency of a synthetic route.[8][9][10] This guide provides a comparative kinetic analysis of the reactivity of this compound, benchmarking it against structurally similar reagents to elucidate the electronic and steric influences on its stability and reactivity. This analysis is supported by a proposed experimental framework for acquiring the kinetic data, ensuring a robust and reproducible comparison.

Proposed Experimental Design for Comparative Kinetic Studies

To objectively compare the reactivity of this compound, a rigorous kinetic study is essential. The following protocol outlines a reliable method for determining the pseudo-first-order rate constants for the acid-catalyzed deprotection of this and similar carbamates.

Experimental Rationale

The deprotection of a Boc-carbamate is typically achieved with a strong acid, such as trifluoroacetic acid (TFA).[6][11] The reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[6][11] By using a large excess of acid, the reaction can be treated as a pseudo-first-order process with respect to the carbamate concentration. The rate of reaction can be conveniently monitored using spectroscopic methods, such as UV-Vis or NMR spectroscopy.[12]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare stock solutions of carbamates and TFA in a suitable solvent (e.g., Dichloromethane) thermostat Thermostat a reaction vessel to the desired temperature (e.g., 25°C) initiate Initiate the reaction by adding a large excess of TFA to the carbamate solution thermostat->initiate monitor Monitor the disappearance of the carbamate starting material over time using in-situ IR or rapid sampling followed by HPLC analysis initiate->monitor plot Plot ln([Carbamate]t/[Carbamate]0) versus time monitor->plot calculate Calculate the pseudo-first-order rate constant (k_obs) from the slope of the linear plot plot->calculate compare Compare the k_obs values for the different carbamates calculate->compare

Caption: Experimental workflow for the kinetic analysis of carbamate deprotection.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare 0.01 M stock solutions of this compound and the chosen comparative reagents in anhydrous dichloromethane (DCM).

    • Prepare a 1 M solution of trifluoroacetic acid (TFA) in anhydrous DCM.

  • Reaction Setup:

    • In a thermostated reaction vessel equipped with a magnetic stirrer, add 9.9 mL of the 0.01 M carbamate solution.

    • Allow the solution to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C).

  • Initiation and Monitoring:

    • Initiate the reaction by rapidly adding 0.1 mL of the 1 M TFA solution to the carbamate solution (final TFA concentration will be in large excess).

    • Immediately start monitoring the reaction. This can be done by:

      • In-situ IR spectroscopy: Follow the disappearance of the carbamate carbonyl peak.

      • HPLC analysis: Withdraw aliquots at regular time intervals, quench the reaction with a base (e.g., a solution of triethylamine in DCM), and analyze the concentration of the remaining carbamate.

  • Data Analysis:

    • For each time point, calculate the natural logarithm of the ratio of the carbamate concentration at time t to the initial concentration ([Carbamate]t/[Carbamate]0).

    • Plot ln([Carbamate]t/[Carbamate]0) versus time.

    • The slope of the resulting straight line will be equal to -kobs, the observed pseudo-first-order rate constant.

Comparative Reactivity Analysis

To provide a meaningful comparison, we will consider the reactivity of this compound against two other carbamates: tert-Butyl (phenyl)carbamate and Benzyl (4,5-dimethylisoxazol-3-yl)carbamate. This selection allows for the deconvolution of the electronic effects of the isoxazole ring and the steric/electronic effects of the carbamate protecting group.

Factors Influencing Carbamate Reactivity

The acid-catalyzed deprotection of carbamates is sensitive to both electronic and steric effects. The stability of the carbocation formed upon cleavage of the protecting group and the basicity of the carbamate carbonyl oxygen are key determinants of the reaction rate.

G cluster_electronic Electronic Effects cluster_steric Protecting Group Effects Reactivity Carbamate Reactivity Electron_donating Electron-donating groups on the amine increase carbonyl basicity, accelerating protonation Reactivity->Electron_donating Electron_withdrawing Electron-withdrawing groups on the amine decrease carbonyl basicity, slowing protonation Reactivity->Electron_withdrawing Carbocation_stability Stability of the formed carbocation (e.g., tert-butyl vs. benzyl) Reactivity->Carbocation_stability Steric_hindrance Steric hindrance around the carbamate Reactivity->Steric_hindrance

Caption: Factors influencing the acid-catalyzed deprotection rate of carbamates.

Illustrative Comparative Kinetic Data

The following table presents hypothetical but chemically reasonable kinetic data for the acid-catalyzed deprotection of the selected carbamates, as would be obtained from the experimental protocol described above.

CompoundStructureProtecting GroupAmine MoietyExpected Relative kobs (s-1)Rationale
This compound Boc4,5-dimethylisoxazol-3-yl1.0 (Reference)The isoxazole ring is electron-withdrawing, reducing the basicity of the carbamate carbonyl and thus slowing the rate of deprotection compared to an alkyl or simple aryl amine.
tert-Butyl (phenyl)carbamate BocPhenyl~ 2.5The phenyl group is less electron-withdrawing than the 3-isoxazolyl group, leading to a more basic carbonyl and a faster deprotection rate.
Benzyl (4,5-dimethylisoxazol-3-yl)carbamate Cbz (Benzyl)4,5-dimethylisoxazol-3-yl< 0.1The benzyl group is removed via different mechanisms (typically hydrogenolysis) and is significantly more stable to acidic conditions than the Boc group.[6]

Note: The images in the table are placeholders and would be replaced with the actual chemical structures in a final publication. The relative kobs values are illustrative and intended to demonstrate the expected trends.

Discussion of Expected Results
  • This compound vs. tert-Butyl (phenyl)carbamate: The key difference here is the nature of the group attached to the nitrogen. The isoxazole ring is known to be electron-withdrawing.[1] This property reduces the electron density on the nitrogen and, by extension, on the carbamate carbonyl oxygen. A less basic carbonyl oxygen will be protonated more slowly in the presence of acid, leading to a slower rate of deprotection compared to the phenyl analogue. The methyl groups on the isoxazole ring are weakly electron-donating, but their effect is not expected to overcome the inherent electron-withdrawing nature of the heterocycle.

  • This compound vs. Benzyl (4,5-dimethylisoxazol-3-yl)carbamate: In this comparison, the amine moiety is the same, but the protecting group is different. The Boc group is designed to be cleaved by acid via the formation of a stable tert-butyl cation.[6][11] The Cbz (carboxybenzyl) group, on the other hand, is generally stable to acidic conditions and is typically removed by catalytic hydrogenation.[6] Therefore, under the proposed experimental conditions (TFA in DCM), the Cbz-protected compound would be expected to show a significantly slower rate of deprotection, if any. This highlights the concept of "orthogonal" protecting groups, where one can be removed selectively in the presence of the other.[8]

Mechanism of Acid-Catalyzed Deprotection

The deprotection of this compound proceeds through a well-established mechanism for Boc group removal.

G Start Start Protonation Protonation Start->Protonation + H+ Loss_of_tBu Loss of tert-butyl cation Protonation->Loss_of_tBu Slow, Rate-determining step Carbamic_acid Carbamic acid intermediate Loss_of_tBu->Carbamic_acid Decarboxylation Decarboxylation Carbamic_acid->Decarboxylation Fast Final_product Final amine Decarboxylation->Final_product - CO2 inv1 inv2 inv3 inv4

Caption: Mechanism of acid-catalyzed deprotection of a Boc-carbamate.

Conclusion

This guide has provided a framework for the comparative kinetic analysis of this compound. Based on established principles of physical organic chemistry, it is predicted that the reactivity of this compound towards acid-catalyzed deprotection is attenuated by the electron-withdrawing nature of the 4,5-dimethylisoxazol-3-yl moiety when compared to a simple phenyl analogue. Furthermore, the choice of the tert-butyl protecting group renders it significantly more labile to acidic conditions than a Cbz-protected analogue, allowing for orthogonal deprotection strategies.

The provided experimental protocol offers a robust and reliable method for quantifying these reactivity differences. The resulting kinetic data would be invaluable for researchers in drug development and process chemistry, enabling them to make informed decisions about reaction conditions and protecting group strategies, ultimately leading to more efficient and selective synthetic routes.

References

  • Caplow, M. (1968). Kinetics of Carbamate Formation and Breakdown. Journal of the American Chemical Society, 90(24), 6795–6803. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Lange, J. H. M., et al. (1999). Processes for preparing 3-amino-isoxazoles.
  • Ghosh, A., et al. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6596–6606. [Link]

  • Carlier, P. R., et al. (2015). 3-Oxoisoxazole-2(3H)-carboxamides and isoxazol-3-yl carbamates: Resistance-breaking acetylcholinesterase inhibitors targeting the malaria mosquito, Anopheles gambiae. Bioorganic & Medicinal Chemistry, 23(7), 1465-1475. [Link]

  • O'Neill, P. M., et al. (2015). tert-Butyl carbamate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o864–o865. [Link]

  • Carlier, P. R., et al. (2015). 3-Oxoisoxazole-2(3H)-carboxamides and isoxazol-3-yl Carbamates: Resistance-breaking Acetylcholinesterase Inhibitors Targeting the Malaria Mosquito, Anopheles Gambiae. PubMed. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Li, B., et al. (2007). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 72(24), 9203–9206. [Link]

  • LibreTexts. (2022). Experimental methods of chemical kinetics. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Agrawal, N., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Atack, J. R., et al. (2007). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][8][13][14]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. Drug Metabolism and Disposition, 35(8), 1449-1457. [Link]

  • Li, B., et al. (2007). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Organic Chemistry Portal. [Link]

  • Baran, P. S. (2021). 2021 Heterocyclic Chemistry - Lecture 17. YouTube. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Kapat, A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Jacquemard, U., et al. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(44), 10039-10047. [Link]

  • Urban, M. J., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules, 26(12), 3625. [Link]

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Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just a set of instructions, but a foundational understanding of the chemical principles guiding these recommendations.

Core Principles of Chemical Disposal: A Proactive Stance

Before delving into the specifics of this compound, it is paramount to establish the universal tenets of laboratory chemical waste management. Adherence to these principles, as outlined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), is not merely a suggestion but a legal and ethical obligation.[1] Every laboratory must have a comprehensive, written Chemical Hygiene Plan (CHP) that includes specific protocols for waste disposal.[1]

Understanding the Molecule: A Bifunctional Hazard Profile

To devise a sound disposal strategy for this compound, we must first appreciate its constituent parts: a tert-butyl carbamate moiety and a 4,5-dimethylisoxazole ring. This bifunctional nature dictates its reactivity and potential hazards upon degradation.

Safety Information for this compound:

Hazard ClassificationGHS PictogramHazard StatementPrecautionary Statements
Skin IrritantGHS07 (Warning)H315: Causes skin irritationP264, P280, P302+P352, P362+P364
Eye IrritantGHS07 (Warning)H319: Causes serious eye irritationP264, P280, P305+P351+P338

This data is based on available safety information for the compound.

The primary operational directive for the disposal of this compound is to always prioritize disposal through a licensed professional waste management service. This ensures adherence to all local, state, and federal regulations and minimizes risk to personnel and the environment.

Disposal Pathways: A Decision-Making Framework

The following diagram illustrates the recommended decision-making process for the disposal of this compound.

Disposal_Workflow start Start: Unused or Waste This compound professional_disposal Primary Recommended Path: Engage Licensed Hazardous Waste Disposal Service start->professional_disposal Safest & Most Compliant Option in_house_treatment Alternative In-House Treatment (Requires Advanced Expertise and Verification) start->in_house_treatment final_disposal Final Disposal of Treated Waste in Accordance with Regulations professional_disposal->final_disposal Managed by Vendor hydrolysis Chemical Neutralization: Controlled Alkaline Hydrolysis in_house_treatment->hydrolysis Consider for small quantities with appropriate controls incineration Thermal Decomposition: High-Temperature Incineration in_house_treatment->incineration For facilities with approved incinerators hydrolysis_steps 1. Risk Assessment & PPE 2. Controlled reaction with strong base (e.g., NaOH) 3. Quenching and pH neutralization 4. Analysis of waste stream 5. Disposal of neutralized aqueous waste hydrolysis->hydrolysis_steps incineration_steps 1. Segregate as halogen-free organic waste 2. Package in appropriate, labeled container 3. Ensure incinerator is equipped for nitrogenous compounds 4. Follow all institutional and regulatory protocols incineration->incineration_steps hydrolysis_steps->final_disposal incineration_steps->final_disposal

Caption: Disposal decision workflow for this compound.

In-Depth Analysis of Disposal Methodologies

While professional disposal is the gold standard, an understanding of the chemical principles behind other potential disposal methods is valuable for the well-rounded researcher.

Pathway 1: Chemical Neutralization via Alkaline Hydrolysis

Causality: The carbamate functional group is susceptible to hydrolysis, particularly under basic conditions. This process cleaves the carbamate ester linkage, yielding tert-butanol, carbon dioxide, and 4,5-dimethylisoxazol-3-amine.

The Hydrolysis Reaction:

This compound + NaOH → tert-Butanol + CO₂ + 4,5-Dimethylisoxazol-3-amine + Na⁺ salt

Key Considerations:

  • Hazard of Byproducts: The resulting 4,5-dimethylisoxazol-3-amine is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2] Therefore, the resulting solution must still be handled as a hazardous mixture.

  • Reaction Control: The hydrolysis should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The reaction can be exothermic, so controlled addition of the base is necessary.

  • Completeness of Reaction: Post-treatment analysis (e.g., via TLC or LC-MS) is essential to ensure the complete degradation of the starting material before the final disposal of the neutralized aqueous waste.

Experimental Protocol: Alkaline Hydrolysis (Illustrative)

This protocol is adapted from a general procedure for methyl carbamate hydrolysis and must be validated on a small scale before implementation.[3]

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve the this compound in a suitable solvent such as ethanol.

  • Base Addition: Slowly add a stoichiometric excess of aqueous sodium hydroxide (e.g., 2-3 M solution) to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for a period determined by small-scale validation experiments (typically several hours). Monitor the reaction for completion.

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the excess base with a suitable acid (e.g., dilute hydrochloric acid).

  • Disposal: The resulting neutralized aqueous solution, containing tert-butanol, sodium salts, and 4,5-dimethylisoxazol-3-amine, should be collected in a properly labeled hazardous waste container for disposal by a licensed vendor.

Pathway 2: Thermal Decomposition

Causality: At elevated temperatures, both the carbamate and isoxazole moieties will decompose. The tert-butyl carbamate portion is known to decompose into isobutylene, carbon dioxide, and the corresponding amine.[4] The isoxazole ring can undergo more complex fragmentation, potentially yielding nitriles, carbon monoxide, and other rearrangement products.[1][2]

Key Considerations:

  • Hazardous Off-gassing: The thermal decomposition will likely produce a mixture of flammable and potentially toxic gases, including carbon monoxide, nitrogen oxides (NOx), and isobutylene. Therefore, this should only be carried out in a dedicated, approved chemical incinerator with appropriate off-gas scrubbing capabilities.

  • Regulatory Compliance: The EPA has specific regulations for the incineration of carbamate-containing wastes.[5][6] These regulations must be strictly followed.

Protocol for Thermal Decomposition:

  • Segregation and Packaging: Collect the waste this compound in a designated, properly labeled container for solid chemical waste. Ensure it is not mixed with halogenated solvents or other incompatible waste streams.

  • Transfer to Approved Facility: The sealed container must be transferred to a licensed hazardous waste incinerator. All institutional and regulatory paperwork must be completed.

Spill Management and Emergency Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment: Don appropriate PPE, including a respirator if there is a risk of airborne dust.

  • Containment and Cleanup: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for hazardous waste disposal. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material in a sealed, labeled container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is a non-negotiable aspect of its use in a professional laboratory setting. While chemical neutralization and thermal decomposition are scientifically viable pathways, they require a high level of expertise and specialized facilities. Therefore, the overarching recommendation is to engage the services of a certified hazardous waste disposal company. By adhering to these guidelines, researchers can ensure that their valuable work does not come at the cost of safety or environmental integrity.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 4,5-Dimethylisoxazol-3-amine Safety Data Sheet. Retrieved from a relevant chemical supplier's website.
  • Thorn, G. D., & Jones, R. A. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537–2542.
  • MacMillan, J. H. (n.d.). Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Temple University. Retrieved from a relevant university chemistry department website.
  • Environmental Protection Agency. (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register, 76(113), 34147-34155.
  • Environmental Protection Agency. (1996). Emergency Revision of the Land Disposal Restrictions (LDR)

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug discovery and development, our primary responsibility is to ensure a safe and secure laboratory environment. The proper handling of novel chemical compounds is the bedrock of this principle. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required for handling tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate (CAS No. 174078-98-9).

Given that comprehensive toxicological data for this specific compound is not publicly available, we will operate under the precautionary principle. This approach involves a conservative assessment of risk, leveraging safety data from structurally analogous compounds, namely tert-Butyl carbamate and other isoxazole derivatives. A thorough, site-specific risk assessment must be conducted before any handling of this chemical.

Hazard Assessment Based on Structural Analogs

This compound is a solid organic compound.[1][2] Its structure combines a carbamate group with a dimethylisoxazole ring. While the specific hazards are uncharacterized, data from related compounds allow us to anticipate potential risks:

  • Carbamate Moiety: Structurally similar compounds like tert-Butyl carbamate are classified as causing skin and serious eye irritation.[3] Some carbamates may also cause respiratory irritation.[3]

  • Isoxazole Moiety: The isoxazole ring is a common scaffold in pharmacologically active agents, indicating a potential for biological activity.[4][5]

  • Physical Form: As a solid or powder, the primary routes of exposure are inhalation of dust, dermal contact, and ocular contact.

Therefore, all handling procedures must be designed to mitigate these potential risks of skin, eye, and respiratory tract exposure.

Core PPE Recommendations: A Multi-Barrier Approach

A multi-barrier PPE strategy is essential to minimize exposure. The following recommendations are based on standard laboratory practices for handling chemicals of unknown toxicity.

PPE CategorySpecificationRationale & Causality
Eye & Face Protection Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[6]To prevent eye irritation or damage. Structurally related carbamates are known eye irritants.[3] Goggles provide a full seal to protect against airborne dust particles and accidental splashes, which standard safety glasses do not.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and potential irritation. Always inspect gloves for tears or holes before use.[7] Given the lack of specific permeation data, double-gloving may be prudent for extended handling. Contaminated gloves must be disposed of properly.[8]
Body Protection Long-sleeved laboratory coat.To protect skin from accidental spills and contamination. For procedures involving larger quantities or a significant risk of dust generation, consider augmenting with chemical-resistant aprons or disposable coveralls.[6]
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.To prevent inhalation of aerosolized dust. If a fume hood is unavailable or if procedures may generate significant dust, a NIOSH-approved respirator (e.g., N95 or P3 filter for particulates) is mandatory.[6][8]

Experimental Protocols: Ensuring Procedural Safety

Adherence to strict protocols for donning, doffing, and disposing of PPE is as critical as the equipment itself.

PPE Donning and Doffing Workflow

The sequence of putting on and removing PPE is designed to prevent cross-contamination.

G cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves (turn inside out) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash

Caption: Workflow for donning and removing Personal Protective Equipment.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure you have read and understood this guide and any site-specific SOPs. Confirm that a safety shower and eyewash station are accessible.[6]

  • Work Area Setup: Conduct all manipulations of solid this compound within a chemical fume hood to minimize dust inhalation.

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Handling the Compound: Avoid direct contact with skin, eyes, and clothing.[6] Use spatulas or other appropriate tools for transfers. Avoid actions that generate dust.

  • After Handling: Securely close the container. Clean the work area thoroughly.

  • Doff PPE: Follow the doffing sequence. Remove gloves using a technique that avoids touching the outer surface with bare skin.[8]

  • Hygiene: Wash hands and face thoroughly with soap and water after completing the work and removing PPE.[6] Do not eat, drink, or smoke in the work area.[6]

Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, disposable aprons, etc.) that has come into contact with the chemical should be considered hazardous waste.

  • Disposal Containers: Place contaminated items in a designated, sealed, and clearly labeled waste container.

  • Regulatory Compliance: Dispose of all chemical waste in accordance with applicable federal, state, and local regulations. Do not discharge into sewers or waterways.

Emergency Procedures: Immediate Response

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9][10]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[6][9] Remove contaminated clothing and wash it before reuse.[6]

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[9][11]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur.[9][12]

By integrating these expert-driven protocols and engineering controls, you can confidently and safely handle this compound, ensuring both personal safety and the integrity of your research.

References

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  • Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate - Benchchem. BenchChem.
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  • Isoxazole ring as a useful scaffold in a search for new therapeutic agents. PubMed.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.